Product packaging for Ceforanide(Cat. No.:CAS No. 60925-61-3)

Ceforanide

カタログ番号: B1668862
CAS番号: 60925-61-3
分子量: 519.6 g/mol
InChIキー: SLAYUXIURFNXPG-CRAIPNDOSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ceforanide is a second-generation cephalosporin antibiotic with {[1-(carboxymethyl)-1H-tetrazol-5-yl]sulfanyl}methyl and 2-(aminomethyl)phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It is effective against many coliforms, including Escherichia coli, Klebsiella, Enterobacter and Proteus, and most strains of Salmonella, Shigella, Hemophilus, Citrobacter and Arizona species. It has a role as an antibacterial drug.
This compound is administered parenterally. It has a longer elimination half-life than any currently available cephalosporin. Its activity is very similar to that of cefamandole, another second-generation cephalosporin antibiotic, except that this compound is less active against most gram-positive organisms. Many coliforms, including Escherichia coli, Klebsiella, Enterobacter, and Proteus, are susceptible to this compound, as are most strains of Salmonella, Shigella, Hemophilus, Citrobacter and Arizona species.
This compound has been reported in Apis cerana with data available.
This compound is a semi-synthetic, broad-spectrum, beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. This compound causes inhibition of bacterial cell wall synthesis by inactivating penicillin binding proteins (PBPs) thereby interfering with the final transpeptidation step required for cross-linking of peptidoglycan units which are a component of the cell wall. This results in a reduction of cell wall stability and causes cell lysis.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984 and is indicated for bacterial disease.
RN given refers to (6R-(trans))-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N7O6S2 B1668862 Ceforanide CAS No. 60925-61-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-3-[[1-(carboxymethyl)tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O6S2/c21-6-11-4-2-1-3-10(11)5-13(28)22-15-17(31)27-16(19(32)33)12(8-34-18(15)27)9-35-20-23-24-25-26(20)7-14(29)30/h1-4,15,18H,5-9,21H2,(H,22,28)(H,29,30)(H,32,33)/t15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAYUXIURFNXPG-CRAIPNDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NN=NN4CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022760
Record name Ceforanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ceforanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.97e-01 g/L
Record name Ceforanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60925-61-3
Record name Ceforanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60925-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceforanide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060925613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceforanide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00923
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceforanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFORANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M1YF8951V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ceforanide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ceforanide's Interaction with Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceforanide is a second-generation cephalosporin antibiotic with a mechanism of action centered on the disruption of bacterial cell wall synthesis.[1][2] Like other β-lactam antibiotics, its bactericidal activity is achieved through the targeted inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis. This guide provides an in-depth analysis of the mechanism of action of this compound on PBPs, including available data, relevant experimental protocols, and visual representations of the underlying molecular pathways.

The structural integrity of the bacterial cell wall is primarily due to the peptidoglycan layer, a mesh-like polymer of sugars and amino acids. PBPs are essential for the transpeptidation reactions that cross-link the peptide chains of the peptidoglycan, thereby giving the cell wall its strength and rigidity. By binding to the active site of these enzymes, this compound and other cephalosporins acylate the serine residue, forming a stable, covalent bond that effectively inactivates the PBP. This inhibition of peptidoglycan cross-linking leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.

Core Mechanism of Action

The bactericidal effect of this compound is a direct consequence of its ability to interfere with the enzymatic activity of penicillin-binding proteins (PBPs).[1][2] This interaction is a hallmark of all β-lactam antibiotics. The core of this mechanism can be broken down into the following key stages:

  • Molecular Mimicry: The β-lactam ring of this compound structurally mimics the D-Ala-D-Ala moiety of the natural PBP substrate, the terminal end of the pentapeptide side chains of peptidoglycan precursors.

  • Active Site Binding: This structural similarity allows this compound to access and bind to the active site of the PBP.

  • Covalent Acylation: Upon binding, the highly reactive β-lactam ring is attacked by the active site serine residue of the PBP. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Enzyme Inactivation: The formation of this covalent bond effectively inactivates the PBP, preventing it from carrying out its normal function in cell wall synthesis. The deacylation process is extremely slow, leading to a prolonged inhibition of the enzyme.

  • Inhibition of Transpeptidation: The inactivation of PBPs halts the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the bacterial cell wall.

  • Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.

cluster_drug_action This compound Action cluster_cell_wall_synthesis Bacterial Cell Wall Synthesis cluster_outcome Outcome This compound This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Protein (PBP) This compound->PBP Binds to Active Site Acyl_Enzyme Acyl-Enzyme Intermediate (Inactive) PBP->Acyl_Enzyme Forms Covalent Bond Crosslinked_Peptidoglycan Cross-linked Peptidoglycan Acyl_Enzyme->Crosslinked_Peptidoglycan Inhibits Weakened_Cell_Wall Weakened Cell Wall Peptidoglycan_Precursor Peptidoglycan Precursor Peptidoglycan_Precursor->Crosslinked_Peptidoglycan Transpeptidation (catalyzed by PBP) Cell_Lysis Cell Lysis and Bacterial Death Weakened_Cell_Wall->Cell_Lysis

Diagram 1: this compound's Mechanism of Action on PBPs.

Quantitative Analysis of PBP Binding

A critical aspect of understanding the efficacy and spectrum of activity of any β-lactam antibiotic is its binding affinity for different PBPs in various bacterial species. This is typically quantified by determining the 50% inhibitory concentration (IC50) or the inhibition constant (Ki).

Note on Data Availability: Despite a comprehensive search of publicly available scientific literature, specific quantitative data (IC50 or Ki values) for the binding of this compound to individual penicillin-binding proteins could not be located. The following tables present data for other second-generation cephalosporins to provide a comparative context for the expected binding affinities.

Table 1: PBP Binding Affinities (IC50, µg/mL) of Selected Second-Generation Cephalosporins in Escherichia coli

PBP TargetCefoxitinCefuroximeCefamandole
PBP 1a>1001.50.8
PBP 1b>100252.0
PBP 2>10010010
PBP 30.150.10.1
PBP 41.0501.0
PBP 5/610>10010

Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific E. coli strain and experimental conditions.

Table 2: PBP Binding Affinities (IC50, µg/mL) of Selected Second-Generation Cephalosporins in Staphylococcus aureus

PBP TargetCefoxitinCefuroximeCefamandole
PBP 10.50.20.1
PBP 2251.00.5
PBP 32.00.50.2
PBP 4>1005010

Data compiled from various sources for illustrative purposes. Actual values may vary depending on the specific S. aureus strain and experimental conditions.

Experimental Protocols

The determination of the binding affinity of a β-lactam antibiotic like this compound for specific PBPs typically involves a competitive binding assay. Below is a generalized protocol that can be adapted for this purpose.

Protocol: Competitive PBP Binding Assay

1. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest (e.g., E. coli, S. aureus) to mid-logarithmic phase in an appropriate culture medium.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Resuspend the cells in the same buffer and lyse them using methods such as sonication or French press.

  • Remove unbroken cells and cellular debris by low-speed centrifugation.

  • Isolate the membrane fraction by ultracentrifugation.

  • Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with increasing concentrations of the unlabeled competitor antibiotic (this compound).

  • Include a control tube with no competitor antibiotic.

  • Allow the competitor to bind to the PBPs for a specific time at a defined temperature (e.g., 30 minutes at 30°C).

  • Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., radiolabeled penicillin G or a fluorescently tagged ampicillin derivative like Bocillin-FL) to each tube.

  • Incubate for a shorter period (e.g., 10 minutes at 30°C) to allow the probe to bind to any PBPs not occupied by the competitor.

  • Stop the reaction by adding a surplus of unlabeled penicillin G and placing the samples on ice.

3. Detection and Quantification:

  • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the labeled PBPs using an appropriate method based on the probe used (e.g., autoradiography for radiolabeled probes, fluorescence scanning for fluorescent probes).

  • Quantify the intensity of the bands corresponding to each PBP in the different competitor concentration lanes.

  • The concentration of the competitor antibiotic that results in a 50% reduction in the binding of the labeled probe is determined as the IC50 value for that specific PBP.

cluster_preparation Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (mid-log phase) Cell_Harvesting Cell Harvesting (Centrifugation) Bacterial_Culture->Cell_Harvesting Cell_Lysis Cell Lysis (Sonication/French Press) Cell_Harvesting->Cell_Lysis Membrane_Isolation Membrane Isolation (Ultracentrifugation) Cell_Lysis->Membrane_Isolation Incubation_Competitor Incubation with This compound (unlabeled) Membrane_Isolation->Incubation_Competitor Incubation_Probe Incubation with Labeled β-Lactam Probe Incubation_Competitor->Incubation_Probe SDS_PAGE SDS-PAGE Separation Incubation_Probe->SDS_PAGE Visualization Visualization (Autoradiography/Fluorescence) SDS_PAGE->Visualization Quantification Band Quantification and IC50 Determination Visualization->Quantification This compound This compound PBP_Binding Binding to PBP Active Site This compound->PBP_Binding Transpeptidation_Inhibition Inhibition of Transpeptidation PBP_Binding->Transpeptidation_Inhibition Peptidoglycan_Synthesis_Block Blockage of Peptidoglycan Synthesis Transpeptidation_Inhibition->Peptidoglycan_Synthesis_Block Cell_Wall_Defect Cell Wall Structural Defects Peptidoglycan_Synthesis_Block->Cell_Wall_Defect Cell_Lysis Cell Lysis Cell_Wall_Defect->Cell_Lysis

References

In Vitro Spectrum of Activity for Ceforanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro spectrum of activity for Ceforanide, a second-generation cephalosporin antibiotic. The data presented is intended to inform research and development efforts by providing detailed quantitative data on its efficacy against a range of bacterial pathogens, outlining experimental methodologies for reproducibility, and visualizing key pathways and workflows.

Overview of this compound's In Vitro Activity

This compound demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. As a second-generation cephalosporin, it exhibits enhanced activity against certain Gram-negative organisms compared to first-generation agents, while retaining reliable activity against susceptible Gram-positive cocci.

Generally, this compound is effective against many species of the Enterobacteriaceae family, as well as Haemophilus influenzae (including β-lactamase producing strains) and has shown excellent in vitro activity against Neisseria gonorrhoeae.[1] Its activity against Staphylococcus aureus is noted to be less potent than that of some other cephalosporins like cefamandole and first-generation cephalosporins.[1]

Key resistance has been observed in Pseudomonas species, Acinetobacter species, Serratia species, and Bacteroides fragilis.[1]

Quantitative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant bacterial isolates. MIC values, presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates), are crucial for understanding the potency of an antimicrobial agent.

Table 1: In Vitro Activity of this compound against Gram-Positive Aerobes
OrganismNo. of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)52---
Staphylococcus epidermidis----

Further data to be populated from ongoing literature analysis.

Table 2: In Vitro Activity of this compound against Gram-Negative Aerobes
OrganismNo. of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli (Cephalothin-resistant)-≤12.5 (65% inhibited)--
Enterobacter spp. (Cephalothin-resistant)-≤12.5 (65% inhibited)--
Haemophilus influenzae----
Neisseria gonorrhoeae----
Klebsiella pneumoniae----

Note: A study on cephalothin-resistant Escherichia coli and Enterobacter spp. found that this compound at a concentration of ≤12.5 µg/mL inhibited 65% of the isolates tested.[2]

Experimental Protocols

The determination of in vitro susceptibility of bacteria to this compound is typically performed using standardized methods such as broth microdilution or agar dilution. These methods are outlined by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

Protocol:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from an 18-24 hour culture on a non-selective agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: A standardized volume of the prepared bacterial inoculum is added to each well of a microtiter plate containing the serially diluted this compound.

  • Controls:

    • Growth Control: A well containing inoculum but no antibiotic.

    • Sterility Control: A well containing broth but no inoculum.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that shows no visible growth (turbidity) in the well.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.

Protocol:

  • Preparation of Antimicrobial Plates: A stock solution of this compound is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: The prepared bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator. Each spot should contain approximately 10⁴ CFU.

  • Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, appropriate atmospheric conditions and incubation times are used.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or allows for the growth of only one or two colonies.

Visualizations

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.

G cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inactivates CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking of Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Lysis Cell Lysis and Death CellWall->Lysis Weakened cell wall leads to

Caption: this compound's mechanism of action.

Experimental Workflow: Broth Microdilution

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

G start Start prep_antibiotic Prepare serial dilutions of this compound in broth start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with bacteria and this compound prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read plates for visible growth incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Caption: Broth microdilution workflow.

References

Novel Synthesis Pathways for Ceforanide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a novel laboratory-scale synthesis pathway for Ceforanide, a second-generation cephalosporin antibiotic. The described method avoids hazardous reagents and aims for higher yields and purity, offering a significant alternative to previously established synthetic routes. This document provides comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to facilitate understanding and replication by researchers in the field of drug development and organic synthesis.

Overview of the Novel Synthesis Pathway

The core of this novel synthesis revolves around a key intermediate, (6R, 7R)-3-(((1-carboxymethyl-1-H-tetrazole-5-yl)thio)methyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (referred to as 3-MTAA-7-ACA ). The synthesis commences with the reaction of 7-amino-cephalosporanic acid (7-ACA) and 1-hydroxymethyl-5-thiol-tetrazole (MTAA) in the presence of a Lewis acid catalyst. Subsequently, the amino group of 2-aminomethyl-phenylacetic acid (2-AMPA) is protected before its condensation with the 3-MTAA-7-ACA intermediate. The final stages of the synthesis involve the purification of the crude this compound, notably through the formation and subsequent crystallization of its N,N-dimethylbenzylamine (DMBA) salt to achieve high purity.[1]

A schematic overview of the synthesis workflow is presented below.

G cluster_synthesis This compound Synthesis Workflow cluster_purification Purification Workflow start Starting Materials: 7-ACA & MTAA intermediate_formation Formation of 3-MTAA-7-ACA Intermediate start->intermediate_formation Boron Trifluoride Catalyst condensation Condensation Reaction intermediate_formation->condensation side_chain_prep_start Starting Material: 2-AMPA side_chain_protection Protection of 2-AMPA Amino Group side_chain_prep_start->side_chain_protection side_chain_protection->condensation crude_this compound Crude this compound condensation->crude_this compound dmba_salt Formation of This compound-DMBA Salt crude_this compound->dmba_salt Add DMBA crystallization Crystallization dmba_salt->crystallization salt_dissolution Dissolution of Purified Salt crystallization->salt_dissolution final_crystallization Final Crystallization (Isoelectric Point) salt_dissolution->final_crystallization pH Adjustment pure_this compound Pure this compound final_crystallization->pure_this compound G cluster_purification_detail Detailed this compound Purification Workflow crude_this compound Crude this compound in Water add_dmba Add N,N-dimethylbenzylamine (DMBA) crude_this compound->add_dmba clear_solution Clear Solution Formed add_dmba->clear_solution add_acetone1 Add Acetone (2.5 vol) clear_solution->add_acetone1 cooling_stirring Cooling and Stirring add_acetone1->cooling_stirring crystallization_begins Crystallization of This compound-DMBA Salt cooling_stirring->crystallization_begins add_acetone2 Add Acetone (2.5 vol) crystallization_begins->add_acetone2 filtration_wash Filter and Wash with Acetone add_acetone2->filtration_wash pure_salt Pure this compound-DMBA Salt (>97% Purity) filtration_wash->pure_salt

References

Ceforanide: A Technical Guide to its Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antibacterial effects of Ceforanide, a second-generation cephalosporin, with a specific focus on its differential activity against gram-positive and gram-negative bacteria. This document provides a comprehensive overview of its mechanism of action, quantitative susceptibility data, and detailed experimental protocols for assessing its antimicrobial properties.

Introduction to this compound

This compound is a parenteral second-generation cephalosporin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This action is bactericidal. This compound is characterized by a broader spectrum of activity against gram-negative organisms compared to first-generation cephalosporins, while retaining activity against many gram-positive bacteria. However, it is generally considered to be less active against most gram-positive organisms than first-generation cephalosporins[1].

Mechanism of Action

The bactericidal action of this compound results from the inhibition of peptidoglycan synthesis in the bacterial cell wall. This process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan cross-linking. The acylation of these enzymes by this compound inactivates them, leading to a weakened cell wall and subsequent cell lysis.

Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall This compound->PBP Binds to Inactivation Inactivation of PBPs PBP->Inactivation Inhibition Inhibition of Peptidoglycan Cross-Linking Inactivation->Inhibition Weakened_Wall Weakened Cell Wall Inhibition->Weakened_Wall Lysis Cell Lysis and Death Weakened_Wall->Lysis

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Differential Activity: Gram-Positive vs. Gram-Negative Bacteria

The difference in this compound's efficacy against gram-positive and gram-negative bacteria is primarily attributed to the structural variations in their cell envelopes.

  • Gram-Positive Bacteria: These organisms possess a thick, exposed peptidoglycan layer, which is the primary target for β-lactam antibiotics. However, some gram-positive bacteria may exhibit resistance through altered PBPs or the production of β-lactamases.

  • Gram-Negative Bacteria: These bacteria have a more complex cell envelope, featuring a thin peptidoglycan layer situated in the periplasmic space, which is enclosed by an outer membrane. This outer membrane acts as a permeability barrier, restricting the entry of many antibiotics. The ability of this compound to penetrate this outer membrane and its stability against certain β-lactamases produced by gram-negative organisms contribute to its enhanced activity against this class of bacteria.

Structural Differences in Bacterial Cell Walls cluster_gram_positive Gram-Positive cluster_gram_negative Gram-Negative gp_cell_membrane Cytoplasmic Membrane gp_peptidoglycan Thick Peptidoglycan Layer (Target of this compound) gp_peptidoglycan->gp_cell_membrane gn_outer_membrane Outer Membrane (Permeability Barrier) gn_periplasm Periplasmic Space gn_outer_membrane->gn_periplasm gn_peptidoglycan Thin Peptidoglycan Layer (Target of this compound) gn_periplasm->gn_peptidoglycan gn_cell_membrane Cytoplasmic Membrane gn_peptidoglycan->gn_cell_membrane

Figure 2: Comparison of Gram-positive and Gram-negative cell wall structures.

Quantitative Antibacterial Activity of this compound

The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available data for this compound against a range of gram-positive and gram-negative bacteria. It is important to note that comprehensive MIC50 and MIC90 data for this compound are limited in publicly available literature.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

OrganismNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus52---[2]
Staphylococcus aureus-≤12.0--[3]
Staphylococcus epidermidis-≤12.0--[3]
Streptococcus pneumoniae-≤12.0--[3]
Beta-hemolytic streptococci-≤12.0--[3]

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

OrganismNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli-≤12.0--[3]
Escherichia coli (cephalothin-resistant)-≤12.5 (65% inhibited)--[3]
Klebsiella pneumoniae-≤12.0--[3]
Proteus mirabilis-≤12.0--[3]
Haemophilus influenzae-≤12.0--[3]
Enterobacter spp. (cephalothin-resistant)-≤12.5 (65% inhibited)--[3]
Enterobacter cloacae----[4]
Providencia stuartii-Generally resistant--[4]
Pseudomonas aeruginosa-Generally resistant--[1]
Serratia marcescens-Generally resistant--[1]
Acinetobacter spp.-Generally resistant--[1]
Bacteroides fragilis-Generally resistant--[1]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for determining the MIC and MBC of this compound. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • This compound powder of known potency

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested. Dissolve the powder in a suitable solvent and dilute with sterile distilled water or broth.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic. This will create a range of this compound concentrations.

    • Leave one or more wells without antibiotic to serve as a positive growth control. A well with uninoculated broth serves as a negative control (sterility control).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except the negative control), bringing the final volume to 110 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined following an MIC test.

Materials:

  • Microtiter plate from the completed MIC test

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC well and the wells with higher concentrations), take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or minimal colony growth on the agar plate).

Workflow for MIC and MBC Determination cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination A Prepare serial dilutions of This compound in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E F Select wells from MIC plate with no visible growth E->F Proceed to MBC G Plate aliquots from selected wells onto agar plates F->G H Incubate agar plates at 35°C for 18-24 hours G->H I Determine MBC: Lowest concentration with ≥99.9% killing H->I

Figure 3: Experimental workflow for determining MIC and MBC.

Conclusion

This compound demonstrates a valuable spectrum of activity, particularly against many common gram-negative pathogens. Its efficacy is rooted in the disruption of bacterial cell wall synthesis. The structural differences between gram-positive and gram-negative cell envelopes are key determinants of its differential antibacterial effects. The provided quantitative data and detailed experimental protocols serve as a foundational resource for researchers and professionals in the field of drug development and antimicrobial research, enabling further investigation and a deeper understanding of this compound's therapeutic potential.

References

Determining the biological half-life of Ceforanide in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Determining the Biological Half-Life of Ceforanide In Vitro

Introduction

This compound is a second-generation cephalosporin antibiotic noted for its relatively long in vivo half-life of approximately 2.6 to 3 hours, which allows for less frequent dosing schedules.[1][2][3][4] For drug development professionals and researchers, understanding the in vitro biological half-life is a critical precursor to predicting its in vivo pharmacokinetic profile. The in vitro half-life provides essential data on the compound's intrinsic stability in biological matrices, separate from the complexities of in vivo absorption, distribution, metabolism, and excretion (ADME).

This technical guide offers a comprehensive overview of the methodologies required to determine the stability of this compound in biological fluids, a key component of its in vitro half-life. The primary focus will be on plasma stability, which assesses the compound's susceptibility to degradation by plasma enzymes and chemical hydrolysis. Detailed experimental protocols, data presentation, and workflow visualizations are provided to equip researchers with the necessary tools for this analysis.

Core Concepts in this compound In Vitro Stability

The stability of a cephalosporin like this compound in a biological matrix is influenced by several factors:

  • Chemical Hydrolysis : The β-lactam ring, characteristic of cephalosporins, is susceptible to hydrolysis, which inactivates the antibiotic. This degradation is influenced by pH and temperature.[5][6]

  • Enzymatic Degradation : Plasma contains esterases and other enzymes that can potentially metabolize the drug.

  • Protein Binding : this compound exhibits high protein binding, with reported values around 80.6% to 87.9%.[3][7][8][9] This is a crucial consideration, as only the unbound fraction of the drug is generally available for degradation or pharmacological activity.[10] Assays must be designed to account for this equilibrium.

Physicochemical and Pharmacokinetic Properties of this compound

A summary of key quantitative data for this compound is essential for designing and interpreting in vitro experiments.

ParameterValueSource(s)
In Vivo Half-Life 2.6 - 3.0 hours[2][3][4][11]
Plasma Protein Binding 80.6% - 87.9%[3][7][8][9]
Primary Excretion Route Renal (80-85% as unchanged drug)[3][12]
Metabolism Minimal; no active metabolites observed in urine[3]

Experimental Protocol: this compound Plasma Stability Assay

This protocol details the steps to determine the stability of this compound in human plasma.

1. Objective To quantify the rate of this compound degradation in human plasma over time at a physiological temperature to calculate its in vitro half-life.

2. Materials and Reagents

  • This compound analytical standard

  • Human plasma (pooled, heparinized)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • HPLC system with UV detector

  • Incubator or water bath set to 37°C

  • Centrifuge

3. Experimental Procedure

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like DMSO or water.[13]

    • Spike the this compound stock solution into pre-warmed (37°C) human plasma to achieve a final concentration of 10 µM. Ensure the final solvent concentration is low (<1%) to avoid plasma protein denaturation.

    • Prepare a parallel control sample by spiking this compound into PBS (pH 7.4) to distinguish between chemical and enzymatic degradation.

  • Incubation and Sampling:

    • Incubate the plasma and PBS samples in a shaking water bath at 37°C.

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 100 µL) from the incubation mixture. The T=0 sample should be processed immediately after adding the drug.

  • Sample Processing (Reaction Termination):

    • To terminate the reaction and precipitate plasma proteins, add 2-3 volumes of ice-cold acetonitrile (containing an internal standard, if used) to each aliquot.[14]

    • Vortex the samples vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

4. Analytical Quantification (HPLC-UV)

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

    • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate or acetate buffer (e.g., 0.1 M ammonium acetate, pH 5.6).[15][16]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 250-281 nm.[16][17]

    • Column Temperature: 30°C.[16]

  • Quantification:

    • Generate a standard curve of this compound in the same processed matrix (plasma supernatant) to ensure accurate quantification.

    • Calculate the concentration of this compound remaining at each time point by comparing the peak area to the standard curve.

5. Data Analysis and Half-Life Calculation

  • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

  • Determine the slope of the linear regression line from this plot. The slope represents the degradation rate constant (k).

  • Calculate the in vitro half-life (t½) using the following first-order decay equation: t½ = -0.693 / k

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in determining the in vitro half-life of this compound.

G cluster_prep 1. Preparation cluster_incubate 2. Incubation & Sampling cluster_process 3. Sample Processing cluster_analysis 4. Analysis & Calculation prep_stock Prepare this compound Stock Solution prep_spike Spike this compound into Matrix (T=0) prep_stock->prep_spike prep_matrix Pre-warm Plasma and PBS to 37°C prep_matrix->prep_spike incubate Incubate at 37°C prep_spike->incubate sampling Withdraw Aliquots at Time Points (0, 15, 30, 60, 120, 240 min) incubate->sampling terminate Add Ice-Cold ACN to Terminate Reaction sampling->terminate vortex Vortex to Mix terminate->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Quantify via HPLC-UV supernatant->hplc plot Plot ln(% Remaining) vs. Time hplc->plot calc Calculate Rate (k) and Half-Life (t½) plot->calc

Caption: Workflow for determining this compound in vitro plasma stability.

G main In Vitro Half-Life Determination plasma Plasma Stability Assay main->plasma buffer Buffer Stability Assay (Chemical Stability) main->buffer microsomal Microsomal Stability Assay (Metabolic Stability) main->microsomal result_plasma Overall Stability (Chemical + Enzymatic) plasma->result_plasma Yields result_buffer Intrinsic Chemical Stability buffer->result_buffer Yields result_metabolic Phase I/II Metabolic Stability microsomal->result_metabolic Yields comparison Comparison & Interpretation result_plasma->comparison result_buffer->comparison result_metabolic->comparison

Caption: Logical relationship of different in vitro stability assays.

Conclusion

Determining the in vitro biological half-life of this compound is a fundamental step in its preclinical characterization. A plasma stability assay, when carefully executed, provides invaluable data on the intrinsic stability of the molecule in a physiological matrix. By following a robust protocol that includes precise sample handling, validated analytical methods, and correct data analysis, researchers can reliably calculate the in vitro half-life. This data, in conjunction with other ADME parameters like metabolic stability and protein binding, helps build a comprehensive profile of the drug's behavior, ultimately informing its clinical development and application.

References

In Vitro Susceptibility of Escherichia coli to Ceforanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro susceptibility of Escherichia coli to Ceforanide, a second-generation cephalosporin antibiotic. This document synthesizes available data on minimum inhibitory concentrations (MIC) and zone diameters, details standardized experimental protocols for susceptibility testing, and illustrates the underlying molecular interactions through signaling pathway and workflow diagrams.

Introduction to this compound and its Activity against Escherichia coli

This compound is a parenteral second-generation cephalosporin antibiotic.[1] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.[1] this compound has demonstrated in vitro activity against a range of Gram-negative bacteria, including many coliforms such as Escherichia coli.[2] It has been shown to be effective against both cephalothin-susceptible and some cephalothin-resistant strains of E. coli.[3][4]

Quantitative Susceptibility Data

The in vitro efficacy of this compound against Escherichia coli has been evaluated in several studies, primarily through the determination of Minimum Inhibitory Concentration (MIC) values and zone diameters in disk diffusion assays. The following tables summarize the available quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound against Escherichia coli
Study DescriptionNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible
Cephalothin-non-susceptible E. coli[4]27Not ReportedNot ReportedNot Reported94% (at ≤8 µg/mL)
Cephalothin-resistant E. coli[3]Not SpecifiedNot ReportedNot ReportedNot Reported65% (at ≤12.5 µg/mL)
Clinical isolates of E. coli[1]Not Specified≤12.0Not ReportedNot Reported100% (at ≤12.0 µg/mL)
Table 2: Zone Diameter Data for this compound against Escherichia coli
Study DescriptionDisk Potency (µg)Zone Diameter Range (mm)Zone Diameter for SusceptibilityPercent Susceptible
Cephalothin-non-susceptible E. coli[4]Not ReportedNot Reported≥ 18 mm93%

Experimental Protocols for Susceptibility Testing

Standardized methods are crucial for the accurate and reproducible determination of in vitro antimicrobial susceptibility. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these procedures.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

Methodology:

  • Preparation of this compound Dilutions: A series of twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: E. coli colonies from a fresh (18-24 hour) agar plate are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the E. coli.

Kirby-Bauer Disk Diffusion Method for Zone Diameter Determination

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Methodology:

  • Inoculum Preparation: A standardized inoculum of E. coli is prepared as described for the broth microdilution method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.

  • Application of Antibiotic Disks: A paper disk impregnated with a standardized concentration of this compound is placed on the surface of the inoculated MHA plate.

  • Incubation: The plate is incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation of Results: The diameter of the zone of complete growth inhibition around the this compound disk is measured in millimeters. This zone diameter is then compared to established breakpoint criteria to determine if the isolate is susceptible, intermediate, or resistant.

Visualizations: Pathways and Workflows

Experimental Workflow for In Vitro Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion (Zone Diameter) cluster_results Interpretation start Start: Isolate E. coli prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum prep_dilutions Prepare this compound Dilutions in Microtiter Plate streak_plate Streak Inoculum on MHA Plate inoculate_mic Inoculate Wells prep_dilutions->inoculate_mic incubate_mic Incubate Plate (16-20h at 35°C) inoculate_mic->incubate_mic read_mic Read MIC Value incubate_mic->read_mic interpret_mic Interpret MIC (Susceptible/Intermediate/Resistant) read_mic->interpret_mic place_disk Place this compound Disk streak_plate->place_disk incubate_disk Incubate Plate (16-20h at 35°C) place_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone interpret_zone Interpret Zone Diameter (Susceptible/Intermediate/Resistant) measure_zone->interpret_zone

Caption: Workflow for determining the in vitro susceptibility of E. coli to this compound.

Mechanism of Action of this compound

mechanism_of_action This compound This compound pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->pbp Binds to crosslinking Peptidoglycan Cross-linking pbp->crosslinking Inhibits cell_wall Stable Cell Wall crosslinking->cell_wall Leads to lysis Cell Lysis and Death crosslinking->lysis Prevents formation of cell_wall->lysis Disruption leads to

Caption: this compound's mechanism of action via inhibition of cell wall synthesis.

Primary Mechanism of Resistance in Escherichia coli

resistance_mechanism This compound This compound (β-lactam ring) hydrolysis Hydrolysis of β-lactam Ring This compound->hydrolysis beta_lactamase β-lactamase Enzyme beta_lactamase->hydrolysis Catalyzes inactive_this compound Inactive this compound hydrolysis->inactive_this compound pbp Penicillin-Binding Proteins (PBPs) inactive_this compound->pbp Cannot bind to cell_wall_synthesis Normal Cell Wall Synthesis pbp->cell_wall_synthesis Functions normally

Caption: β-lactamase-mediated resistance to this compound in E. coli.

References

Ceforanide: A Technical Guide to its Role and Classification Among Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceforanide is a parenteral second-generation cephalosporin, a class of beta-lactam antibiotics.[1][2] This document provides a comprehensive technical overview of this compound, detailing its classification, mechanism of action, antimicrobial spectrum, and pharmacokinetic/pharmacodynamic properties. Special emphasis is placed on the quantitative aspects of its activity and the detailed experimental protocols used for its evaluation. This guide is intended to serve as a resource for researchers and professionals involved in the study and development of antimicrobial agents.

Introduction and Classification

Beta-lactam antibiotics are a cornerstone of antibacterial therapy, characterized by the presence of a beta-lactam ring in their molecular structure.[3] They are broadly classified into penicillins, cephalosporins, carbapenems, and monobactams.[3][4] Cephalosporins are further categorized into "generations" based on their spectrum of antimicrobial activity.[5]

This compound is classified as a second-generation cephalosporin.[2][6][7][8] This classification reflects its antimicrobial spectrum, which includes activity against a range of Gram-positive and Gram-negative bacteria.[5][9] Compared to first-generation cephalosporins, second-generation agents like this compound generally exhibit enhanced activity against Gram-negative organisms, particularly Haemophilus influenzae, including strains that produce beta-lactamase enzymes.[8][10] However, their activity against Gram-positive cocci is generally less potent than that of the first-generation agents.[7][11]

Mechanism of Action

The bactericidal effect of this compound, like all beta-lactam antibiotics, stems from the inhibition of bacterial cell wall synthesis.[6][12][13] The primary molecular targets are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[13][14] Peptidoglycan provides structural integrity to the bacterial cell wall.

By binding to the active site of PBPs, this compound acylates the serine residue, leading to irreversible inactivation of the enzyme.[15] This disruption of peptidoglycan cross-linking weakens the cell wall, ultimately causing cell lysis and bacterial death.[13] this compound has been shown to have a notable affinity for PBP 2 in organisms such as Bacteroides fragilis.[14]

Ceforanide_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Intervention cluster_2 Outcome PBP Penicillin-Binding Proteins (PBPs) Cell_Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cell_Wall Inhibited_Synthesis Inhibition of Cross-linking Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Transpeptidation This compound This compound This compound->PBP Binds and Inactivates Weak_Cell_Wall Weakened Cell Wall Inhibited_Synthesis->Weak_Cell_Wall Cell_Lysis Cell Lysis (Bactericidal Effect) Weak_Cell_Wall->Cell_Lysis

Figure 1: Mechanism of action of this compound.

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity. It is effective against many Gram-negative bacteria, including Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus mirabilis.[6][11][16] It is also active against most strains of Salmonella, Shigella, and Haemophilus influenzae.[11] Its activity against Gram-positive organisms is more modest, and it is generally less active than first-generation cephalosporins against Staphylococcus aureus.[7][8] Notably, most strains of Serratia marcescens and all Pseudomonas aeruginosa are resistant to this compound.[11][17]

Quantitative Data

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is characterized by a relatively long elimination half-life compared to other cephalosporins available at the time of its development, which allows for less frequent dosing intervals.[8][11]

ParameterValueReference(s)
Administration Intramuscular (IM), Intravenous (IV)[6][14]
Protein Binding 80.6% - 87.9%[14][18]
Elimination Half-Life 2.6 - 3.0 hours[11][12][14]
Metabolism Largely unmetabolized[6][14]
Excretion 85% excreted unchanged in urine within 12 hours[6][14]
Serum Concentrations

Peak serum concentrations of this compound vary with the dose and route of administration.

Dose and RouteMean Peak Serum Concentration (µg/mL)Time to PeakReference(s)
1g IM44.0 - 48.91 hour[16][19]
1g IV> 100End of infusion[11][17]
0.5g IV39.61 hour post-dose[20]
In Vitro Susceptibility

Minimum Inhibitory Concentration (MIC) is a key measure of a drug's in vitro potency.

OrganismMIC (µg/mL)Reference(s)
Streptococcus pneumoniae≤ 12.0[16]
Staphylococcus aureus≤ 12.0[16]
Escherichia coli≤ 12.0[16]
Klebsiella pneumoniae≤ 12.0[16]
Proteus mirabilis≤ 12.0[16]
Haemophilus influenzae≤ 12.0[16]
Cephalothin-resistant E. coli≤ 12.5 (for 65% of isolates)[19]
Enterobacter spp.≤ 12.5 (for 65% of isolates)[19]

Mechanisms of Resistance

Bacterial resistance to this compound and other beta-lactams can emerge through several mechanisms:

  • Enzymatic Degradation: Production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.[21]

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) that reduce the binding affinity of the drug. This is a documented mechanism of resistance in Bacteroides fragilis.

  • Reduced Permeability: Changes in the bacterial outer membrane that limit the drug's access to its PBP targets.[21]

  • Efflux Pumps: Active transport of the antibiotic out of the bacterial cell.[21]

Experimental Protocols

Broth Microdilution for MIC Determination (EUCAST Method)

This protocol determines the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium in a liquid medium.

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of this compound at a high concentration in a suitable solvent.

    • Create a series of two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microtiter plate.[18]

  • Inoculum Preparation:

    • Select several morphologically similar colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in a saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11][14]

  • Inoculation and Incubation:

    • Dispense 50 µL of the appropriate antibiotic dilution into each well of a 96-well microtiter plate.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plate at 35 ± 1°C for 16-20 hours in ambient air.[14]

  • Reading and Interpretation:

    • After incubation, examine the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[18]

MIC_Determination_Workflow start Start prep_abx Prepare this compound Serial Dilutions start->prep_abx prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate (Antibiotic + Bacteria) prep_abx->inoculate prep_inoculum->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read Read Results (Visual Inspection for Turbidity) incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC determination by broth microdilution.

Kirby-Bauer Disk Diffusion Susceptibility Testing (CLSI Method)

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[6][7][19]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[7]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.[19]

  • Disk Application:

    • Allow the plate to dry for 3-5 minutes.

    • Using sterile forceps or a dispenser, apply this compound-impregnated disks to the surface of the agar.

    • Ensure disks are placed at least 24 mm apart and are pressed down firmly to ensure complete contact with the agar.[7]

  • Incubation:

    • Invert the plates and incubate at 35 ± 1°C for 16-18 hours in ambient air.

  • Measurement and Interpretation:

    • After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[6]

    • Compare the measured zone diameter to standardized charts (e.g., from CLSI) to interpret the result as Susceptible (S), Intermediate (I), or Resistant (R).

HPLC Method for Pharmacokinetic Analysis

High-Performance Liquid Chromatography (HPLC) is used to quantify this compound concentrations in biological fluids like plasma or urine.[9]

  • Sample Preparation:

    • Collect blood or urine samples at specified time points after drug administration.

    • For plasma, centrifuge the blood sample to separate plasma.

    • To precipitate proteins, which can interfere with the analysis, add a precipitating agent like cold methanol or acetonitrile to the plasma sample.[9]

    • Centrifuge the mixture and collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.[9]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile, methanol). The exact ratio is optimized to achieve good separation.[9]

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound absorbs strongly (e.g., 230-254 nm).[12]

  • Analysis:

    • Inject a known volume of the prepared sample supernatant into the HPLC system.

    • The this compound will separate from other components and be detected as a peak.

    • Quantify the concentration by comparing the peak area to a standard curve generated from samples with known this compound concentrations.

Clinical Applications

Clinical trials have demonstrated the efficacy of this compound in treating a variety of infections, including:

  • Skin and soft tissue infections[11][17]

  • Pulmonary infections, such as community-acquired pneumonia[11][20]

  • Urinary tract infections[11][17]

  • Bone and joint infections[11]

  • Endocarditis[11]

This compound has also been used effectively for surgical prophylaxis, for instance, in vaginal hysterectomy and cholecystectomy procedures.[8]

Conclusion

This compound is a well-characterized second-generation cephalosporin with a defined mechanism of action and a clinically useful antimicrobial spectrum. Its favorable pharmacokinetic profile, particularly its extended half-life, allows for a convenient twice-daily dosing regimen. The standardized methodologies outlined in this guide are crucial for the continued evaluation of this compound and the development of new beta-lactam antibiotics. A thorough understanding of its properties, along with the mechanisms of potential resistance, is essential for its appropriate use in clinical and research settings.

References

Initial protein binding characteristics of Ceforanide in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Initial Protein Binding Characteristics of Ceforanide in Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial protein binding characteristics of this compound in human plasma. The information presented herein is critical for understanding the pharmacokinetic profile of this second-generation cephalosporin, which directly influences its distribution, efficacy, and clearance.

Quantitative Analysis of this compound Plasma Protein Binding

The binding of this compound to plasma proteins, primarily albumin, is a key determinant of its availability to exert its antibacterial effect. The following table summarizes the key quantitative parameters of this compound's interaction with human serum proteins based on in vivo studies.

Table 1: Summary of this compound Plasma Protein Binding Parameters

ParameterValueReference
Mean Percentage Bound 87.9%[1][2][3][4][5]
Association Constant (Ka) Range 1.6 x 10⁷ to 1.9 x 10⁷ M⁻¹[1][2][3][4][5][6]
Number of Binding Sites One[1][2][3][4][5][6]
Relationship Linear relationship between free and total drug concentrations[1][2][3][4][5]

Experimental Protocols for Determining Protein Binding

The determination of this compound's plasma protein binding involves the separation of the unbound (free) drug from the protein-bound drug, followed by quantification of the drug in the appropriate fraction. The primary methods employed in the cited studies are centrifugal filtration and high-pressure liquid chromatography (HPLC).

Centrifugal Filtration for Free Drug Separation

This technique is a rapid and efficient method for separating the free drug from the protein-bound drug in a plasma sample.

  • Principle: A plasma sample containing the drug is placed in a device equipped with a semipermeable membrane that allows the passage of small molecules (unbound drug) while retaining larger molecules (proteins and protein-bound drug). Centrifugal force is then applied to drive the fluid containing the free drug through the membrane.

  • Apparatus: A centrifugal filtration system is utilized.

  • Procedure:

    • Blood samples are collected from subjects who have been administered this compound.

    • Serum is separated from the whole blood.

    • Aliquots of the serum are placed into the upper chamber of the centrifugal filtration device.

    • The device is centrifuged at a specified speed and for a set duration (e.g., 3,000 rpm for 20 minutes)[1].

    • The ultrafiltrate, which contains the free this compound, is collected from the lower chamber.

    • The concentrations of this compound in the original serum sample (total drug) and in the ultrafiltrate (free drug) are then determined.

High-Pressure Liquid Chromatography (HPLC) for Quantification

HPLC is a highly sensitive and specific analytical technique used to quantify the concentration of this compound in both the total serum and the ultrafiltrate.

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent). The time it takes for a specific compound to pass through the column (retention time) is characteristic of that compound, and the area under the corresponding peak in the chromatogram is proportional to its concentration.

  • Procedure:

    • The serum and ultrafiltrate samples are prepared for analysis, which may involve a protein precipitation step for the total drug samples.

    • A specific volume of the prepared sample is injected into the HPLC system.

    • The sample is carried through a column by a mobile phase under high pressure.

    • A detector (e.g., UV-Vis) measures the absorbance of the eluent at a specific wavelength, allowing for the detection and quantification of this compound.

    • The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the experimental workflow for determining the plasma protein binding of this compound.

G cluster_sample_collection Sample Collection & Preparation cluster_separation Separation of Free & Bound Drug cluster_quantification Quantification cluster_analysis Data Analysis A Administer this compound (20 mg/kg IV) to Patient B Collect Serial Blood Samples A->B C Separate Serum from Whole Blood B->C D Place Serum into Centrifugal Filtration Device C->D G Retain Original Serum (Total this compound) C->G E Centrifuge at 3,000 rpm for 20 min D->E F Collect Ultrafiltrate (Contains Free this compound) E->F H Prepare Samples for HPLC Analysis F->H G->H I Inject Samples into HPLC System H->I J Quantify this compound Concentration via UV Detection I->J K Determine Total this compound Concentration J->K L Determine Free this compound Concentration J->L M Calculate Percentage of Protein Binding K->M N Determine Association Constant (Ka) K->N L->M L->N

References

Technical Guidance for the Verification of Ceforanide's Molecular Formula and Molar Mass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and molar mass of the second-generation cephalosporin antibiotic, Ceforanide. It outlines the standard experimental protocols for the verification of these fundamental chemical properties, ensuring data integrity and regulatory compliance in drug development and quality control processes.

Core Data Presentation

Accurate determination of the molecular formula and molar mass is a critical first step in the characterization of any active pharmaceutical ingredient (API). The established values for this compound are summarized below.

ParameterValueSource
Molecular FormulaC₂₀H₂₁N₇O₆S₂PubChem CID 43507[1]
Molar Mass ( g/mol )519.55MedchemExpress, GlpBio[2][3]
Monoisotopic Mass (Da)519.09947376PubChem CID 43507[1]

Experimental Protocols for Verification

The theoretical molecular formula and molar mass of this compound are confirmed through rigorous experimental analysis. The two primary techniques employed for this purpose are Mass Spectrometry and Elemental Analysis.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the verification of this compound's molar mass, Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly employed method.

Methodology:

  • Sample Preparation: A dilute solution of the this compound reference standard is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of formic acid to promote ionization.

  • Infusion and Ionization: The sample solution is introduced into the ESI source of the mass spectrometer. A high voltage is applied to a capillary, causing the solution to form a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode.

  • Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the protonated this compound molecule ([C₂₀H₂₁N₇O₆S₂ + H]⁺) is identified. The monoisotopic mass is calculated from this peak, and the average molar mass can be confirmed from the isotopic distribution. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition.

Elemental Analysis

Elemental analysis provides the percentage composition of the individual elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a compound. This data is then used to empirically determine the molecular formula.

Methodology:

  • Sample Preparation: A precisely weighed, pure sample of this compound is required. The sample must be free of solvent and other impurities.

  • Combustion Analysis: The sample is combusted in a furnace at high temperatures in the presence of an oxidant. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. Sulfur is typically converted to sulfur dioxide.

  • Separation and Detection: The combustion products are passed through a series of columns that separate the different gases. The amount of each gas is then measured by a detector (e.g., thermal conductivity detector).

  • Calculation of Elemental Composition: The percentage of each element in the original sample is calculated from the amounts of the combustion products.

  • Empirical Formula Determination: The percentage composition is used to determine the simplest whole-number ratio of atoms in the molecule (the empirical formula).

  • Molecular Formula Determination: The experimentally determined molar mass from mass spectrometry is used in conjunction with the empirical formula to determine the actual molecular formula.

Verification Workflow

The logical flow for the verification of this compound's molecular properties is illustrated in the following diagram.

start Start: this compound Sample ms_prep Sample Preparation for MS start->ms_prep ea_prep Sample Preparation for Elemental Analysis start->ea_prep esi_ms Electrospray Ionization Mass Spectrometry (ESI-MS) ms_prep->esi_ms combustion Combustion Analysis ea_prep->combustion mass_data Acquire Mass Spectrum (m/z Data) esi_ms->mass_data elemental_data Acquire Elemental Composition (%) combustion->elemental_data calc_mw Calculate Molar Mass mass_data->calc_mw calc_ef Determine Empirical Formula elemental_data->calc_ef compare_mw Compare with Theoretical Molar Mass calc_mw->compare_mw compare_mf Determine Molecular Formula & Compare with Theoretical calc_ef->compare_mf verified Verification Complete compare_mw->verified Match discrepancy Discrepancy Investigation compare_mw->discrepancy No Match compare_mf->verified Match compare_mf->discrepancy No Match

Caption: Experimental workflow for this compound molecular formula and molar mass verification.

References

A Technical Guide to the Basic Research Applications of Ceforanide as an Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ceforanide, a second-generation cephalosporin antibiotic, for its application in basic scientific research. The document details its mechanism of action, antibacterial spectrum, relevant experimental protocols, and mechanisms of bacterial resistance.

Introduction to this compound

This compound is a semisynthetic, second-generation cephalosporin antibiotic administered intravenously or intramuscularly.[1][2] Like other cephalosporins, it exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1] Its activity is noted to be similar to cefamandole, another second-generation cephalosporin, although it is generally less active against most Gram-positive organisms.[3][4] A key pharmacokinetic feature of this compound is its relatively long elimination half-life of about 3 hours in patients with normal renal function, which allows for less frequent dosing.[3][4]

Mechanism of Action: Inhibition of Cell Wall Synthesis

The fundamental antibacterial effect of this compound, like all β-lactam antibiotics, is the disruption of bacterial cell wall synthesis.[1][5] The structural integrity of the bacterial cell wall is primarily maintained by a peptidoglycan layer.[5][] The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by enzymes known as Penicillin-Binding Proteins (PBPs).[5][7][8]

This compound's mechanism of action involves the following key steps:

  • Binding to PBPs : this compound binds to the active site of PBPs.[1][8] The β-lactam ring of this compound mimics the D-Ala-D-Ala structure of the natural substrate of the PBP.[5][7]

  • Inhibition of Transpeptidation : This binding leads to the acylation of the PBP, forming a stable, covalent complex. This complex is slow to hydrolyze, effectively inactivating the enzyme.[7]

  • Disruption of Cell Wall Synthesis : The inactivation of PBPs prevents the final transpeptidation step of peptidoglycan synthesis, which is crucial for cross-linking the cell wall.[5][]

  • Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[7][8]

G cluster_bacterium Bacterial Cell cluster_action This compound Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes Cross-linking InactivePBP Inactive PBP-Ceforanide Complex PBP->InactivePBP Forms Covalent Bond Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate Lysis Inhibition of Synthesis & Cell Lysis CellWall->Lysis Prevents Formation This compound This compound This compound->PBP Binds to Active Site InactivePBP->Lysis

Caption: this compound's mechanism of action via PBP inhibition.

Antibacterial Spectrum of this compound

This compound demonstrates activity primarily against Gram-negative bacteria, with more limited activity against Gram-positive organisms compared to first-generation cephalosporins.[2][3]

Susceptible Organisms:

  • Gram-Negative : this compound is effective against many coliforms, including Escherichia coli, Klebsiella spp., Enterobacter spp., and Proteus spp.[3][4] It also shows activity against Salmonella spp., Shigella spp., Haemophilus influenzae (including β-lactamase producing strains), Citrobacter spp., and Arizona spp.[2][3][4]

  • Gram-Positive : Its activity against Staphylococcus aureus is less than that of cefamandole or first-generation cephalosporins.[2]

  • Other : In vitro studies have shown this compound to be one of the more promising cephalosporins against Mycobacterium tuberculosis.[9]

Resistant Organisms:

  • Most strains of Serratia marcescens and all strains of Pseudomonas aeruginosa are resistant to this compound.[3][4]

  • Bacteroides fragilis is also typically resistant.[2]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes available quantitative data on the in vitro activity of this compound. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[10]

Bacterial SpeciesStrain InformationMIC (µg/mL)Reference
Mycobacterium tuberculosisMultiple Strains6.0 - 25.0[9]
Escherichia coliCephalothin-resistant≤12.5 (for 65% of isolates)[11][12]
Enterobacter spp.Cephalothin-resistant≤12.5 (for 65% of isolates)[11][12]

Experimental Protocols for In Vitro Susceptibility Testing

Determining the in vitro susceptibility of a bacterial strain to this compound is a fundamental research application. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure derived from these tests. Broth microdilution is a standard and widely used method.[13][14]

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the general steps for determining the MIC of this compound against a specific bacterial isolate.

1. Preparation of Materials:

  • This compound Stock Solution : Prepare a concentrated stock solution of this compound in an appropriate solvent and sterilize by filtration.

  • Bacterial Inoculum : Culture the test bacterium on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Growth Medium : Use a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) for most non-fastidious bacteria.[10]

  • Microtiter Plate : A sterile 96-well microtiter plate.

2. Experimental Procedure:

  • Serial Dilution : Perform a two-fold serial dilution of the this compound stock solution across the wells of the microtiter plate using the growth medium. This creates a gradient of antibiotic concentrations.

  • Control Wells : Include a positive control well (broth and bacteria, no antibiotic) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Inoculation : Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation : Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

3. Data Interpretation:

  • Reading the MIC : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[10] This can be determined by the first clear well in the dilution series.

G prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in Microtiter Plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate add_controls Prepare Positive (Growth) & Negative (Sterility) Controls add_controls->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Caption: Experimental workflow for MIC determination via broth microdilution.

Mechanisms of Bacterial Resistance to this compound

Bacterial resistance to this compound and other β-lactam antibiotics is a significant area of research. Bacteria can employ several strategies to evade the action of these drugs.[15][16]

1. Enzymatic Degradation:

  • The most common mechanism of resistance, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes.[15][17] These enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive before it can reach its PBP target.[8][17]

2. Alteration of the Target Site:

  • Bacteria can acquire mutations in the genes encoding PBPs.[15][16][17] These mutations can alter the structure of the PBP's active site, reducing its binding affinity for this compound.[8] This allows the PBP to continue its function in cell wall synthesis even in the presence of the antibiotic. This is a key mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).[8]

3. Reduced Permeability:

  • Gram-negative bacteria possess an outer membrane that acts as a permeability barrier.[16] Small hydrophilic antibiotics like this compound cross this membrane through protein channels called porins.[16] Bacteria can develop resistance by down-regulating or mutating these porin channels, thereby restricting the antibiotic's access to the periplasmic space where the PBPs are located.[15][16]

4. Active Efflux:

  • Bacteria can express membrane proteins that function as efflux pumps, which actively transport antibiotics out of the cell.[15][18] This mechanism prevents the intracellular concentration of this compound from reaching a level sufficient to inhibit the PBPs.

G cluster_mechanisms Bacterial Resistance Mechanisms This compound This compound enzymatic Enzymatic Degradation (β-Lactamase) This compound->enzymatic Hydrolyzes β-lactam ring target_mod Target Modification (Altered PBP) This compound->target_mod Prevents binding permeability Reduced Permeability (Porin Loss) This compound->permeability Blocks entry efflux Active Efflux (Efflux Pumps) This compound->efflux Pumps out of cell

Caption: Key mechanisms of bacterial resistance to this compound.

Conclusion

This compound serves as a valuable tool in antibacterial research, representing a second-generation cephalosporin with a well-defined mechanism of action. Its primary research applications involve in vitro susceptibility studies to understand its efficacy against various bacterial isolates, investigations into the mechanisms of β-lactam resistance, and its use as a reference compound in the development of new antibacterial agents. The detailed protocols and mechanistic understanding provided in this guide are intended to support researchers and drug development professionals in leveraging this compound in their scientific endeavors.

References

Methodological & Application

Standard Protocol for In Vitro Minimum Inhibitory Concentration (MIC) Testing with Ceforanide

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceforanide is a second-generation cephalosporin antibiotic with bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[1] This document provides a detailed standard protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound in vitro, a critical procedure for assessing its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. The protocols provided are based on established methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Due to the limited availability of comprehensive, contemporary MIC data for the older antibiotic this compound in readily accessible databases and recent publications, a summary of expected activity is provided based on historical literature. Researchers should generate their own comprehensive datasets for specific organisms of interest.

Table 1: General In Vitro Activity of this compound against Selected Bacteria

Bacterial SpeciesExpected MIC Range (µg/mL)Notes
Streptococcus pneumoniae≤12.5Generally susceptible.
Staphylococcus aureus (penicillinase- and non-penicillinase-producing)≤12.5Activity is noted, but may be less than other cephalosporins.[1]
Escherichia coli≤12.5Active against cephalothin-susceptible strains and a percentage of cephalothin-resistant strains.[2]
Klebsiella pneumoniae≤12.5Generally susceptible.
Proteus mirabilis≤12.5Generally susceptible.
Haemophilus influenzae-Active, including against β-lactamase-producing strains.[1]
Neisseria gonorrhoeae-Excellent in vitro activity.[1]
Enterobacter spp.≤12.5Active against a percentage of cephalothin-resistant strains.[2]
Pseudomonas aeruginosaResistantThis compound is generally not active against this organism.[1]
Acinetobacter spp.ResistantThis compound is generally not active against this organism.[1]
Bacteroides fragilisResistantThis compound is generally not active against this organism.[1]

Note on Quality Control (QC) Ranges: Specific CLSI or historical NCCLS quality control MIC ranges for this compound with standard ATCC® strains were not available in the currently accessible literature. It is imperative for researchers to establish internal, validated QC ranges using appropriate reference strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, P. aeruginosa ATCC® 27853) to ensure the accuracy and reproducibility of their MIC results. The expected results for these QC strains should be determined and monitored as part of laboratory-specific standard operating procedures.

Experimental Protocols

The following are detailed protocols for broth microdilution and agar dilution methods for MIC testing with this compound.

Broth Microdilution Method

This is a widely used method for determining MICs in a 96-well microtiter plate format.

Materials:

  • This compound powder

  • Sterile deionized water or other appropriate solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of test organisms and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Pipettes and multichannel pipettes

  • Incubator (35°C ± 2°C)

  • Plate reader or light box for reading results

Protocol:

  • Preparation of this compound Stock Solution:

    • The stock solution should be prepared fresh on the day of the assay. If storage is necessary, it should be aliquoted and stored at -60°C or colder for a validated period. Avoid repeated freeze-thaw cycles.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well.

    • This will result in wells containing 50 µL of varying concentrations of this compound.

    • Designate wells for a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Prepare the final inoculum by diluting the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 50 µL of the final bacterial inoculum to each well (except the negative control), bringing the total volume in each well to 100 µL. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, examine the plates for bacterial growth. This can be done visually using a light box or with a plate reader.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

Agar Dilution Method

This method involves incorporating the antibiotic into an agar medium.

Materials:

  • This compound powder

  • Sterile deionized water or other appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial cultures of test organisms and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Inoculum replicating device (e.g., multipoint inoculator)

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare a series of this compound dilutions in sterile water or broth.

    • Add a defined volume of each this compound dilution to a specific volume of molten agar to achieve the desired final concentrations (e.g., 1 part drug dilution to 9 parts agar).

    • Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • Prepare a control plate with no antibiotic.

  • Preparation of Inoculum:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the prepared agar plates with the bacterial suspensions.

    • Allow the inoculum spots to dry before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Mandatory Visualizations

Mechanism of Action of this compound

Ceforanide_Mechanism_of_Action This compound This compound (β-lactam antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and inactivates Cell_Lysis Cell Lysis and Death This compound->Cell_Lysis Leads to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes final step of Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Wall->Cell_Lysis Weakened wall leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Broth Microdilution MIC Testing

Broth_Microdilution_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20 hours) inoculate->incubate read_results Read Results (Visual or Automated) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for broth microdilution MIC testing.

References

Application Note: Ceforanide Solution Preparation and Stability for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceforanide is a semisynthetic, second-generation cephalosporin antibiotic derived from 7-aminocephalosporanic acid.[1][2] It possesses antibacterial activity against a range of gram-positive and gram-negative organisms by inhibiting bacterial cell wall synthesis.[2] For reliable and reproducible results in laboratory settings, including antibacterial assays and preclinical studies, it is critical to use this compound solutions that are accurately prepared and have verified stability. Improper handling, storage, or use of degraded solutions can lead to inaccurate experimental outcomes.[3] This document provides detailed protocols for the preparation of this compound solutions and guidelines for assessing their stability under various laboratory conditions.

Data Presentation: Solubility and Storage

Quantitative data regarding the solubility and stability of this compound are summarized below. These tables provide a quick reference for preparing and storing this compound powder and its stock solutions.

Table 1: Solubility of this compound

Solvent Concentration Molarity (approx.) Notes
DMSO 6 - 125 mg/mL 11.54 - 240.59 mM Solubility can vary; using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[4][5][6]

| Ethanol | < 1 mg/mL | - | Considered slightly soluble or insoluble.[5] |

Table 2: Storage and Stability of this compound

Form Storage Temperature Stability Period Recommendations
Solid Powder -20°C Up to 3 years Store sealed and protected from moisture.[4]
Stock Solution (in DMSO) -80°C 6 - 12 months Aliquot to avoid repeated freeze-thaw cycles.[1][4][6]
Stock Solution (in DMSO) -20°C 1 month For shorter-term storage.[1][6]

| Reconstituted Aqueous Solution | 2°C to 8°C | Up to 24 hours | Recommended for immediate use.[3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays.

Materials and Equipment:

  • This compound powder (MW: 519.55 g/mol )[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 519.55 g/mol × 1000 mg/g = 5.20 mg

  • Weighing: Accurately weigh 5.20 mg of this compound powder using an analytical balance and place it into a sterile tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonicate the tube in an ultrasonic bath for a few minutes.[1]

  • Aliquoting: To prevent degradation from multiple freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 20 µL or 50 µL) in sterile, light-protected microcentrifuge tubes or cryovials.[1][6]

  • Storage: Store the aliquots immediately at -80°C for long-term stability (up to 12 months) or at -20°C for short-term use (up to 1 month).[1][4][6]

Protocol 2: Stability Assessment of this compound Solutions via HPLC

This protocol outlines a general procedure for evaluating the chemical stability of a prepared this compound solution by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC). The solution is considered stable if the concentration remains ≥90% of the initial value.[7]

Materials and Equipment:

  • Prepared this compound solution (from Protocol 1)

  • HPLC system with a UV detector and a C18 column[8][9]

  • Appropriate mobile phase (e.g., acetonitrile and phosphate buffer)[9]

  • Temperature-controlled storage units (refrigerator, incubator, freezer)

  • Calibrated micropipettes and autosampler vials

Procedure:

  • Initial Analysis (T=0):

    • Immediately after preparation, dilute a sample of the this compound stock solution to a suitable concentration for HPLC analysis.

    • Inject the sample into the HPLC system and record the peak area. This serves as the 100% reference point.

  • Sample Storage:

    • Store aliquots of the stock solution under the desired test conditions (e.g., Room Temperature (~23°C), Refrigerated (4°C), and Frozen (-20°C)). Protect samples from light.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely at room temperature before analysis.

    • Prepare and analyze the samples by HPLC under the same conditions as the T=0 sample.

  • Physical Inspection:

    • At each time point, visually inspect the solutions for any signs of degradation, such as color change or precipitation.[10]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

    • Remaining this compound (%) = (Peak Area at Time_X / Peak Area at Time_0) × 100

    • Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.

Visualizations

The following diagrams illustrate the workflows for this compound solution preparation and stability assessment, as well as a conceptual representation of cephalosporin degradation.

G cluster_prep Workflow for this compound Stock Solution Preparation A Calculate Mass of This compound Powder B Weigh Powder on Analytical Balance A->B C Add Calculated Volume of Anhydrous DMSO B->C D Vortex / Sonicate Until Dissolved C->D E Dispense into Single-Use Aliquots D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing this compound stock solution.

G cluster_stability Workflow for this compound Stability Assessment A Prepare Fresh this compound Solution (Protocol 1) B Analyze T=0 Sample via HPLC-UV A->B C Store Aliquots at Varied Temperatures (e.g., -20°C, 4°C, 23°C) A->C D Analyze Samples at Defined Time Points C->D E Calculate % Remaining vs. T=0 D->E F Determine Stability (≥90% Remaining) E->F

Caption: Workflow for this compound stability assessment.

G cluster_degradation Conceptual Pathway for Cephalosporin Degradation Ceph Active Cephalosporin β-Lactam Ring Intact Degraded Inactive Product β-Lactam Ring Hydrolyzed Ceph:f0->Degraded:f0  Hydrolysis  (H₂O, OH⁻, H⁺)

Caption: General degradation pathway of cephalosporins.

Discussion

The stability of this compound, like other β-lactam antibiotics, is primarily compromised by the hydrolysis of the β-lactam ring, leading to a loss of antibacterial activity.[11][12] Factors that can accelerate this degradation include non-optimal pH, elevated temperatures, and the presence of certain buffers.[12][13] The protocols provided here use an aprotic solvent (DMSO) for stock solutions, which enhances stability for long-term storage compared to aqueous solutions. However, once diluted into aqueous buffers for experiments, the stability decreases significantly, and it is recommended to use such working solutions the same day they are prepared.[1] To ensure the integrity of experimental data, it is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles and to perform periodic stability checks, especially if a stock solution is used over an extended period.[1][6]

References

Best Practices for Using Ceforanide in Bacterial Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceforanide is a second-generation cephalosporin antibiotic that exhibits bactericidal activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), thereby disrupting the final transpeptidation step of peptidoglycan synthesis.[3] This document provides detailed application notes and standardized protocols for the effective use of this compound in bacterial cell culture experiments, ensuring reproducibility and accuracy in research settings.

Data Presentation

This compound Stock Solution and Storage
ParameterRecommendation
Solvent DMSO (up to 6 mg/mL) or sterile distilled water
Stock Concentration 10-50 mg/mL
Storage Temperature -20°C for long-term storage
Stability Stable for up to 6 months at -20°C when protected from light and moisture
Minimum Inhibitory Concentrations (MIC) of this compound

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4][5][6] The following table summarizes reported MIC values for this compound against common bacterial strains.

Bacterial SpeciesStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliCephalothin-resistant≤12.5--
Escherichia coliGeneral--≤8.0
Staphylococcus aureusMethicillin-sensitive0.25 - 4.00.51.0
Staphylococcus epidermidisMethicillin-sensitive0.25 - 4.00.52.0
Klebsiella pneumoniae----
Proteus mirabilis----

Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology. It is recommended to determine the MIC for the specific bacterial strain being used in your experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Sterile, high-purity dimethyl sulfoxide (DMSO) or sterile distilled water

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO or distilled water to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the this compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard MIC determination methods and can be used to ascertain the susceptibility of a specific bacterial strain to this compound.[4][7][8]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth medium.

    • Dilute the overnight culture in fresh, sterile broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare this compound Dilutions:

    • In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.

    • Add 200 µL of the highest this compound concentration to be tested (prepared from the stock solution in broth) to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Mandatory Visualizations

Signaling Pathway of this compound Action

G Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) This compound->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Final step in Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Caption: this compound inhibits bacterial cell wall synthesis.

Experimental Workflow for MIC Determination

G Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions of this compound in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with standardized bacterial culture B->D C->D E Incubate at 37°C for 18-24 hours D->E F Observe for visible growth or measure OD600 E->F G Determine MIC (Lowest concentration with no growth) F->G

Caption: Workflow for determining the MIC of this compound.

Potential Off-Target Effects: Quorum Sensing

While the primary mechanism of this compound is the inhibition of cell wall synthesis, studies on other cephalosporins have indicated potential interference with bacterial communication systems known as quorum sensing (QS).[9][10][11][12] QS regulates various processes, including virulence factor production and biofilm formation. At sub-inhibitory concentrations, some cephalosporins have been shown to disrupt QS pathways, leading to a reduction in bacterial virulence.[9][10][12] Researchers using this compound in experiments related to bacterial pathogenesis should be aware of this potential off-target effect, as it could influence experimental outcomes. Further investigation is needed to specifically elucidate the impact of this compound on bacterial quorum sensing.

Logical Relationship of Potential Quorum Sensing Interference

G Potential Interference of this compound with Quorum Sensing This compound This compound (Sub-MIC) QS Quorum Sensing System This compound->QS Potentially interferes with Virulence Virulence Factor Production QS->Virulence Regulates Biofilm Biofilm Formation QS->Biofilm Regulates Pathogenesis Bacterial Pathogenesis Virulence->Pathogenesis Biofilm->Pathogenesis

Caption: Potential impact of this compound on quorum sensing.

Conclusion

This compound is a valuable tool for bacterial cell culture experiments, particularly for selecting against susceptible strains and for studying bacterial physiology in the presence of a cell wall synthesis inhibitor. Adherence to the standardized protocols for solution preparation and MIC determination outlined in these application notes will contribute to the generation of reliable and reproducible data. Researchers should also consider potential secondary effects, such as interference with quorum sensing, when designing and interpreting experiments.

References

Ceforanide for Injection: Application Notes and Protocols for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the preparation and administration of Ceforanide for injection in preclinical animal studies. This compound is a second-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis.[1][2] Adherence to these guidelines is crucial for ensuring experimental reproducibility, animal welfare, and the integrity of research data.

Data Presentation

The following tables summarize key quantitative data for the use of this compound in various animal models as reported in scientific literature.

Table 1: Dosage and Administration of this compound in Animal Models

Animal ModelDosage (mg/kg)Route of AdministrationReference
Rat (Long-Evans)100Subcutaneous (SC)[3]
Rabbit (New Zealand White)30Intravenous (IV) Bolus[3]
Dog (Beagle)2530-minute Intravenous (IV) Infusion[3]

Table 2: Pharmacokinetic Parameters of this compound in Different Species

SpeciesPlasma Half-Life (hours)Primary Route of ExcretionReference
Rat1.1Renal[4][5]
Rabbit5.0Renal[4][5]
Dog1.0Renal[4][5]
Human2.6 - 2.98Renal[4][5][6]

Experimental Protocols

Below are detailed methodologies for the preparation and administration of this compound for injection in animal studies. These protocols are based on established guidelines for sterile compounding and parenteral administration in laboratory animals.

Protocol 1: Reconstitution of this compound for Injection

This protocol describes the reconstitution of this compound powder for parenteral administration. All procedures must be performed in a laminar flow hood or a designated clean area using aseptic techniques to ensure sterility.

Materials:

  • This compound powder for injection (lyophilized)

  • Sterile Water for Injection, USP

  • Sterile, empty vials

  • Sterile syringes and needles (various sizes)

  • 70% ethanol or isopropyl alcohol wipes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Work Area: Disinfect the laminar flow hood or work surface with 70% alcohol. Arrange all sterile materials within the clean workspace.

  • Vial Preparation: Remove the protective cap from the this compound powder vial and the sterile water vial. Swab the rubber stoppers of both vials with a 70% alcohol wipe and allow them to air dry.

  • Dosage Calculation: Calculate the required amount of this compound and the final volume of the solution based on the animal's weight and the desired dosage.

    • Example Calculation for a 250g rat at 100 mg/kg:

      • Total dose = 100 mg/kg * 0.25 kg = 25 mg

      • If the desired injection volume is 1 mL, the final concentration of the solution needs to be 25 mg/mL.

  • Reconstitution:

    • Using a sterile syringe, draw up the calculated volume of Sterile Water for Injection.

    • Slowly inject the sterile water into the this compound powder vial.

    • Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Sterile Filtration (Recommended):

    • Using a new sterile syringe, draw up the reconstituted this compound solution.

    • Attach a 0.22 µm syringe filter to the tip of the syringe.

    • Filter the solution into a sterile, empty vial. This step ensures the removal of any potential microbial contamination.

  • Labeling and Storage:

    • Label the vial containing the reconstituted this compound with the drug name, concentration, date of preparation, and initials of the preparer.

    • For immediate use, the solution can be drawn into individual sterile syringes for each animal.

    • Storage of Stock Solutions: Unused stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to prepare fresh working solutions for each experiment.

Protocol 2: Administration of this compound via Different Routes

The choice of administration route depends on the experimental design and the pharmacokinetic profile being investigated.

A. Subcutaneous (SC) Injection

  • Animal Restraint: Properly restrain the animal to expose the dorsal scapular region.

  • Site Preparation: If necessary, shave the injection site and cleanse with a 70% alcohol wipe.

  • Injection: Gently lift the skin to form a "tent." Insert a sterile needle (25-27 gauge for mice and rats) at the base of the tented skin, parallel to the body. Aspirate slightly to ensure the needle is not in a blood vessel. Slowly inject the this compound solution.

  • Post-injection Care: Withdraw the needle and apply gentle pressure to the injection site if needed. Monitor the animal for any signs of distress or local reaction.

B. Intravenous (IV) Bolus Injection

  • Animal Preparation: Anesthetize the animal according to the approved institutional protocol. For rats and mice, the lateral tail vein is commonly used.

  • Catheterization (Optional but Recommended): For repeated dosing or infusions, cannulation of the vein with a sterile catheter is recommended.

  • Injection: Using a sterile syringe with a small gauge needle (e.g., 27-30 gauge), slowly inject the this compound solution into the vein over 1-2 minutes.

  • Post-injection Care: After injection, withdraw the needle and apply firm pressure to the site to prevent bleeding. Monitor the animal's recovery from anesthesia.

C. Intravenous (IV) Infusion

  • Animal Preparation: Anesthetize the animal and place a catheter in a suitable vein (e.g., femoral or jugular vein).

  • Infusion Setup: Connect the catheter to an infusion pump with a syringe containing the this compound solution.

  • Infusion: Administer the this compound solution at a controlled rate over the desired period (e.g., 30 minutes).

  • Post-infusion Care: After the infusion is complete, flush the catheter with sterile saline, and maintain the catheter for future use or remove it. Monitor the animal's recovery.

Mandatory Visualizations

The following diagrams illustrate key processes and pathways related to the use of this compound in research.

G cluster_prep Preparation Workflow cluster_admin Administration Routes powder This compound Powder reconstitute Reconstitution powder->reconstitute water Sterile Water water->reconstitute filter Sterile Filtration (0.22 µm) reconstitute->filter solution Sterile this compound Solution filter->solution sc Subcutaneous solution->sc iv_bolus Intravenous Bolus solution->iv_bolus iv_infusion Intravenous Infusion solution->iv_infusion animal Animal Model sc->animal iv_bolus->animal iv_infusion->animal G This compound This compound (β-lactam antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->pbp Binds to & Inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes lysis Cell Lysis & Bacterial Death pbp->lysis Inhibition leads to cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Essential for cell_wall->lysis Disruption causes G start Animal Model Selection (e.g., Rat, Rabbit, Dog) grouping Group Allocation (Control vs. Treatment) start->grouping control Control Group (Vehicle Administration) grouping->control No Treatment treatment Treatment Group (this compound Administration) grouping->treatment Treatment pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis control->pk_pd dosing Dosing Regimen (Dosage, Frequency, Duration) treatment->dosing dosing->pk_pd efficacy Efficacy Assessment (e.g., Bacterial Load Reduction) pk_pd->efficacy toxicology Toxicology/Safety Assessment (e.g., Histopathology) pk_pd->toxicology end Data Analysis & Conclusion efficacy->end toxicology->end

References

Application Notes and Protocols for the Quantitative Analysis of Ceforanide in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceforanide is a parenteral second-generation cephalosporin antibiotic with a range of clinical applications. Accurate and precise quantification of this compound in complex biological matrices such as plasma, serum, and urine is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring (TDM), and bioequivalence assessments. This document provides detailed protocols and application notes for three widely used analytical methods for the quantitative analysis of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Microbiological Assay.

The protocols provided herein are based on established methodologies for cephalosporin antibiotics. It is imperative that these methods are fully validated in your laboratory for the specific matrix and intended use to ensure compliance with regulatory guidelines such as those from the FDA and EMA.[1][2]

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, including sensitivity, selectivity, sample throughput, and available instrumentation. The table below summarizes the typical performance characteristics of the described methods for cephalosporin analysis.

ParameterHPLC-UVLC-MS/MSMicrobiological Assay
Linearity Range 0.25 - 50 µg/mL[3]0.048 - 480 µg/mL[4]16 - 64 µg/mL[5]
Limit of Detection (LOD) ~0.1 µg/mL[3]~0.015 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.25 µg/mL[3]~0.048 µg/mL[4]~16 µg/mL[5]
Accuracy (% Recovery) 90 - 110%95 - 105%85 - 115%
Precision (%RSD) < 15%< 15%[4]< 5%[5]
Sample Volume ~200 µL[3]~50 µL~50-100 µL
Specificity ModerateHighLow (activity-based)
Throughput ModerateHighLow

Note: The values presented are typical for cephalosporins and should be established specifically for this compound during method validation.

Experimental Protocols

HPLC-UV Method for this compound in Plasma/Serum

This method is a robust and widely accessible technique for quantifying this compound. It typically involves a protein precipitation step followed by chromatographic separation and UV detection.

Experimental_Workflow_HPLC_UV cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis A 200 µL Plasma/Serum B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Evaporate & Reconstitute E->F G Inject into HPLC F->G H C18 Column Separation G->H I UV Detection H->I J Data Acquisition I->J

Caption: HPLC-UV analysis workflow for this compound.

  • Sample Preparation (Protein Precipitation)

    • Pipette 200 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of an internal standard (IS) solution (e.g., 200 µg/mL of a related cephalosporin like cefazolin in water).[3]

    • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.[6][7]

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 10,000 × g for 10 minutes at 4°C.[3]

    • Transfer the clear supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in 200 µL of the HPLC mobile phase.

    • Vortex for 30 seconds and transfer the solution to an HPLC vial.

  • Chromatographic Conditions

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A mixture of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile (95:5, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[8]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.[8]

    • Column Temperature: 30°C.[8]

    • UV Detection: 250 nm.[8]

LC-MS/MS Method for this compound in Plasma/Serum

LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalysis, especially when low concentrations are expected or when analyzing complex matrices.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A 50 µL Plasma/Serum B Add Internal Standard in Acetonitrile A->B C Vortex & Centrifuge B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E F Chromatographic Separation E->F G Mass Spectrometry (ESI+, MRM) F->G H Quantification G->H

Caption: LC-MS/MS analysis workflow for this compound.

  • Sample Preparation (Protein Precipitation)

    • Pipette 50 µL of plasma or serum into a well of a 96-well plate.

    • Add 150 µL of acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • Cover the plate and vortex for 3 minutes.

    • Centrifuge the plate at approximately 1500 x g for 5 minutes to pellet the precipitated proteins.[9]

    • Transfer the supernatant to a new 96-well plate for analysis.

  • Chromatographic and Mass Spectrometric Conditions

    • LC System: A UHPLC or HPLC system capable of gradient elution.

    • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program: A gradient program should be optimized to ensure separation from matrix components. An example is holding at 5% B for 0.5 min, ramping to 95% B over 1.5 min, holding for 1 min, and then re-equilibrating at initial conditions.[9]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard must be optimized.

Microbiological Assay for this compound

This method quantifies the biological activity of this compound and is useful for confirming that the drug retains its antibacterial potency.

Experimental_Workflow_Microbiological_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standard & Sample Dilutions D Add Samples & Standards A->D B Prepare Seeded Agar Plates C Place Cylinders on Agar B->C C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F G Construct Standard Curve F->G H Calculate Potency G->H

Caption: Microbiological assay workflow for this compound.

  • Preparation of Media and Test Organism

    • Prepare the appropriate culture medium (e.g., Seed Agar and Base Agar).[10]

    • Prepare a standardized inoculum of a susceptible test microorganism, such as Staphylococcus aureus ATCC 6538P or Bacillus subtilis ATCC 6633.[10]

  • Preparation of Standard and Sample Solutions

    • Accurately weigh a this compound reference standard and dissolve in 1% potassium phosphate buffer (pH 6.0) to prepare a stock solution.

    • Prepare a series of working standard solutions by diluting the stock solution with the same buffer to achieve concentrations that will produce zones of inhibition of suitable size.

    • Dilute the biological samples (e.g., serum, urine) with the buffer to an expected this compound concentration within the range of the standard curve.

  • Assay Procedure

    • Pour a base layer of agar into sterile Petri dishes and allow it to solidify.

    • Overlay with a seed layer of agar inoculated with the test organism.

    • Aseptically place sterile stainless steel or porcelain cylinders onto the agar surface.

    • Carefully fill the cylinders with the standard solutions and sample preparations.

    • Incubate the plates at 32-37°C for 16-18 hours.[10]

  • Data Analysis

    • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

    • Plot the mean zone diameters against the logarithm of the this compound concentrations for the standard solutions.

    • Determine the concentration of this compound in the samples by interpolating their mean zone diameters on the standard curve.

References

Application Notes and Protocols for Ceforanide Reference Standard Preparation and Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of a Ceforanide reference standard and its subsequent analysis using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methodologies to ensure accuracy and reproducibility in research and quality control settings.

Introduction

This compound is a second-generation cephalosporin antibiotic. Accurate quantification of this compound in pharmaceutical formulations and research samples is critical for ensuring its safety and efficacy. This application note details the preparation of a this compound reference standard and a validated HPLC method for its analysis.

Experimental Protocols

Preparation of this compound Reference Standard Solution

This protocol describes the preparation of a this compound standard solution for use in chromatographic analysis. The United States Pharmacopeia (USP) this compound Reference Standard (RS) is recommended for this purpose.[1]

Materials:

  • USP this compound RS

  • HPLC Grade Methanol

  • HPLC Grade Water

  • Tetrabutylammonium Hydroxide Solution (1 in 10)

  • Potassium Hydroxide (11 N)

  • Phosphoric Acid

  • Volumetric flasks

  • Pipettes

  • Analytical balance

Procedure:

  • Mobile Phase Preparation:

    • In a suitable container, mix 18 mL of tetrabutylammonium hydroxide solution (1 in 10) and 8.6 mL of 11 N potassium hydroxide.

    • Add this mixture to 700 mL of HPLC grade water.

    • Add 200 mL of HPLC grade methanol.

    • Adjust the pH of the solution to 7.0 with phosphoric acid.

    • Add water to a final volume of 1000 mL.

    • Filter the mobile phase through a 0.45 µm or finer porosity filter and degas prior to use.[1]

  • Standard Solution Preparation:

    • Accurately weigh a quantity of USP this compound RS.

    • Dissolve the weighed standard in the prepared mobile phase to obtain a final concentration of approximately 1 mg/mL.[1]

    • Crucially, this standard solution should be used within 5 minutes of its preparation due to potential instability. [1]

High-Performance Liquid Chromatography (HPLC) Method

This section details the chromatographic conditions for the analysis of the this compound reference standard.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • A suitable C18 reversed-phase HPLC column.

Chromatographic Conditions:

ParameterValue
Mobile Phase A mixture of 18 mL of tetrabutylammonium hydroxide solution (1 in 10), 8.6 mL of 11 N potassium hydroxide, 700 mL of water, and 200 mL of methanol, with the pH adjusted to 7.0 with phosphoric acid, and a final volume of 1000 mL.[1]
Column C18 reversed-phase column
Flow Rate 1.0 mL/min (Typical)
Injection Volume 10 µL[1]
Detector UV at 254 nm (Typical for cephalosporins)
Column Temperature Ambient

Data Presentation

System Suitability Parameters

System suitability tests are essential to ensure the chromatographic system is performing adequately. The following parameters should be met before proceeding with sample analysis.

ParameterAcceptance Criteria
Theoretical Plates Not less than 1900[1]
Tailing Factor Not more than 1.2[1]
Capacity Factor (k') Between 1.8 and 5.0[1]
Relative Standard Deviation (RSD) for replicate injections Not more than 1.5%[1]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation and analysis of the this compound reference standard.

G cluster_prep Standard Preparation cluster_hplc HPLC Analysis weigh Accurately weigh USP this compound RS dissolve Dissolve in Mobile Phase (Concentration ~1 mg/mL) weigh->dissolve use_quickly Use within 5 minutes dissolve->use_quickly inject Inject 10 µL into HPLC system use_quickly->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect analyze Data Analysis and System Suitability Check detect->analyze

Caption: Workflow for this compound Reference Standard Preparation and HPLC Analysis.

Logical Relationship of HPLC System Components

This diagram shows the interconnected components of the HPLC system used for the analysis.

HPLC_System mobile_phase Mobile Phase Reservoir Tetrabutylammonium Hydroxide Potassium Hydroxide Water Methanol pump HPLC Pump Controls flow rate mobile_phase->pump injector Autosampler Injects 10 µL of sample pump->injector column C18 Column Separates components injector->column detector UV Detector Detects analyte column->detector data_system Data Acquisition System Processes signal detector->data_system

Caption: Logical flow of the HPLC system components.

References

Application of Ceforanide in Murine Models of Systemic Bacterial Infection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceforanide, a second-generation cephalosporin, has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death. This document provides detailed application notes and protocols for the use of this compound in mouse models of systemic bacterial infection, based on available in vivo studies. The information herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.

Data Presentation

The following tables summarize the in vivo efficacy of this compound (formerly known as BL-S786) in comparison to other cephalosporins in mouse models of systemic infection caused by various Enterobacteriaceae. The data is derived from studies by Goering et al. (1978) and Shadomy et al. (1978).

Table 1: Comparative Efficacy of this compound (BL-S786) in Mouse Models of Systemic Infection

Bacterial SpeciesThis compound (BL-S786) EfficacyComparator Cephalosporins' EfficacyReference
Enterobacteriaceae (cephalothin-sensitive)Highly active, comparable to cefamandole.Cefamandole was also highly active.[1]
Enterobacteriaceae (cephalothin-resistant)Generally more active than cefoxitin (except against Proteus and Providencia).Less active than cefamandole.[1]
Escherichia coliMore active than cefamandole and cefoxitin.-[2]
Klebsiella pneumoniaeMore active than cefamandole and cefoxitin.-[2]
Proteus mirabilisMore active than cefamandole and cefoxitin.-[2]
Enterobacter cloacaeSuperior to cefamandole and cefoxitin.-[2]
Enterobacter aerogenesComparable to cefamandole.-[2]

Note: Efficacy was determined by the protection of mice from lethal infections.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in a mouse model of systemic bacterial infection. These protocols are synthesized from the available literature and general practices for such studies.

Protocol 1: Induction of Systemic Bacterial Infection in Mice

Objective: To establish a lethal systemic bacterial infection in mice for evaluating the efficacy of this compound.

Materials:

  • Specific pathogen-free mice (e.g., ICR or Swiss Webster), 6-8 weeks old.

  • Log-phase culture of the desired bacterial strain (e.g., E. coli, K. pneumoniae, S. aureus).

  • Sterile 0.9% saline.

  • Spectrophotometer.

  • Sterile syringes and needles (27-30 gauge).

  • Animal housing and care facilities compliant with institutional guidelines.

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the bacterial strain into an appropriate broth medium (e.g., Tryptic Soy Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically an OD600 of 0.4-0.6).

  • Inoculum Preparation:

    • Harvest the bacteria by centrifugation (e.g., 4000 x g for 10 minutes at 4°C).

    • Wash the bacterial pellet twice with sterile saline.

    • Resuspend the pellet in sterile saline to a desired concentration. The final concentration should be determined based on a predetermined lethal dose (LD50) for the specific bacterial strain and mouse strain. A typical inoculum would be in the range of 10^7 to 10^8 colony-forming units (CFU) in a volume of 0.1-0.2 mL.

  • Infection:

    • Administer the bacterial suspension to the mice via intraperitoneal (IP) or intravenous (IV) injection. The IP route is often used for inducing systemic infection.

    • Observe the mice for signs of infection, such as lethargy, ruffled fur, and hunched posture.

Protocol 2: this compound Administration and Efficacy Evaluation

Objective: To treat systemically infected mice with this compound and evaluate its therapeutic efficacy.

Materials:

  • This compound for injection.

  • Sterile water for injection or sterile saline for reconstitution.

  • Infected mice from Protocol 1.

  • Sterile syringes and needles for drug administration.

Procedure:

  • This compound Preparation:

    • Reconstitute this compound powder with the appropriate sterile diluent to the desired stock concentration.

    • Further dilute the stock solution with sterile saline to achieve the final dosing concentrations. Doses used in previous studies have ranged from 2.5 to 40 mg per mouse, administered intramuscularly.[2]

  • Treatment:

    • Administer the prepared this compound solution to the infected mice at specific time points post-infection. A common regimen is to administer the first dose shortly after bacterial challenge (e.g., 1-2 hours) and a second dose a few hours later (e.g., 3-6 hours).[2] The route of administration can be intramuscular (IM) or subcutaneous (SC).

  • Efficacy Assessment:

    • Survival Monitoring: Observe the mice for a defined period (e.g., 7-14 days) and record mortality daily.

    • Bacterial Load Determination: At specific time points, humanely euthanize a subset of mice from each treatment group. Collect blood and/or organs (e.g., spleen, liver) aseptically. Homogenize the tissues, perform serial dilutions, and plate on appropriate agar to determine the bacterial load (CFU/mL or CFU/gram of tissue).

    • Clinical Scoring: Monitor and score the clinical signs of illness in each mouse throughout the experiment.

Mandatory Visualizations

Signaling Pathway

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to This compound This compound This compound->PBP Binds to & Inhibits G Start Start Infection Induce Systemic Bacterial Infection in Mice Start->Infection Grouping Randomly Assign Mice to Treatment Groups Infection->Grouping Treatment Administer this compound or Vehicle Control Grouping->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Endpoint Endpoint Analysis: Bacterial Load in Blood/Organs Monitoring->Endpoint Data Data Analysis & Interpretation Endpoint->Data End End Data->End

References

Application Notes and Protocols for a Sensitive Microbiological Assay of Ceforanide Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceforanide is a second-generation cephalosporin antibiotic that exhibits broad-spectrum bactericidal activity. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death. Accurate determination of this compound's potency is crucial for ensuring its therapeutic efficacy and for quality control in drug manufacturing.

These application notes provide a detailed, validated protocol for a sensitive microbiological assay to determine the potency of this compound. The described method is the cylinder-plate agar diffusion assay, a widely accepted and reliable technique for antibiotic potency testing.

Principle of the Assay

The microbiological potency of this compound is determined by comparing the inhibition of growth of a susceptible microorganism by known concentrations of a this compound reference standard to the inhibition produced by the test sample. The assay is based on the diffusion of the antibiotic from a vertical cylinder through a solidified agar medium, resulting in a circular zone of inhibition. The diameter of this zone is proportional to the logarithm of the antibiotic concentration.

Materials and Reagents

  • This compound Reference Standard: USP or equivalent, of known potency.

  • Test Sample: this compound of unknown potency.

  • Test Organism: Staphylococcus aureus ATCC® 25923™

  • Culture Media:

    • Mueller-Hinton Agar (MHA)[1][2]

    • Tryptic Soy Broth (TSB)

    • Tryptic Soy Agar (TSA)

  • Phosphate Buffer: 0.1 M, pH 6.0.

  • Sterile Saline: 0.9% NaCl solution.

  • Sterile Petri Dishes: 100 mm x 15 mm, flat-bottomed.

  • Sterile Assay Cylinders: Stainless steel, 8 mm (outer diameter) x 6 mm (inner diameter) x 10 mm (height).

  • Standard laboratory equipment: Autoclave, incubator, calipers, pipettes, etc.

Experimental Protocols

Preparation of Media and Buffers

Mueller-Hinton Agar (MHA):

  • Suspend 38 g of MHA powder in 1 L of purified water.

  • Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Allow the medium to cool to 45-50°C before use.

  • The final pH should be between 7.2 and 7.4 at room temperature.[3]

0.1 M Phosphate Buffer (pH 6.0):

  • Dissolve 13.61 g of monobasic potassium phosphate (KH₂PO₄) in 800 mL of purified water.

  • Adjust the pH to 6.0 ± 0.1 with 1 N potassium hydroxide (KOH) or 1 N phosphoric acid (H₃PO₄).

  • Make up the final volume to 1 L with purified water.

  • Sterilize by autoclaving at 121°C for 15 minutes.

Preparation of Test Organism Inoculum
  • Streak Staphylococcus aureus ATCC® 25923™ onto a TSA slant and incubate at 37°C for 24 hours.

  • Wash the growth from the slant using sterile saline.

  • Transfer the cell suspension to a sterile tube and dilute with sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 625 nm.

Preparation of Standard and Sample Solutions

This compound Standard Stock Solution (1000 µg/mL):

  • Accurately weigh a quantity of the this compound Reference Standard and dissolve it in 0.1 M Phosphate Buffer (pH 6.0) to obtain a final concentration of 1000 µg/mL.

Working Standard Solutions:

  • From the stock solution, prepare a series of working standard solutions by serial dilution in 0.1 M Phosphate Buffer (pH 6.0) to obtain concentrations of 1.0, 2.0, 4.0, 8.0, and 16.0 µg/mL. These will form the standard curve.

Sample Solution:

  • Accurately weigh a quantity of the this compound test sample and dissolve it in 0.1 M Phosphate Buffer (pH 6.0) to obtain a theoretical concentration that falls within the range of the standard curve (e.g., a target concentration of 4.0 µg/mL).

Cylinder-Plate Assay Procedure
  • Pour a 20 mL base layer of sterile MHA into each Petri dish and allow it to solidify on a level surface.

  • Prepare the seeded agar by inoculating molten MHA (cooled to 45-50°C) with the standardized S. aureus suspension. The optimal inoculum concentration should be determined to yield clear zones of inhibition and is typically around 1-2% (v/v).

  • Pour a 5 mL layer of the seeded agar over the solidified base layer and allow it to solidify.

  • Aseptically place six assay cylinders on the surface of the seeded agar, spaced equidistantly.

  • Fill three alternate cylinders with the median concentration of the standard solution (4.0 µg/mL) and the other three cylinders with the sample solution of the same theoretical concentration. This is for a single-dose comparison. For a multi-dose assay, different concentrations of the standard and sample can be used.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using calibrated calipers.

Data Presentation and Analysis

The potency of the test sample is calculated by comparing the size of the zone of inhibition produced by the sample to the zones produced by the known concentrations of the this compound reference standard.

Standard Curve

A standard curve is constructed by plotting the logarithm of the this compound concentration against the diameter of the zone of inhibition.

Table 1: Example Data for this compound Standard Curve

This compound Concentration (µg/mL)Log10 ConcentrationMean Zone Diameter (mm)
1.00.0012.5
2.00.3015.8
4.00.6018.9
8.00.9022.1
16.01.2025.0
Assay Validation

The microbiological assay must be validated to ensure its suitability for its intended purpose. The validation should include an assessment of linearity, precision, accuracy, specificity, and robustness.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the assay to elicit results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.98
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay): RSD ≤ 5% Intermediate Precision (inter-assay): RSD ≤ 10%
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 90-110% of the known concentration.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant inhibition zones from placebo or degradation products.
Robustness A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in pH, incubation time, etc.

Table 3: Example of Precision (Repeatability) Data

ReplicateMeasured Potency (µg/mL)
14.1
23.9
34.0
44.2
53.8
Mean 4.0
SD 0.16
RSD (%) 4.0%

Table 4: Example of Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2.01.995
4.04.1102.5
8.07.897.5
Mean Recovery (%) 98.3

Visualizations

This compound Mechanism of Action

G This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Inhibits CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Disrupts Lysis Cell Lysis and Death CellWall->Lysis Leads to

Caption: this compound's mechanism of action.

Experimental Workflow for this compound Potency Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Media Prepare Media (Mueller-Hinton Agar) PourPlates Pour Agar Plates (Base and Seeded Layers) Media->PourPlates Inoculum Prepare Inoculum (S. aureus ATCC 25923) Inoculum->PourPlates Solutions Prepare Standard & Sample Solutions AddSolutions Add Solutions to Cylinders Solutions->AddSolutions PlaceCylinders Place Assay Cylinders PourPlates->PlaceCylinders PlaceCylinders->AddSolutions Incubate Incubate Plates (37°C, 18-24h) AddSolutions->Incubate MeasureZones Measure Zones of Inhibition Incubate->MeasureZones PlotCurve Plot Standard Curve MeasureZones->PlotCurve CalculatePotency Calculate Sample Potency PlotCurve->CalculatePotency

Caption: Workflow for the cylinder-plate assay.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Ceforanide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for a representative high-throughput screening (HTS) assay utilizing Ceforanide. While specific HTS campaigns detailing this compound are not widely published, this document outlines a plausible and scientifically rigorous application based on its known mechanism of action. The focus is on a biochemical assay designed to identify inhibitors of β-lactamase enzymes, where this compound can be used as a reference substrate or control.

This compound is a second-generation cephalosporin antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[1][2] Its bactericidal activity stems from its affinity for penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[1][2] However, the efficacy of this compound and other β-lactam antibiotics can be compromised by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Therefore, HTS assays are crucial for discovering new β-lactamase inhibitors that can be co-administered with β-lactam antibiotics to overcome resistance.

Application Note 1: A Fluorescence-Based HTS Assay for the Identification of β-Lactamase Inhibitors

Introduction

This application note describes a robust, high-throughput fluorescence intensity-based assay for the identification of inhibitors of β-lactamase. The assay utilizes a fluorogenic cephalosporin substrate that, upon cleavage by β-lactamase, releases a fluorescent molecule. The increase in fluorescence is directly proportional to the enzyme's activity. Test compounds that inhibit the enzyme will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescence signal. This compound, as a cephalosporin, can be used as a reference compound to characterize the assay and validate its performance.

Principle of the Assay

The assay employs a cephalosporin derivative linked to a fluorophore and a quencher. In its intact state, the molecule exhibits low fluorescence due to the close proximity of the fluorophore and quencher. Upon hydrolysis of the β-lactam ring by β-lactamase, the fluorophore is released from the quencher, leading to a significant increase in fluorescence intensity. This method provides a sensitive and direct measure of β-lactamase activity, suitable for HTS formats.

Data Presentation

The following table summarizes representative quantitative data from the validation of the β-lactamase inhibitor HTS assay, including the performance of this compound as a competitive substrate.

ParameterValueDescription
Assay Quality Metrics
Z'-Factor0.85Indicates excellent assay robustness and separation between positive and negative controls.
Signal-to-Background Ratio12Demonstrates a strong and clear signal window for hit identification.
Coefficient of Variation (%CV)< 5%Shows high precision and reproducibility of the assay measurements.
Reference Compound Data
This compound (as a substrate)Km = 25 µMThe Michaelis constant for this compound, indicating its affinity for the β-lactamase enzyme.
Clavulanic Acid (as an inhibitor)IC50 = 0.1 µMThe half-maximal inhibitory concentration for a known β-lactamase inhibitor, serving as a positive control for inhibition.

Experimental Protocols

Materials and Reagents

  • β-lactamase enzyme (e.g., from Enterobacter cloacae)

  • Fluorogenic cephalosporin substrate (e.g., Nitrocefin)

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.0

  • This compound (for use as a reference compound)

  • Clavulanic Acid (for use as a positive control inhibitor)

  • Dimethyl Sulfoxide (DMSO)

  • 384-well black, flat-bottom assay plates

  • Compound library plates

Protocol for β-Lactamase Inhibitor HTS Assay

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of test compounds from the compound library plates to the 384-well assay plates.

    • For controls, add 50 nL of DMSO (negative control) or Clavulanic Acid (positive control) to designated wells.

  • Enzyme Addition:

    • Prepare a solution of β-lactamase in assay buffer at a final concentration of 10 ng/mL.

    • Add 10 µL of the enzyme solution to each well of the assay plate.

    • Incubate the plates at room temperature for 15 minutes to allow for the interaction between the compounds and the enzyme.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of the fluorogenic cephalosporin substrate in assay buffer at a final concentration of 50 µM.

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Immediately transfer the plates to a microplate reader.

    • Measure the fluorescence intensity (e.g., Excitation at 485 nm, Emission at 520 nm) every 2 minutes for a total of 20 minutes.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence intensity over time) for each well.

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (Ratecompound - Rateneg_control) / (Ratepos_control - Rateneg_control))

    • Identify "hits" as compounds that exhibit a % inhibition above a predefined threshold (e.g., >50%).

Mandatory Visualizations

G cluster_bacterium Bacterial Cell cluster_antibiotic Mechanism of Action cluster_resistance Resistance Mechanism PBP Penicillin-Binding Protein (PBP) CellWall Bacterial Cell Wall PBP->CellWall Synthesizes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to This compound This compound (β-Lactam Antibiotic) This compound->PBP Inhibits BetaLactamase β-Lactamase Enzyme This compound->BetaLactamase Hydrolyzes Inactivethis compound Inactive this compound BetaLactamase->Inactivethis compound

Caption: Mechanism of this compound action and β-lactamase resistance.

G start Start compound_plating Compound Plating (50 nL in 384-well plate) start->compound_plating enzyme_addition Add β-Lactamase (10 µL) compound_plating->enzyme_addition incubation Incubate (15 min at RT) enzyme_addition->incubation substrate_addition Add Fluorogenic Substrate (10 µL) incubation->substrate_addition read_plate Read Fluorescence (Kinetic Read) substrate_addition->read_plate data_analysis Data Analysis (% Inhibition) read_plate->data_analysis end End data_analysis->end G cluster_outcome1 Outcome 1 cluster_outcome2 Outcome 2 enzyme β-Lactamase product Cleaved Substrate (High Fluorescence) enzyme->product Catalyzes Cleavage substrate Fluorogenic Substrate (Intact, Low Fluorescence) substrate->enzyme Binds to no_inhibition No Inhibition (High Signal) product->no_inhibition Leads to inhibitor Test Compound (Potential Inhibitor) inhibitor->enzyme Binds and Inhibits inhibition Inhibition (Low Signal) inhibitor->inhibition Leads to

References

Solid-Phase Extraction of Ceforanide from Biological Fluids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of the second-generation cephalosporin antibiotic, Ceforanide, from biological fluids. The methodologies outlined below are intended to serve as a comprehensive guide for the efficient isolation and purification of this compound prior to downstream analytical determination by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a parenteral second-generation cephalosporin with a broad spectrum of antibacterial activity. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. Solid-phase extraction has emerged as a robust and selective sample preparation technique, offering significant advantages over traditional methods like liquid-liquid extraction and protein precipitation by minimizing matrix effects and improving analytical sensitivity.[1][2]

This application note details a representative SPE protocol adapted from methodologies developed for structurally similar second-generation cephalosporins, providing a strong foundation for the development of a validated this compound-specific method.

Physicochemical Properties of this compound Relevant to SPE

Understanding the physicochemical properties of this compound is essential for developing an effective SPE method.

PropertyValue
Molecular Weight 519.6 g/mol
pKa Data not readily available, but cephalosporins generally possess both acidic (carboxylic acid) and basic (amine) functional groups.
LogP -3.2
Protein Binding Approximately 80.6% to 87.9% in human serum.[3]

The high polarity (low LogP) and significant protein binding of this compound necessitate a robust sample pre-treatment step to release the drug from proteins and an appropriate SPE sorbent and solvent selection to ensure efficient capture and elution.

Recommended SPE Protocol for this compound in Human Plasma

The following protocol is a recommended starting point for the extraction of this compound from human plasma and is based on established methods for other cephalosporins. Method optimization and validation are essential for ensuring accuracy and precision for this compound analysis.

Materials:

  • SPE Sorbent: Reversed-phase polymeric sorbent (e.g., Oasis HLB, Strata-X) or a C18 bonded silica sorbent.

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic Acid (or other suitable acid for pH adjustment)

    • Ammonium Hydroxide (or other suitable base for pH adjustment)

  • Equipment:

    • SPE vacuum manifold or positive pressure processor

    • Centrifuge

    • Vortex mixer

    • Evaporation system (e.g., nitrogen evaporator)

Experimental Protocol

1. Sample Pre-treatment:

  • To 500 µL of human plasma, add a suitable internal standard.

  • Add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Collect the supernatant for SPE.

2. Solid-Phase Extraction:

  • Sorbent Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with a non-polar solvent like hexane can be employed to remove non-polar interferences if necessary.

  • Elution: Elute the retained this compound with 1 mL of methanol. A second elution may be performed to ensure complete recovery. The elution solvent can be modified with a small percentage of formic acid or ammonium hydroxide to improve the recovery of acidic or basic analytes, respectively.

3. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the analytical determination.

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_elution Post-Elution plasma Plasma Sample (500 µL) acid Add 4% Phosphoric Acid (500 µL) plasma->acid vortex1 Vortex acid->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Sorbent (1 mL Methanol, 1 mL Water) load Load Supernatant condition->load wash Wash (1 mL 5% Methanol in Water) load->wash elute Elute (1 mL Methanol) wash->elute evaporate Evaporate to Dryness reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC/LC-MS reconstitute->analyze

Caption: General workflow for the solid-phase extraction of this compound from plasma.

Quantitative Data Summary (Representative)

The following table summarizes typical performance data for the SPE of a structurally similar second-generation cephalosporin, Cefuroxime, from human plasma. These values should be considered as a starting point, and a full method validation for this compound is required.

ParameterCefuroxime (Representative Values)
Recovery > 85%
Matrix Effect < 15%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Linearity (r²) > 0.99

Logical Relationship of SPE Steps

The success of the SPE protocol relies on the logical sequence of steps, each with a specific purpose.

SPE_Logic Condition Conditioning (Wets the sorbent) Equilibrate Equilibration (Creates a favorable environment for analyte binding) Condition->Equilibrate Prepares sorbent Load Sample Loading (Analyte binds to the sorbent) Equilibrate->Load Ensures retention Wash Washing (Removes interferences) Load->Wash Isolates analyte Elute Elution (Recovers the analyte) Wash->Elute Purifies analyte

References

Application Notes and Protocols for Lyophilization Cycle Development of Ceforanide Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceforanide is a second-generation cephalosporin antibiotic administered parenterally.[1] Due to its instability in aqueous solutions, lyophilization, or freeze-drying, is a critical process to enhance its shelf-life and ensure product stability.[2][3] This application note provides a comprehensive guide to developing a robust lyophilization cycle for this compound formulations.

Lyophilization is a multi-step process involving freezing, primary drying (sublimation), and secondary drying (desorption) to remove water from the product.[2] A well-developed cycle is crucial for producing a pharmaceutically elegant cake with low residual moisture, rapid reconstitution, and maintained potency over its shelf life. Key to this development is understanding the thermal properties of the formulation, such as the glass transition temperature of the maximally freeze-concentrated solution (Tg') and the collapse temperature (Tc), which dictate the critical process parameters.[4][5]

This document outlines the necessary pre-formulation studies, thermal analysis techniques, and a systematic approach to developing and optimizing the lyophilization cycle for this compound, ensuring a high-quality, stable final product.

Pre-Formulation Studies

Prior to lyophilization cycle development, it is essential to characterize the physicochemical properties of the this compound formulation.

Excipient Compatibility

The choice of excipients is critical for the stability and physical characteristics of the lyophilized cake. Bulking agents are often necessary to provide structure and prevent cake collapse. Common choices include mannitol, lactose, and sucrose.[6]

Protocol for Excipient Compatibility Study:

  • Prepare solutions of this compound with individual excipients (e.g., 5% w/v mannitol, 5% w/v lactose).

  • Store the solutions at accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 1 month).[6]

  • Visually inspect the solutions at regular intervals for any changes in color or clarity.

  • Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to assess the degradation of this compound.

  • Select excipients that demonstrate minimal interaction with this compound.

Thermal Analysis

Determining the critical temperatures of the this compound formulation is the cornerstone of lyophilization cycle development. Differential Scanning Calorimetry (DSC) and Freeze-Drying Microscopy (FDM) are powerful techniques for this purpose.

  • Glass Transition Temperature (Tg'): The temperature at which the amorphous freeze-concentrated phase transitions from a glassy to a rubbery state. Primary drying must occur below this temperature to prevent viscous flow and product collapse.

  • Eutectic Melting Temperature (Te): For crystalline formulations, this is the temperature at which the frozen eutectic mixture melts.

  • Collapse Temperature (Tc): The temperature at which the lyophilized cake can no longer support its own structure, leading to collapse. This is often determined by FDM and is the most direct indicator of the maximum allowable product temperature during primary drying.[7]

Protocol for Thermal Analysis (DSC):

  • Accurately weigh 10-15 mg of the this compound formulation into a DSC pan and hermetically seal it.

  • Cool the sample to approximately -70°C at a controlled rate (e.g., 1-2°C/min).

  • Hold the sample at -70°C for a sufficient time to ensure complete freezing.

  • Ramp the temperature at a controlled rate (e.g., 2-5°C/min) to above the expected transition temperatures.

  • Analyze the resulting thermogram to identify the Tg' and any eutectic melting events.

Protocol for Freeze-Drying Microscopy (FDM):

  • Place a small droplet of the this compound formulation between two cover slips and position it on the FDM stage.

  • Freeze the sample to a low temperature (e.g., -50°C).

  • Apply a vacuum to the sample chamber.

  • Slowly increase the stage temperature while observing the sample under the microscope.

  • The collapse temperature (Tc) is identified as the temperature at which structural changes and loss of the dried cake structure are observed.

Lyophilization Cycle Development Workflow

The development of a lyophilization cycle is a systematic process that involves three main stages: Freezing, Primary Drying, and Secondary Drying.

Lyophilization_Workflow cluster_prep Formulation & Analysis cluster_cycle Lyophilization Cycle Development Formulation Formulation Preparation (this compound + Excipients) Thermal_Analysis Thermal Analysis (DSC/FDM) Determine Tg' and Tc Formulation->Thermal_Analysis Freezing Freezing (Solidification of Water) Thermal_Analysis->Freezing informs Primary_Drying Primary Drying (Sublimation of Ice) Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption of Bound Water) Primary_Drying->Secondary_Drying Cake_Appearance Cake Appearance Secondary_Drying->Cake_Appearance Moisture Residual Moisture Secondary_Drying->Moisture Reconstitution Reconstitution Time Secondary_Drying->Reconstitution Stability Stability Studies Secondary_Drying->Stability

Caption: Workflow for Lyophilization Cycle Development.

Experimental Protocols for Lyophilization

The following protocols are based on a model system of a lyophilized β-lactam antibiotic with different bulking agents. These should be adapted based on the specific thermal analysis data of the this compound formulation.

Formulation Preparation

Prepare this compound solutions with the selected compatible excipients. For this example, we will consider formulations with mannitol.

Formulation CodeThis compound Concentration (mg/mL)Mannitol Concentration (% w/v)
F11003
F21005

Protocol:

  • Dissolve the specified amount of mannitol in Water for Injection (WFI).

  • Add the this compound to the mannitol solution and stir until completely dissolved.

  • Aseptically filter the solution through a 0.22 µm filter.

  • Fill the solution into sterile vials (e.g., 2 mL fill volume in a 5 mL vial).

  • Partially insert sterile lyophilization stoppers into the vials.

Lyophilization Cycles

Three example lyophilization cycles are presented below. Cycle 1 is an initial aggressive cycle, while Cycles 2 and 3 are progressively more conservative and longer to improve product quality.

ParameterCycle 1 (Aggressive)Cycle 2 (Intermediate)Cycle 3 (Optimized)
Freezing
Shelf Ramp to -40°C1°C/min0.5°C/min0.5°C/min
Hold at -40°C2 hours3 hours4 hours
Primary Drying
Chamber Pressure150 mTorr100 mTorr80 mTorr
Shelf Ramp to -15°C0.5°C/min0.3°C/min0.2°C/min
Hold at -15°C10 hours14 hours16 hours
Secondary Drying
Shelf Ramp to 25°C0.2°C/min0.1°C/min0.1°C/min
Hold at 25°C6 hours8 hours10 hours
Total Cycle Time ~20 hours~28 hours~32 hours

Note: The primary drying shelf temperature must be set to ensure the product temperature remains below the critical collapse temperature (Tc) determined from FDM.

Data Presentation and Evaluation

After lyophilization, the products should be evaluated for key quality attributes.

Cake Appearance

Visually inspect the lyophilized cakes for their structure, color, and signs of collapse or shrinkage. An ideal cake is uniform, intact, and has an elegant appearance.

Quantitative Data Summary

The following table summarizes the expected outcomes for the different formulations and lyophilization cycles.

CycleFormulationCake AppearanceResidual Moisture (%)Reconstitution Time (seconds)
Cycle 1 F1 (3% Mannitol)Collapsed, shrunken8.5 - 9.5> 120
F2 (5% Mannitol)Partial collapse7.0 - 8.090 - 120
Cycle 2 F1 (3% Mannitol)Some shrinkage4.0 - 5.060 - 90
F2 (5% Mannitol)Good, slight shrinkage3.0 - 4.045 - 60
Cycle 3 F1 (3% Mannitol)Good, intact< 2.030 - 45
F2 (5% Mannitol)Excellent, elegant< 1.5< 30

Data is illustrative and based on typical outcomes for similar antibiotic formulations.

Stability Studies

The optimized formulation and cycle (e.g., F2 from Cycle 3) should be subjected to accelerated stability studies as per ICH guidelines (e.g., 40°C/75% RH for 3-6 months).[6] Key stability-indicating parameters to monitor include:

  • Appearance of the cake and reconstituted solution

  • Residual moisture content

  • Reconstitution time

  • pH of the reconstituted solution

  • Assay of this compound and related substances by HPLC

Logical Relationships in Cycle Optimization

The process of optimizing a lyophilization cycle involves balancing product quality with process efficiency. The following diagram illustrates the key relationships.

Optimization_Logic cluster_params Process Parameters cluster_quality Quality Attributes Freezing_Rate Freezing Rate Cake_Structure Cake Structure Freezing_Rate->Cake_Structure affects pore size Primary_Temp Primary Drying Temp Primary_Temp->Cake_Structure risk of collapse Cycle_Time Cycle Time Primary_Temp->Cycle_Time major impact Chamber_Pressure Chamber Pressure Chamber_Pressure->Cycle_Time affects sublimation rate Secondary_Time Secondary Drying Time Residual_Moisture Residual Moisture Secondary_Time->Residual_Moisture direct correlation Stability Product Stability Cake_Structure->Stability indirectly affects Residual_Moisture->Stability critical for stability

Caption: Interdependencies in Lyophilization Optimization.

Conclusion

The development of a successful lyophilization cycle for this compound formulations requires a systematic, science-based approach. This involves careful formulation design, thorough thermal characterization to identify critical temperatures, and methodical optimization of the freezing, primary drying, and secondary drying stages. By following the protocols and workflow outlined in this application note, researchers and drug development professionals can create a robust and efficient lyophilization process that yields a stable and high-quality this compound product. The provided example data and cycles serve as a valuable starting point for this development process, which should always be guided by experimental data specific to the formulation being developed.

References

Application Notes and Protocols: Synergy Testing of Ceforanide in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) bacteria necessitates the exploration of combination therapies to enhance antimicrobial efficacy and combat resistance. Ceforanide, a second-generation cephalosporin, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. While effective against susceptible organisms, its combination with other classes of antibiotics, such as aminoglycosides, may offer a synergistic effect, leading to improved clinical outcomes. This document provides detailed application notes and protocols for conducting in vitro synergy testing of this compound.

This compound's mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a compromised cell wall and ultimately cell death. The primary methods for evaluating antibiotic synergy are the checkerboard assay and the time-kill curve analysis. These methods quantify the interaction between two antimicrobial agents, determining if their combined effect is synergistic, additive, indifferent, or antagonistic.

Potential Synergistic Combinations

While specific data for this compound is limited in publicly available literature, studies on other cephalosporins, particularly second and third-generation agents, have shown synergistic interactions with aminoglycosides against various Gram-negative bacteria. This synergy is thought to occur because the cell wall damage caused by the cephalosporin facilitates the intracellular uptake of the aminoglycoside, which then inhibits protein synthesis by binding to the bacterial ribosome.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of an antibiotic combination.[1][2][3]

Materials:

  • This compound analytical standard

  • Second antibiotic (e.g., Amikacin, Gentamicin) analytical standard

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum (e.g., Klebsiella pneumoniae, Escherichia coli) standardized to 0.5 McFarland

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C)

  • Microplate reader (optional)

Protocol:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent (e.g., sterile distilled water or as recommended for the specific antibiotic) at a concentration of at least 10 times the expected Minimum Inhibitory Concentration (MIC).

  • Prepare Antibiotic Dilutions:

    • In a 96-well plate, perform serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10).

    • Perform serial twofold dilutions of the second antibiotic along the y-axis (e.g., rows A-G).

    • Column 11 should contain serial dilutions of this compound alone to determine its MIC.

    • Row H should contain serial dilutions of the second antibiotic alone to determine its MIC.

    • Well H12 should serve as a growth control (no antibiotics).

  • Inoculate the Plate: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the inoculum to all wells.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Determine MICs: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Second Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)

  • Interpret the Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Antibiotic Stock Solutions prep_dilutions Perform Serial Dilutions in 96-well Plate prep_stock->prep_dilutions inoculate Inoculate Microtiter Plate prep_dilutions->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Determine MICs of Single & Combined Agents incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy, Additivity, or Antagonism calc_fic->interpret

Caption: Workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time.[4]

Materials:

  • This compound analytical standard

  • Second antibiotic (e.g., Amikacin, Gentamicin) analytical standard

  • Culture tubes or flasks

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 0.5 McFarland

  • Shaking incubator (37°C)

  • Spectrophotometer

  • Agar plates for colony counting

  • Sterile saline for dilutions

Protocol:

  • Prepare Cultures: Inoculate flasks containing MHB with the test organism to a final concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Add Antibiotics: Add this compound and the second antibiotic to the flasks, alone and in combination, at concentrations relevant to their MICs (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include a growth control flask without any antibiotics.

  • Incubation and Sampling: Incubate the flasks in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Determine Viable Counts: Perform serial tenfold dilutions of each aliquot in sterile saline and plate onto agar plates. Incubate the plates for 18-24 hours at 37°C.

  • Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Plot Time-Kill Curves: Plot the log10 CFU/mL versus time for each antibiotic condition.

  • Interpret the Results:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Indifference: A < 2 log10 change in CFU/mL between the combination and the most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.

Time_Kill_Curve_Workflow start Prepare Bacterial Inoculum setup Set up Culture Flasks: - Growth Control - this compound alone - Antibiotic B alone - Combination start->setup incubate Incubate at 37°C with Shaking setup->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 6, 8, 12, 24h) incubate->sampling dilution Perform Serial Dilutions sampling->dilution plating Plate Dilutions on Agar dilution->plating incubation2 Incubate Plates for 18-24h plating->incubation2 counting Count Colonies (CFU/mL) incubation2->counting plotting Plot log10 CFU/mL vs. Time counting->plotting interpretation Interpret Synergy, Indifference, or Antagonism plotting->interpretation Synergy_Mechanism cluster_bacterium Bacterial Cell cell_wall Cell Wall cell_membrane Cell Membrane cell_wall->cell_membrane weakened wall increases permeability of cell_lysis Cell Lysis cell_wall->cell_lysis compromised integrity contributes to ribosome Ribosome cell_membrane->ribosome facilitates uptake to protein_synthesis Protein Synthesis ribosome->protein_synthesis essential for ribosome->protein_synthesis aminoglycoside inhibits protein_synthesis->cell_lysis lack of essential proteins leads to This compound This compound This compound->cell_wall inhibits synthesis of aminoglycoside Aminoglycoside aminoglycoside->cell_membrane enters cell through

References

Troubleshooting & Optimization

Ceforanide Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of Ceforanide in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in aqueous solutions?

This compound, like other β-lactam antibiotics, is susceptible to degradation in aqueous solutions primarily through hydrolysis of the β-lactam ring. This can be catalyzed by acidic, basic, or neutral conditions. Photodegradation can also occur upon exposure to light. The degradation of cephalosporins generally involves the cleavage of the β-lactam nucleus.[1] In acidic conditions, this can be followed by further rearrangements. Under alkaline conditions, hydroxide ion catalysis accelerates the cleavage of the β-lactam ring.

Q2: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar cephalosporins, the primary products would result from the opening of the β-lactam ring. Other potential degradation products could arise from modifications to the side chains. For instance, studies on other cephalosporins have identified products of hydrolysis, oxidation, and photolysis.[2] Advanced analytical techniques like LC-MS/TOF are crucial for the identification and characterization of these degradation products.[3]

Q3: What factors can influence the rate of this compound degradation?

Several factors can significantly impact the stability of this compound in aqueous solutions:

  • pH: this compound is expected to be most stable in a slightly acidic to neutral pH range. Both highly acidic and alkaline conditions can catalyze its degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.

  • Buffers: The type of buffer used in the solution can influence the degradation rate. Some buffer species can act as catalysts.[1]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to oxidative degradation.

Troubleshooting Guides

Problem 1: Inconsistent results in this compound stability studies.

  • Possible Cause 1: pH fluctuations in the aqueous solution.

    • Troubleshooting: Ensure the use of a reliable buffer system to maintain a constant pH throughout the experiment. Regularly monitor the pH of your solutions.

  • Possible Cause 2: Temperature variations.

    • Troubleshooting: Use a temperature-controlled environment, such as a water bath or incubator, to maintain a consistent temperature.

  • Possible Cause 3: Exposure to light.

    • Troubleshooting: Conduct experiments in light-protected containers (e.g., amber vials) or in a dark room to minimize photodegradation.

Problem 2: Difficulty in separating this compound from its degradation products using HPLC.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Troubleshooting: Optimize the mobile phase by varying the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to achieve better separation.

  • Possible Cause 2: Unsuitable stationary phase.

    • Troubleshooting: Experiment with different HPLC columns (e.g., C18, C8, phenyl) to find the one that provides the best resolution for this compound and its degradation products.

  • Possible Cause 3: Co-elution of degradation products.

    • Troubleshooting: Adjust the pH of the mobile phase or the column temperature to alter the retention times of the analytes and improve separation.

Problem 3: Low recovery of this compound during sample preparation.

  • Possible Cause 1: Adsorption to container surfaces.

    • Troubleshooting: Use silanized glassware or low-adsorption plasticware to minimize the loss of this compound.

  • Possible Cause 2: Degradation during sample processing.

    • Troubleshooting: Keep samples cool and protected from light during all stages of preparation and analysis. Process samples as quickly as possible.

Quantitative Data Summary

Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of a Typical Cephalosporin at 35°C.

pHRate Constant (k) (h⁻¹)Half-life (t½) (h)
2.00.02824.8
4.00.005138.6
7.00.01257.8
9.00.0957.3

Table 2: Formation of a Major Degradation Product (DP-1) from a Cephalosporin under Different Stress Conditions.

Stress ConditionDuration (h)This compound Remaining (%)DP-1 Formed (%)
0.1 M HCl, 60°C2475.215.8
0.1 M NaOH, 25°C862.528.4
UV Light (254 nm), 25°C1281.312.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solutions

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a pH where this compound is known to be relatively stable).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Keep the mixture at room temperature for a set duration (e.g., 8 hours).

  • Neutral Hydrolysis: Dilute the stock solution with water and heat at a controlled temperature.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and store at room temperature, protected from light.

  • Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., UV light at 254 nm).

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its degradation products.

  • Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase: Begin with a buffer such as ammonium acetate or phosphate buffer. Adjust the pH to a value where this compound is stable (e.g., pH 4-6).

    • Organic Phase: Use a common organic solvent like acetonitrile or methanol.

  • Elution Mode: Start with an isocratic elution (e.g., 80:20 aqueous:organic). If co-elution occurs, develop a gradient elution program to improve separation.

  • Detection: Use a UV detector at the wavelength of maximum absorbance for this compound. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4]

Visualizations

Ceforanide_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base/Neutral Photodegradation Photodegradation This compound->Photodegradation Light Exposure Beta_Lactam_Opening β-Lactam Ring Opening Hydrolysis->Beta_Lactam_Opening Side_Chain_Modification Side Chain Modification Hydrolysis->Side_Chain_Modification Photoisomers Photoisomers Photodegradation->Photoisomers Photolysis_Products Photolysis Products Photodegradation->Photolysis_Products

Caption: General degradation pathways of this compound in aqueous solutions.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation Acid Acidic Hydrolysis HPLC HPLC Separation Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Neutral Neutral Hydrolysis Neutral->HPLC Oxidation Oxidation Oxidation->HPLC Photolysis Photolysis Photolysis->HPLC LCMS LC-MS Identification HPLC->LCMS Kinetics Kinetic Analysis HPLC->Kinetics Pathway Pathway Elucidation LCMS->Pathway

Caption: Workflow for studying this compound degradation.

References

Identification and characterization of Ceforanide impurities and degradants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Ceforanide impurities and degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a second-generation cephalosporin, is susceptible to degradation through several pathways common to β-lactam antibiotics.[1][2] The most significant pathways include hydrolysis, oxidation, and photolysis.[3][4] Hydrolysis, which can be catalyzed by acidic or basic conditions, typically involves the cleavage of the strained β-lactam ring, leading to a loss of antibacterial activity.[5][6] The side chains of the this compound molecule may also be subject to modification under various stress conditions.[7]

Q2: Which analytical techniques are most suitable for identifying and characterizing this compound impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[8][9] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), particularly with UV or Photodiode Array (PDA) detection, are the gold standards for separating impurities.[10][11] For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unequivocally determining the detailed chemical structure of unknown impurities.[14][15][16]

Q3: What are the regulatory guidelines for reporting and controlling impurities in a drug substance like this compound?

A3: Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide guidelines on the reporting, identification, and qualification of impurities.[3][8] The ICH Q3A (R2) guideline, "Impurities in New Drug Substances," is a key document that outlines thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

Q4: What is a forced degradation study and why is it necessary for this compound?

A4: A forced degradation or stress testing study exposes the drug substance to conditions more severe than accelerated stability studies, such as high heat, humidity, light, acid, base, and oxidation.[3][7][17] The purpose is to intentionally generate degradation products to understand the degradation pathways and to develop and validate a stability-indicating analytical method.[4][11] A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality attributes of the drug substance over time.[17]

Troubleshooting Guides

HPLC Analysis

Q: I am observing poor peak shape (tailing or fronting) for the main this compound peak. What are the possible causes?

A:

  • Mobile Phase pH: The pH of the mobile phase is critical. Ensure it is appropriately buffered and is at least 2 pH units away from the pKa of this compound to maintain a consistent ionization state.

  • Column Issues: The column may be degrading or contaminated. Try flushing the column with a strong solvent or replace it if necessary. Secondary interactions between the analyte and the stationary phase can also cause tailing.

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.

  • Buffer Mismatch: Ensure the sample solvent is compatible with the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause distorted peaks.

Q: I am not achieving adequate separation between this compound and a potential impurity. How can I improve resolution?

A:

  • Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve resolution.

  • Change Flow Rate: Decreasing the flow rate can increase column efficiency and improve separation, although it will lengthen the run time.[18]

  • Gradient Optimization: If using a gradient method, adjust the slope of the gradient. A shallower gradient provides more time for separation.

  • Try a Different Column: If resolution is still poor, consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) or a smaller particle size for higher efficiency.[9]

Mass Spectrometry (MS) Analysis

Q: I am experiencing low signal intensity or ion suppression for my degradants in LC-MS. What can I do?

A:

  • Check Mobile Phase Additives: Non-volatile buffers (e.g., phosphate) are not compatible with MS. Use volatile additives like formic acid, acetic acid, or ammonium acetate.[19]

  • Optimize ESI Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to optimize the ionization of your specific analytes.

  • Reduce Matrix Effects: Dilute the sample to reduce the concentration of interfering matrix components. Improve sample clean-up using Solid-Phase Extraction (SPE) if necessary.[20]

  • Change Ionization Mode: If analyzing in positive ion mode, try negative ion mode, as some degradants may ionize more efficiently as [M-H]⁻.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines the conditions for stress testing to induce the degradation of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 4 hours. After cooling, neutralize the solution with 0.1 M NaOH.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours, protected from light.

  • Thermal Degradation: Store the solid this compound powder in an oven at 105°C for 24 hours. Also, heat a 1 mg/mL solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a 1 mg/mL this compound solution and the solid powder to direct sunlight or a photostability chamber (ICH Q1B conditions) for an extended period (e.g., 7 days).

  • Sample Analysis: Dilute the stressed samples appropriately and analyze them using a stability-indicating HPLC method alongside a non-degraded control sample.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its degradants.

  • Instrumentation: HPLC system with a PDA or UV detector.[19]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH 5.6.[19]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 5% B

    • 32-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[18]

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Quantitative Data Summary

The following tables summarize typical validation parameters for a stability-indicating HPLC method and hypothetical results from a forced degradation study.

Table 1: HPLC Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range 1 - 100 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Intraday< 0.5%≤ 2.0%
- Interday< 1.0%≤ 2.0%
LOD 0.08 µg/mLReportable
LOQ 0.25 µg/mLReportable
Specificity No interference from blank or degradantsPeak purity > 99.5%

Table 2: Summary of Forced Degradation Results

Stress Condition% this compound DegradedNumber of Degradation PeaksMajor Degradant (Retention Time)
0.1 M HCl, 60°C, 4h 15.2%3DP-1 (8.5 min)
0.1 M NaOH, RT, 2h 22.5%4DP-2 (10.2 min)
3% H₂O₂, RT, 6h 8.9%2DP-3 (12.1 min)
Heat (Solid), 105°C, 24h 4.1%1DP-4 (14.3 min)
Photolytic (Solution) 11.7%3DP-1 (8.5 min), DP-5 (15.6 min)

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation start This compound Bulk Drug forced_degradation Forced Degradation (Acid, Base, Oxidative, etc.) start->forced_degradation hplc Separation (HPLC / UPLC) forced_degradation->hplc ms Mass Identification (LC-MS) hplc->ms Hyphenation nmr Structure Elucidation (NMR) hplc->nmr Fraction Collection & Offline Analysis id Impurity Identification ms->id nmr->id quant Quantification id->quant pathway Degradation Pathway Elucidation quant->pathway

Caption: Workflow for this compound impurity identification.

degradation_pathway cluster_products Primary Degradation Products This compound This compound (Intact β-Lactam Ring) Hydrolyzed Hydrolyzed Product (β-Lactam Cleavage) This compound->Hydrolyzed  Hydrolysis  (H⁺ / OH⁻) Oxidized Oxidized Product (e.g., N-oxide, S-oxide) This compound->Oxidized Oxidation (H₂O₂) Photolytic Photolytic Product (Isomers, Fragments) This compound->Photolytic Photolysis (UV/Vis Light)

Caption: Potential degradation pathways for this compound.

troubleshooting_flowchart start Problem: Poor HPLC Peak Resolution q1 Is peak tailing or fronting observed? start->q1 a1_yes Adjust Mobile Phase pH Check Sample Solvent Inspect/Replace Column q1->a1_yes Yes q2 Are peaks co-eluting? q1->q2 No a1_yes->q2 a2_yes Decrease Organic Solvent % Use a Shallower Gradient Reduce Flow Rate q2->a2_yes Yes q3 Is resolution still poor? q2->q3 No a2_yes->q3 a3_yes Try a Different Column (e.g., different stationary phase or smaller particle size) q3->a3_yes Yes end Resolution Improved q3->end No a3_yes->end

Caption: Troubleshooting logic for poor HPLC peak resolution.

References

Technical Support Center: Investigating Acquired Ceforanide Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work on acquired Ceforanide resistance in bacteria.

Troubleshooting Guides

This section addresses common issues that may arise during the investigation of this compound resistance.

Problem Possible Cause Recommended Solution
Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound 1. Inoculum concentration is not standardized. 2. This compound solution degradation. 3. Variation in incubation time or temperature. 4. Media composition affecting drug activity.1. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard.[1] 2. Prepare fresh this compound stock solutions for each experiment. 3. Strictly adhere to the recommended incubation conditions as per CLSI or EUCAST guidelines.[2][3] 4. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing.
No Zone of Inhibition in Disk Diffusion Assay for a Suspected Susceptible Strain 1. Improper storage or handling of this compound disks. 2. Agar depth is incorrect. 3. Bacterial lawn is not confluent.1. Store antibiotic disks in a desiccator at the recommended temperature and check expiration dates. 2. Ensure the agar has a uniform depth of 4 mm.[4] 3. Prepare a uniform bacterial lawn to ensure even growth.
Suspected β-lactamase Production but Negative Phenotypic Test 1. Low-level expression of β-lactamase. 2. The specific β-lactamase is not detected by the standard phenotypic test. 3. Use of an inappropriate β-lactamase inhibitor in the combination disk test.1. Use a more sensitive method like a nitrocefin-based assay. 2. Perform molecular testing (PCR) to detect the presence of β-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M).[5][6] 3. Ensure the correct inhibitor is used (e.g., clavulanic acid for ESBLs).
Difficulty in Transforming Plasmids Carrying this compound Resistance Genes 1. Inefficient competent cells. 2. Plasmid DNA is of poor quality or low concentration. 3. Incorrect selection pressure.1. Prepare highly competent cells and optimize the transformation protocol. 2. Purify plasmid DNA and verify its integrity and concentration. 3. Use an appropriate concentration of this compound or another selective antibiotic for which the plasmid carries a resistance gene.

Frequently Asked Questions (FAQs)

1. What are the primary mechanisms of acquired resistance to this compound?

Acquired resistance to this compound, a second-generation cephalosporin, is primarily mediated by:

  • Enzymatic degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive.[7][8] Common β-lactamases include extended-spectrum β-lactamases (ESBLs) and AmpC-type cephalosporinases.[5][9][10]

  • Alteration of the target site: Modifications in the penicillin-binding proteins (PBPs), the bacterial enzymes involved in cell wall synthesis, can reduce the binding affinity of this compound.[7][11] A notable example is the acquisition of the mecA gene in Staphylococcus aureus, which encodes for PBP2a.[11][12]

  • Reduced permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels in Gram-negative bacteria, can limit the influx of this compound into the cell.[13]

  • Active efflux: Bacteria may acquire efflux pumps that actively transport this compound out of the cell, preventing it from reaching its PBP targets.[14]

2. How do I determine the Minimum Inhibitory Concentration (MIC) of this compound?

The MIC of this compound is typically determined using the broth microdilution method according to the guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4][15] A detailed protocol is provided in the "Experimental Protocols" section.

3. What are the expected MIC values for this compound against susceptible and resistant bacteria?

The interpretive criteria for this compound MICs can vary depending on the bacterial species and the standard used (e.g., CLSI, FDA). Generally, lower MIC values indicate susceptibility, while higher values suggest resistance. The exact breakpoints should be referenced from the latest CLSI M100 document or EUCAST breakpoint tables.[2][3][16]

4. How can I confirm the presence of an Extended-Spectrum β-Lactamase (ESBL) that confers resistance to this compound?

ESBL production can be confirmed phenotypically using a combination disk test. This involves placing a this compound disk and a this compound disk combined with a β-lactamase inhibitor (e.g., clavulanic acid) on an agar plate inoculated with the test organism. A significant increase in the zone of inhibition around the combination disk compared to the this compound disk alone indicates the presence of an ESBL.[4] Molecular methods like PCR for common ESBL genes (blaCTX-M, blaTEM, blaSHV) can also be used for confirmation.[5][6]

5. What is the mechanism of this compound resistance in Methicillin-Resistant Staphylococcus aureus (MRSA)?

In MRSA, resistance to β-lactam antibiotics, including this compound, is primarily due to the acquisition of the mecA gene, which is part of the staphylococcal cassette chromosome mec (SCCmec).[11] The mecA gene encodes a modified penicillin-binding protein, PBP2a, which has a low affinity for this compound and other β-lactams.[11] This allows the bacterium to continue synthesizing its cell wall even in the presence of the antibiotic.

Quantitative Data

Table 1: Example MIC Breakpoints for Cephalosporins against Enterobacteriaceae

AntibioticDilution Range (µg/mL)Susceptible (S)Intermediate (I)Resistant (R)
This compound0.25 - 64≤ 816≥ 32
Cefotaxime0.25 - 64≤ 816-32≥ 64
Ceftazidime0.5 - 128≤ 816≥ 32

Note: These are example breakpoints and may not represent the most current guidelines. Always refer to the latest CLSI M100 or EUCAST documents for up-to-date interpretive criteria.

Experimental Protocols

Protocol 1: this compound MIC Determination by Broth Microdilution

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.25 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.[1] Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[16][17]

Protocol 2: Nitrocefin-Based β-lactamase Assay

Objective: To detect the presence of β-lactamase activity in a bacterial isolate.

Materials:

  • Nitrocefin solution (a chromogenic cephalosporin)

  • Bacterial colonies

  • Microscope slide or filter paper

  • Sterile loop or applicator stick

Procedure:

  • Prepare Nitrocefin Solution: Reconstitute nitrocefin according to the manufacturer's instructions.

  • Apply Nitrocefin: Place a drop of the nitrocefin solution onto a microscope slide or a piece of filter paper.

  • Inoculate: Using a sterile loop, smear a few colonies of the test organism onto the drop of nitrocefin.

  • Observe Color Change: A positive result is indicated by a rapid change in color from yellow to red, which signifies the hydrolysis of the nitrocefin by β-lactamase. The time to color change can be indicative of the level of enzyme activity.

Visualizations

Acquired_Ceforanide_Resistance cluster_mechanisms Mechanisms of Resistance enzymatic Enzymatic Degradation (β-lactamases: ESBL, AmpC) target Target Site Modification (PBP Alterations, e.g., PBP2a) permeability Reduced Permeability (Porin Loss/Modification) efflux Active Efflux (Efflux Pumps) This compound This compound This compound->enzymatic Hydrolysis This compound->target Reduced Binding This compound->permeability Blocked Entry This compound->efflux Pumped Out

Caption: Primary mechanisms of acquired bacterial resistance to this compound.

Experimental_Workflow start Isolate Suspected This compound-Resistant Bacterium mic Determine this compound MIC (Broth Microdilution) start->mic phenotypic Phenotypic Confirmation (e.g., ESBL Combination Disk Test) mic->phenotypic If Resistant molecular Molecular Characterization (PCR for Resistance Genes) phenotypic->molecular If Positive end Characterize Resistance Mechanism phenotypic->end Characterize Phenotype wgs Whole Genome Sequencing (Comprehensive Analysis) molecular->wgs For Novel/Complex Resistance molecular->end Identify Genotype wgs->end

Caption: A general experimental workflow for investigating this compound resistance.

AmpC_Regulation cluster_cell Bacterial Cell This compound This compound pbp PBPs This compound->pbp Inhibition ampD AmpD pbp->ampD Induces Signal Cascade (Peptidoglycan Fragments Accumulate) ampR AmpR (Transcriptional Regulator) ampD->ampR Inactivation ampC_gene ampC gene ampR->ampC_gene De-repression/ Activation ampC_protein AmpC β-lactamase ampC_gene->ampC_protein Transcription & Translation ampC_protein->this compound Hydrolysis

Caption: Simplified signaling pathway for the induction of AmpC β-lactamase expression.

References

Resolving Ceforanide solubility issues in various laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility issues with Ceforanide in various laboratory solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: The solubility of this compound can vary depending on the solvent and experimental conditions such as temperature and the purity of both the compound and the solvent. Below is a summary of available data.

Q2: I am having trouble dissolving this compound. What are some common reasons for this?

A2: Several factors can affect the dissolution of this compound:

  • Compound Purity: Impurities in the this compound powder can impact its solubility.

  • Solvent Quality: The purity and grade of the solvent are critical. For instance, the presence of moisture in hygroscopic solvents like DMSO can reduce the solubility of this compound.[1]

  • Temperature: Solubility is often temperature-dependent. Some sources suggest that gentle warming (e.g., to 37°C or 60°C) can aid dissolution.[2][3]

  • pH of Aqueous Solutions: For aqueous preparations, the pH of the solution is a critical factor influencing the solubility of ionizable compounds like this compound.

  • Particle Size: The particle size of the this compound powder can affect the rate of dissolution.

Q3: Are there any recommended techniques to improve the solubility of this compound?

A3: Yes, several techniques can be employed:

  • Sonication: Using an ultrasonic bath can help to break down agglomerates and increase the surface area of the solute, facilitating dissolution.[3]

  • Gentle Heating: As mentioned, carefully warming the solution can increase solubility. However, be cautious about potential degradation at elevated temperatures.[2][3]

  • Use of Co-solvents: For aqueous solutions, the addition of a co-solvent system, such as a mixture of DMSO, PEG300, and Tween-80 in saline, has been shown to be effective.[2]

  • Fresh Solvents: Always use fresh, high-purity solvents, especially for hygroscopic solvents like DMSO, to avoid issues with moisture content.[1]

Q4: What is the stability of this compound in solution?

A4: this compound, like other cephalosporins, can be susceptible to degradation in aqueous solutions, particularly at acidic or alkaline pH.[4] Stock solutions in DMSO should be stored at -20°C or -80°C and used within a specified timeframe (e.g., within 1 month at -20°C or 6 months at -80°C) to ensure stability.[2][3] It is advisable to prepare fresh solutions for critical experiments.

Data Presentation: this compound Solubility

The following table summarizes the known solubility of this compound in various laboratory solvents.

SolventSolubility (mg/mL)Remarks
Water ~0.197Predicted value.[5][6] Practically insoluble.[7]
DMSO 6 - 125A range of values has been reported.[1][3] Solubility can be affected by the purity and moisture content of the DMSO.[1] Gentle heating and sonication can aid dissolution.[2][3]
Ethanol < 1Slightly soluble or insoluble.[8]
Methanol Slightly SolubleQualitative data suggests slight solubility.[9]
Acetone InsolubleCephalosporins, in general, have low solubility in acetone.[10]
Chloroform Practically Insoluble[7]
Ether Practically Insoluble[7]
1 N Sodium Hydroxide Very Soluble[7]

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of this compound.

  • Preparation:

    • Ensure the this compound powder and the selected solvent are of high purity.

    • Prepare a series of vials for each solvent to be tested.

  • Procedure:

    • Add an excess amount of this compound powder to each vial containing a known volume of the solvent. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or agitator. A standard temperature of 25°C or 37°C is typically used.

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After agitation, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.

    • Separate the saturated solution from the excess solid by centrifugation or filtration. If using a filter, ensure it is compatible with the solvent and does not adsorb the solute.

  • Analysis:

    • Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in the test samples.

  • Data Reporting:

    • Express the solubility in mg/mL or other appropriate units.

Troubleshooting Guides

Visual Troubleshooting Workflow for this compound Dissolution

This flowchart provides a step-by-step guide to troubleshoot common issues encountered when dissolving this compound.

G Troubleshooting this compound Dissolution start Start: this compound does not dissolve check_solvent Is the solvent appropriate and of high purity? start->check_solvent use_fresh_solvent Use fresh, high-purity solvent check_solvent->use_fresh_solvent No check_temp Is the temperature optimal? check_solvent->check_temp Yes use_fresh_solvent->check_temp success Success: this compound is dissolved use_fresh_solvent->success gentle_heat Apply gentle heat (e.g., 37°C) check_temp->gentle_heat No check_agitation Is agitation sufficient? check_temp->check_agitation Yes gentle_heat->check_agitation gentle_heat->success sonicate Use sonication check_agitation->sonicate No check_concentration Is the concentration exceeding solubility limits? check_agitation->check_concentration Yes sonicate->check_concentration sonicate->success reduce_concentration Reduce the concentration of this compound check_concentration->reduce_concentration Yes consult_literature Consult literature for alternative solvents or co-solvents check_concentration->consult_literature No reduce_concentration->consult_literature reduce_concentration->success consult_literature->success fail Issue persists: Consider compound purity or degradation consult_literature->fail G This compound Solubility Enhancement cluster_solvents Solvents cluster_techniques Enhancement Techniques This compound This compound Water Water (Poor Solubility) This compound->Water DMSO DMSO (Good Solubility) This compound->DMSO Ethanol Ethanol (Low Solubility) This compound->Ethanol Methanol Methanol (Slight Solubility) This compound->Methanol Heating Gentle Heating Heating->Water Heating->DMSO Heating->Ethanol Heating->Methanol Sonication Sonication Sonication->Water Sonication->DMSO Sonication->Ethanol Sonication->Methanol CoSolvents Co-solvents CoSolvents->Water pH_Adjustment pH Adjustment (for aqueous solutions) pH_Adjustment->Water

References

Methods for preventing Ceforanide degradation during long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ceforanide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during long-term storage. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Question/Issue Potential Cause(s) Recommended Solution(s)
FAQ 1: What are the primary degradation pathways for this compound? Like other β-lactam antibiotics, this compound is susceptible to degradation via hydrolysis, oxidation, photolysis, and thermal stress. The β-lactam ring is particularly prone to hydrolytic cleavage.To minimize degradation, it is crucial to control storage conditions, including temperature, humidity, and light exposure. Use of appropriate excipients and formulation strategies like lyophilization can also enhance stability.
FAQ 2: I've observed a decrease in potency of my this compound sample over time. What could be the cause? This is likely due to chemical degradation. Factors contributing to this include improper storage temperature, exposure to moisture, light, or incompatible excipients.Review your storage conditions. This compound powder should be stored in a well-closed container, protected from light, and at a controlled room temperature or under refrigeration as specified. For solutions, prepare them fresh and use them promptly.
FAQ 3: My this compound solution has changed color. Is it still usable? A color change often indicates degradation. The formation of degradation products can lead to a yellowish or brownish hue.It is not recommended to use a discolored solution as it may have reduced efficacy and potentially harmful degradation products. Prepare a fresh solution and ensure proper storage of the stock material.
FAQ 4: How can I prevent hydrolysis of this compound in my experiments? Hydrolysis is a major degradation route for cephalosporins, accelerated by moisture and pH extremes.[1]For solid this compound, store in a desiccated environment. For aqueous solutions, prepare them immediately before use and maintain the pH within a stable range, typically between 4 and 6 for many cephalosporins.[2]
FAQ 5: What is the recommended way to store this compound for long-term stability? For long-term storage, this compound is often supplied as a lyophilized powder. This minimizes the presence of water and reduces the rate of hydrolytic degradation.Store the lyophilized powder at the recommended temperature, protected from light and moisture. A Chinese patent suggests a preparation method involving freeze-drying to enhance stability.[3]
Troubleshooting: Inconsistent results in my stability-indicating HPLC assay for this compound. This could be due to several factors: an unvalidated method, co-elution of degradation products, or instability of the sample and standard solutions during the analysis.Ensure your HPLC method is properly validated for specificity, linearity, accuracy, and precision. Use a photodiode array (PDA) detector to check for peak purity. Prepare all solutions fresh and keep them in an autosampler at a controlled, cool temperature.
Troubleshooting: I am observing unexpected peaks in the chromatogram of my this compound sample. These are likely degradation products. Their formation can be induced by stress conditions such as heat, light, acid, base, or oxidation.To identify these peaks, perform forced degradation studies under controlled stress conditions and analyze the samples by LC-MS to characterize the degradation products.[4]

Methods for Preventing this compound Degradation

To ensure the long-term stability of this compound, several preventative measures can be taken, focusing on formulation and storage conditions.

Formulation Strategies

Lyophilization: Freeze-drying is a common and effective method to enhance the stability of cephalosporins like this compound.[3] By removing water, the primary reactant in hydrolysis is eliminated, significantly slowing down degradation.

  • Process: The active pharmaceutical ingredient (API) is dissolved in a suitable solvent system, often with stabilizing excipients, and then freeze-dried to a powder.

  • Key Excipients for Lyophilization:

    • Bulking Agents: Mannitol is frequently used to ensure a robust cake structure.

    • Cryoprotectants/Lyoprotectants: Sugars like sucrose or trehalose can be used to protect the drug molecule during freezing and drying.

Use of Stabilizing Excipients: The choice of excipients is critical in preventing degradation.

  • pH Modifiers/Buffers: Citrate or phosphate buffers can be used in formulations to maintain a pH where this compound exhibits maximum stability (typically pH 4-6).[2]

  • Antioxidants: To prevent oxidative degradation, antioxidants such as ascorbic acid or sodium metabisulfite can be included in the formulation.

  • Chelating Agents: EDTA can be added to chelate metal ions that may catalyze degradation reactions.

Storage and Handling Recommendations

Proper storage and handling are paramount for maintaining the integrity of this compound.

Table 1: Recommended Storage Conditions for this compound

Formulation Temperature Humidity Light Condition Rationale
Lyophilized Powder 2-8°C (Refrigerated)Low (in desiccator if opened)Protected from lightMinimizes thermal degradation and hydrolysis from atmospheric moisture.
Solid (Non-lyophilized) Controlled Room Temperature (20-25°C)Low (in well-sealed containers)Protected from lightPrevents accelerated degradation from heat and moisture.
Reconstituted Solution Use immediately. If necessary, store at 2-8°C for a limited time (verify stability for your specific diluent and concentration).N/AProtected from lightThis compound is less stable in solution, and degradation is rapid at room temperature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of this compound. These are general protocols based on established methods for cephalosporins and should be validated for your specific application.

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.

Materials and Equipment:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate or acetate buffer (HPLC grade)

  • Acids (HCl), bases (NaOH), and oxidizing agents (H₂O₂) for forced degradation studies

Chromatographic Conditions (Example):

Parameter Condition
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 4.5 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution Start with 95% A, 5% B. Linearly increase to 60% B over 25 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 20 µL

Method Validation (as per ICH guidelines):

  • Specificity: Perform forced degradation studies (see Protocol 2) to demonstrate that the method can separate this compound from its degradation products. Use a PDA detector to assess peak purity.

  • Linearity: Prepare a series of this compound solutions of known concentrations (e.g., 1-100 µg/mL) and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day precision): Analyze the samples on different days with different analysts or equipment. The RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the validation of a stability-indicating assay.

Procedure:

For each condition, prepare a solution of this compound (e.g., 1 mg/mL) and a blank solution (diluent only).

  • Acid Hydrolysis:

    • Treat the this compound solution with 0.1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Treat the this compound solution with 0.1 M NaOH.

    • Keep at room temperature and monitor at short intervals (e.g., 15, 30, 60, 120 minutes) as degradation is often rapid.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Treat the this compound solution with 3% H₂O₂.

    • Keep at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).

    • Withdraw samples at intervals and dilute for analysis.

  • Thermal Degradation:

    • Store the this compound solution and solid powder at an elevated temperature (e.g., 80°C).

    • Analyze samples at various time points (e.g., 1, 3, 7 days).

  • Photolytic Degradation:

    • Expose the this compound solution and solid powder to UV light (254 nm) and visible light in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a defined period of exposure (e.g., 24, 48 hours).

Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 1). Compare the chromatograms of the stressed samples with that of the unstressed sample to identify and quantify the degradation products.

Visualizations

Degradation Pathways and Experimental Workflow

The following diagrams illustrate the common degradation pathways for cephalosporins and a typical workflow for a stability study.

G cluster_degradation General Cephalosporin Degradation Pathways Cephalosporin Cephalosporin (e.g., this compound) Hydrolysis Hydrolysis (β-lactam ring opening) Cephalosporin->Hydrolysis Oxidation Oxidation Cephalosporin->Oxidation Photolysis Photolysis Cephalosporin->Photolysis Isomerization Isomerization Cephalosporin->Isomerization Degradation_Products Various Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products Isomerization->Degradation_Products G cluster_workflow Stability Study Experimental Workflow start Start: Define Stability Study Protocol forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (ICH Guidelines) method_dev->method_val long_term_stability Long-Term & Accelerated Stability Studies method_val->long_term_stability sample_analysis Analyze Samples at Defined Time Points long_term_stability->sample_analysis data_analysis Data Analysis & Degradation Product Identification (LC-MS) sample_analysis->data_analysis report Generate Stability Report & Determine Shelf-Life data_analysis->report

References

Troubleshooting poor Ceforanide peak symmetry in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor peak symmetry in the reverse-phase HPLC analysis of Ceforanide. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals resolve common chromatographic issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter. The primary issues related to poor peak symmetry are peak tailing and peak fronting .

Part 1: Troubleshooting Peak Tailing (Asymmetry Factor > 1.2)

Peak tailing is the most common form of peak asymmetry and often appears as a distortion where the latter half of the peak is broader than the front half.[1][2]

Question 1: What are the most common causes of peak tailing for this compound?

Peak tailing for this compound, a cephalosporin antibiotic, is typically caused by secondary interactions between the analyte and the stationary phase.[1] this compound possesses basic functional groups (e.g., amine groups) which can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] This leads to a mixed-mode retention mechanism, causing some this compound molecules to be retained longer than others, resulting in a tailing peak. Other potential causes include column overload, column degradation, and extra-column volume.[2][4]

Question 2: My this compound peak is tailing. How can I adjust the mobile phase to fix it?

Adjusting the mobile phase is one of the most effective ways to mitigate peak tailing.[5]

  • Lower the Mobile Phase pH: Reducing the pH of the mobile phase (e.g., to pH 2.5-3.5) protonates the acidic silanol groups on the stationary phase, minimizing their ability to interact with the basic groups on this compound.[1][6] This is a very common strategy to improve peak shape for basic compounds.[6]

  • Increase Buffer Concentration/Ionic Strength: Increasing the concentration of your buffer (e.g., from 10 mM to 25-50 mM for LC-UV applications) can help mask the residual silanol groups and improve peak symmetry.[6][7] The increased ionic strength of the mobile phase reduces the undesirable secondary interactions.[7]

  • Use Mobile Phase Additives: Additives like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) can be used to control the pH and can also form ion pairs with the analyte, which can improve peak shape.[6][8] However, be aware that TFA can suppress ionization in LC-MS applications.[9]

Question 3: Could my choice of HPLC column be causing the peak tailing?

Yes, the column is a critical factor. If you are analyzing basic compounds like this compound, not all C18 columns are the same.

  • Use End-Capped Columns: Modern, high-purity silica columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[2][10] Using a fully end-capped, base-deactivated column is highly recommended for analyzing basic compounds to prevent peak tailing.[2][6]

  • Consider Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from interacting with the underlying silica surface and can significantly improve the peak shape for basic compounds.[11]

  • Check for Column Degradation: Over time, columns can develop voids or become contaminated, leading to poor peak shape for all analytes.[2] If the problem persists and affects other compounds, consider flushing the column according to the manufacturer's instructions or replacing it.[4]

Question 4: How do I know if I am overloading the column?

Column overload occurs when too much sample mass is injected, saturating the stationary phase.[12] This can lead to both peak tailing and fronting. To check for mass overload:

  • Reduce the concentration of your this compound standard by a factor of 5 or 10, keeping the injection volume the same.

  • Inject the diluted sample.

  • If the peak symmetry improves significantly, you were likely overloading the column.[13]

To avoid this, either dilute your sample or reduce the injection volume.[4]

Logical Workflow for Troubleshooting Peak Tailing

The following diagram illustrates a step-by-step process for diagnosing and resolving peak tailing issues with this compound.

G start Poor this compound Peak Symmetry (Tailing) check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue  Yes chemical_issue Potential Chemical/Method Issue check_all_peaks->chemical_issue  No   check_void Check for column void or blocked frit system_issue->check_void check_dead_volume Check for extra-column dead volume (fittings, tubing) check_void->check_dead_volume No replace_column Action: Replace column or frit check_void->replace_column Yes fix_tubing Action: Use shorter/narrower tubing, check fittings check_dead_volume->fix_tubing Yes end_good Symmetrical Peak Achieved check_dead_volume->end_good No, issue resolved replace_column->end_good fix_tubing->end_good check_ph Is mobile phase pH >> pKa of silanols (~3.5-4.5)? chemical_issue->check_ph check_column_type Are you using an end-capped or base-deactivated column? check_ph->check_column_type No lower_ph Action: Lower mobile phase pH to 2.5-3.5 and/or increase buffer strength check_ph->lower_ph Yes check_overload Does peak shape improve with sample dilution? check_column_type->check_overload Yes change_column Action: Switch to a modern, high-quality end-capped column check_column_type->change_column No reduce_load Action: Reduce sample concentration or injection volume check_overload->reduce_load Yes check_overload->end_good No, issue resolved lower_ph->end_good change_column->end_good reduce_load->end_good

Caption: A troubleshooting workflow for diagnosing and resolving this compound peak tailing in HPLC.

Part 2: Troubleshooting Peak Fronting (Asymmetry Factor < 0.8)

Peak fronting, where the front half of the peak is broader than the back half, is less common but can significantly impact quantification.[12]

Question 5: My this compound peak is fronting. What is the most likely cause?

The most common cause of peak fronting is column overload, which can be either mass overload (injecting too high a concentration) or volume overload (injecting too large a volume).[12][14] Another frequent cause is a mismatch between the sample solvent (diluent) and the mobile phase.[15] If the sample is dissolved in a solvent that is much stronger than the mobile phase, the analyte band will spread and distort as it enters the column, leading to fronting.[16]

Question 6: How can I confirm and resolve peak fronting caused by overload or solvent mismatch?

  • To Test for Overload: Serially dilute your sample (e.g., by a factor of 2, 5, and 10) and inject the same volume. If the peak shape becomes more symmetrical with dilution, you are experiencing mass overload.[16] Alternatively, reduce the injection volume.[15]

  • To Resolve Solvent Mismatch: The ideal sample solvent is the mobile phase itself.[12] If this compound is not soluble in the initial mobile phase, use the weakest solvent possible that ensures solubility. For example, if you are using 100% acetonitrile to dissolve your sample but your mobile phase is 90% water, this mismatch will likely cause fronting.[16] Try to prepare the sample in a solvent as close as possible to the mobile phase composition.[15]

Question 7: Could a damaged column cause peak fronting?

Yes, a physical problem with the column can cause peak fronting that typically affects all peaks in the chromatogram.[17] A "void" or collapse of the packed bed at the column inlet can disrupt the sample band as it enters, causing distortion.[17] This can be caused by pressure shocks or operating the column outside its recommended pH range.[6] If you suspect a column void, reversing and flushing the column (if the manufacturer allows) may sometimes help, but often the column will need to be replaced.

Logical Workflow for Troubleshooting Peak Fronting

This diagram provides a decision tree for addressing peak fronting.

G start Poor this compound Peak Symmetry (Fronting) check_overload Does peak shape improve with sample dilution or reduced injection volume? start->check_overload overload_issue Column Overload Identified check_overload->overload_issue Yes check_solvent Is sample solvent stronger than the mobile phase? check_overload->check_solvent No reduce_load Action: Reduce sample concentration or injection volume overload_issue->reduce_load end_good Symmetrical Peak Achieved reduce_load->end_good solvent_issue Solvent Mismatch Identified check_solvent->solvent_issue Yes check_column Are all peaks fronting? Is retention time shifting? check_solvent->check_column No change_solvent Action: Prepare sample in mobile phase or a weaker solvent solvent_issue->change_solvent change_solvent->end_good column_issue Column Degradation Likely check_column->column_issue Yes check_column->end_good No, issue resolved replace_column Action: Replace the column column_issue->replace_column replace_column->end_good

Caption: A troubleshooting workflow for diagnosing and resolving this compound peak fronting in HPLC.

Data Presentation: Method Parameters

The following tables summarize typical starting parameters for the analysis of cephalosporins by reverse-phase HPLC. These can be used as a reference for method development and troubleshooting.

Table 1: Typical HPLC Column & Mobile Phase Parameters for Cephalosporin Analysis

ParameterTypical Value/TypeRationale & Notes
Stationary Phase C18 or C8, End-Capped[18][19]C18 provides good hydrophobic retention. A high-quality, end-capped column is crucial to minimize silanol interactions with this compound.[6]
Particle Size 3 µm or 5 µm[18][20]5 µm is robust for standard HPLC. 3 µm or smaller offers higher efficiency but generates higher backpressure (may require UHPLC).[20]
Column Dimensions 4.6 x 150 mm or 4.6 x 250 mm[18][20]Longer columns provide better resolution for complex mixtures. Shorter columns allow for faster run times.
Mobile Phase A Aqueous Buffer (e.g., Phosphate, Acetate)[18][19]Buffering is essential to control pH and improve peak shape.[21]
Mobile Phase B Acetonitrile or Methanol[18][19]Acetonitrile is a common choice and often provides sharper peaks than methanol.
pH Range 2.5 - 7.0[18][22]pH is a critical parameter. A low pH (~3.0) minimizes tailing. A higher pH (~6.0) may be needed for desired selectivity but requires an excellent column.[6][18]
Buffer Concentration 10 - 50 mM[6][18]Higher concentrations can improve peak shape but may cause precipitation with high organic content and suppress MS signals.[6]

Table 2: Typical Instrumental Parameters

ParameterTypical ValueRationale & Notes
Flow Rate 0.8 - 1.5 mL/min[18][19]Adjusted based on column dimensions and particle size to achieve optimal efficiency.
Injection Volume 5 - 20 µLShould be minimized to prevent volume overload, especially on smaller ID columns.[17]
Column Temperature 25 - 40 °C[19]Higher temperatures can decrease mobile phase viscosity (lower pressure) and improve peak efficiency, but can also degrade the column faster.
Detection Wavelength 240 - 270 nm[18][19]Cephalosporins have a strong UV absorbance in this range. Select the wavelength that provides the best sensitivity for this compound.

Experimental Protocols

This section provides a detailed, generalized protocol for the analysis of this compound using reverse-phase HPLC. This serves as a starting point for method development.

Objective: To achieve a symmetric, well-resolved peak for this compound.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm, end-capped)

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium dihydrogen phosphate (or Ammonium Acetate)

  • Phosphoric acid (or Acetic Acid)

  • 0.45 µm membrane filters

Procedure:

  • Mobile Phase Preparation (Example: pH 3.0 Phosphate Buffer): a. Prepare a 25 mM potassium dihydrogen phosphate solution by dissolving the appropriate amount in HPLC-grade water. b. Adjust the pH of the buffer solution to 3.0 ± 0.1 using dilute phosphoric acid. c. Filter the buffer (Mobile Phase A) through a 0.45 µm membrane filter. d. Filter the acetonitrile (Mobile Phase B) through a 0.45 µm membrane filter. e. Degas both mobile phases using sonication or an online degasser.

  • Standard Solution Preparation: a. Accurately weigh a suitable amount of this compound reference standard. b. Dissolve the standard in a small amount of mobile phase or a weak solvent (e.g., Water:Acetonitrile 95:5). c. Dilute to the final desired concentration (e.g., 50 µg/mL) with the same solvent.

  • Chromatographic Conditions: a. Column: C18, 4.6 x 150 mm, 5 µm b. Mobile Phase: A gradient or isocratic elution can be used. For a starting point, try an isocratic mixture of 85% Mobile Phase A (Buffer) and 15% Mobile Phase B (Acetonitrile). c. Flow Rate: 1.0 mL/min d. Column Temperature: 30 °C e. Detection: UV at 254 nm f. Injection Volume: 10 µL

  • System Equilibration and Analysis: a. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved. b. Perform a blank injection (injecting the sample solvent) to ensure there are no interfering peaks. c. Inject the this compound standard solution. d. Evaluate the resulting chromatogram for peak symmetry, retention time, and resolution. Adjust mobile phase composition (organic content, pH) as needed to optimize the separation.

Mandatory Visualization

Signaling Pathway of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic analytes like this compound.

Caption: The ionic interaction between this compound and ionized silanols, causing peak tailing.

References

How to minimize Ceforanide protein binding in serum-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on minimizing Ceforanide protein binding in serum-based assays through troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the extent of this compound protein binding in human serum?

This compound is a highly protein-bound drug. Studies have shown that the mean percentage of this compound bound to serum protein is approximately 87.9%.[1][2][3] This binding is primarily to albumin and is a reversible process.

Q2: Why is it important to minimize this compound protein binding in our assays?

In pharmacological and toxicological studies, it is the unbound (free) fraction of a drug that is generally considered to be pharmacologically active. This is because the drug-protein complex is often too large to pass through cell membranes and interact with target receptors. High protein binding can lead to an underestimation of the drug's potency and can affect the interpretation of dose-response relationships in vitro. Minimizing protein binding in your assay ensures a more accurate assessment of this compound's biological activity.

Q3: What are the main factors that influence this compound protein binding?

The primary factors that can influence the binding of this compound to serum proteins, particularly albumin, include:

  • pH of the assay medium: As a cephalosporin, this compound is a weak acid. Changes in pH can alter the ionization state of both the drug and the protein, thereby affecting their interaction.[4][5]

  • Temperature: Protein binding can be a temperature-dependent process.[4][6][7]

  • Concentration of serum proteins: The amount of available protein, primarily albumin, will directly impact the extent of binding.

  • Presence of other drugs or endogenous substances: Compounds that compete for the same binding sites on albumin can displace this compound, increasing its free fraction.[4]

Troubleshooting Guide

This guide addresses common issues encountered when trying to minimize this compound protein binding in serum-based assays.

Issue Potential Cause Recommended Action
Low or inconsistent bioactivity of this compound observed. High and variable protein binding in the serum matrix is masking the true activity of the drug.1. Optimize Assay pH: Adjust the pH of your serum-based medium. For weakly acidic drugs like cephalosporins, slightly lowering the pH (e.g., to 7.0) may decrease protein binding. However, ensure the pH is compatible with your cell model. 2. Control Assay Temperature: Perform your assays at a consistent and controlled temperature (e.g., 37°C) to ensure reproducible binding conditions.[4][6] 3. Reduce Serum Concentration: If your experimental design allows, decrease the percentage of serum in your assay medium. This will reduce the amount of binding proteins available.
Poor recovery of this compound during sample preparation for analysis. Strong binding to serum proteins is preventing efficient extraction of the drug.1. Protein Precipitation: Implement a protein precipitation step to denature the serum proteins and release the bound this compound. Common precipitants include acetonitrile, methanol, or trichloroacetic acid.[8][9] 2. pH Adjustment Prior to Extraction: Before performing a liquid-liquid or solid-phase extraction, adjust the sample pH to disrupt the ionic interactions between this compound and albumin.
High variability in results between experimental repeats. Inconsistent assay conditions are leading to variable levels of protein binding.1. Standardize Serum Source and Handling: Use a consistent source of serum and handle it uniformly to avoid lot-to-lot variability and degradation of proteins. 2. Ensure pH and Temperature Control: Strictly control the pH and temperature of all assay components and incubation steps.[4][5]

Quantitative Data Summary

The following tables provide illustrative data on the potential effects of pH and temperature on this compound protein binding. Please note that this data is based on general principles for cephalosporins and is intended for guidance, as specific quantitative studies on this compound under these varied conditions are limited.

Table 1: Illustrative Effect of pH on this compound Protein Binding

pHEstimated Unbound this compound (%)
6.815
7.014
7.213
7.412.1
7.618
7.825

Note: For weakly acidic drugs like cephalosporins, increasing the pH above physiological levels can increase the unbound fraction.[4][5]

Table 2: Illustrative Effect of Temperature on this compound Protein Binding

Temperature (°C)Estimated Unbound this compound (%)
410
2511.5
3712.1

Note: The effect of temperature on protein binding can vary. For some drugs, binding is an endothermic process, and the unbound fraction decreases with lower temperatures.

Experimental Protocols

Protocol 1: Minimizing Protein Binding by Adjusting Assay pH

This protocol describes how to test the effect of pH on this compound bioactivity in a cell-based assay.

Materials:

  • This compound stock solution

  • Serum (e.g., Fetal Bovine Serum or Human Serum)

  • Cell culture medium (pH-stable, e.g., HEPES-buffered)

  • Sterile pH meter or pH strips

  • Sterile 1 M HCl and 1 M NaOH for pH adjustment

  • Cell line for bioassay

Procedure:

  • Prepare aliquots of the complete cell culture medium containing the desired concentration of serum.

  • Adjust the pH of each aliquot to the desired test value (e.g., 6.8, 7.0, 7.2, 7.4, 7.6) using sterile 1 M HCl or 1 M NaOH. Monitor the pH carefully.

  • Prepare serial dilutions of this compound in each of the pH-adjusted media.

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Replace the culture medium with the this compound dilutions in the various pH-adjusted media.

  • Incubate for the desired period.

  • Perform the bioactivity assay (e.g., cell viability, inhibition of bacterial growth).

  • Compare the dose-response curves at different pH values to determine the optimal pH for minimizing protein binding effects.

Protocol 2: Protein Precipitation for this compound Quantification

This protocol is for the recovery of total this compound from serum samples for analytical quantification.

Materials:

  • Serum sample containing this compound

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of the serum sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the tube (a 3:1 ratio of acetonitrile to serum).

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the mixture on ice for 10 minutes to allow for complete precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the this compound.

  • The supernatant can now be used for analysis (e.g., by HPLC or LC-MS/MS).

Visualizations

experimental_workflow Experimental Workflow for Assessing pH Impact on this compound Bioactivity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Serum-Containing Media adjust_ph Adjust Media to Test pH Values prep_media->adjust_ph prep_cefo Prepare this compound Dilutions adjust_ph->prep_cefo add_drug Add this compound Dilutions to Cells prep_cefo->add_drug seed_cells Seed Cells in Plate seed_cells->add_drug incubate Incubate add_drug->incubate perform_assay Perform Bioactivity Assay incubate->perform_assay analyze_data Analyze Dose-Response Curves perform_assay->analyze_data

Caption: Workflow for pH Optimization Assay.

troubleshooting_logic Troubleshooting Logic for Low this compound Bioactivity start Low Bioactivity Observed cause Potential Cause: High Protein Binding start->cause action1 Action: Optimize pH cause->action1 action2 Action: Control Temperature cause->action2 action3 Action: Reduce Serum % cause->action3 outcome Re-evaluate Bioactivity action1->outcome action2->outcome action3->outcome

Caption: Troubleshooting Low Bioactivity.

References

Ceforanide stability testing under forced degradation (acid, base, oxidation) conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to conducting forced degradation studies on Ceforanide. The information is presented in a practical question-and-answer format to address common issues and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a forced degradation study for this compound?

A1: A forced degradation (or stress testing) study is essential to develop and validate a stability-indicating analytical method, typically HPLC.[1] The goal is to intentionally degrade the this compound molecule under various stress conditions (acid, base, oxidation, heat, light) to generate its potential degradation products. This ensures the analytical method can accurately measure this compound without interference from any degradants, impurities, or excipients.[1] These studies also help elucidate the degradation pathways and intrinsic stability of the molecule.

Q2: What is a typical target degradation percentage in these studies?

A2: The generally recommended target is to achieve a degradation of approximately 5-20% of the active pharmaceutical ingredient (API). This level is considered optimal for revealing potential degradation products without leading to secondary or tertiary degradants that may not be relevant to real-world stability.

Q3: What are the primary degradation pathways for cephalosporins like this compound?

A3: The most common degradation pathway for cephalosporins is the hydrolysis of the strained β-lactam ring. This reaction can be catalyzed by both acids and bases. The specific degradation products will depend on the substituents at the C-3 and C-7 positions of the cephem nucleus. For some cephalosporins, degradation can also involve the side chains.

Q4: Why is it important to analyze a stressed placebo sample alongside the active drug?

A4: Analyzing a stressed placebo (the formulation without the this compound API) is crucial to distinguish degradation products originating from the drug substance from those arising from the excipients in the formulation. This helps in accurately identifying the drug-specific degradants.

Experimental Protocols and Data

The following protocols are representative methodologies for inducing the degradation of this compound. Researchers should note that these conditions may require optimization to achieve the target degradation of 5-20%.

Protocol 1: Acid-Induced Degradation (Hydrolysis)
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water-acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Application: Add an equal volume of 0.1 M hydrochloric acid (HCl) to the stock solution.

  • Incubation: Incubate the solution in a water bath at 60°C.

  • Sampling: Withdraw aliquots at specific time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to halt the degradation process.

  • Analysis: Dilute the neutralized sample to a suitable concentration for analysis by a validated HPLC method.

Protocol 2: Base-Induced Degradation (Hydrolysis)
  • Preparation: Prepare a this compound stock solution as described for the acid degradation protocol.

  • Stress Application: Add an equal volume of 0.1 M sodium hydroxide (NaOH) to the stock solution. Due to the higher lability of the β-lactam ring under basic conditions, degradation is often rapid.

  • Incubation: Maintain the solution at room temperature (approx. 25°C).

  • Sampling: Withdraw aliquots at shorter time intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • Neutralization: Immediately neutralize the sample with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Analysis: Dilute the neutralized sample for HPLC analysis.

Protocol 3: Oxidative Degradation
  • Preparation: Prepare a this compound stock solution.

  • Stress Application: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the stock solution.

  • Incubation: Keep the solution at room temperature and protect it from light.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Dilute the sample directly for HPLC analysis. No quenching step is typically required unless the peroxide interferes with the analysis.

Data Summary

The results from forced degradation studies should be summarized to compare the stability of this compound under different conditions.

Disclaimer: The following data is illustrative and represents a hypothetical outcome for this compound to demonstrate proper data presentation. Actual results must be determined experimentally.

Stress ConditionStressor ConcentrationTemperatureTime (hours)This compound Remaining (%)Degradation (%)
Acid Hydrolysis 0.1 M HCl60°C888.511.5
Base Hydrolysis 0.1 M NaOH25°C184.215.8
Oxidation 3% H₂O₂25°C2491.38.7

Experimental Workflows

The following diagrams illustrate the general workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis p1 Prepare this compound Stock Solution (1 mg/mL) s1 Mix Stock Solution with 0.1 M HCl (1:1 v/v) p1->s1 p2 Prepare 0.1 M HCl p2->s1 s2 Incubate at 60°C s1->s2 a1 Withdraw Aliquots at Time Points s2->a1 a2 Neutralize with 0.1 M NaOH a1->a2 a3 Dilute Sample a2->a3 a4 Inject into HPLC System a3->a4

Caption: Workflow for Acid-Induced Forced Degradation.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis p1 Prepare this compound Stock Solution (1 mg/mL) s1 Mix Stock Solution with 0.1 M NaOH (1:1 v/v) p1->s1 p2 Prepare 0.1 M NaOH p2->s1 s2 Incubate at 25°C s1->s2 a1 Withdraw Aliquots at Time Points s2->a1 a2 Neutralize with 0.1 M HCl a1->a2 a3 Dilute Sample a2->a3 a4 Inject into HPLC System a3->a4

Caption: Workflow for Base-Induced Forced Degradation.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis p1 Prepare this compound Stock Solution (1 mg/mL) s1 Mix Stock Solution with 3% H₂O₂ (1:1 v/v) p1->s1 p2 Prepare 3% H₂O₂ p2->s1 s2 Incubate at 25°C (Protect from Light) s1->s2 a1 Withdraw Aliquots at Time Points s2->a1 a2 Dilute Sample a1->a2 a3 Inject into HPLC System a2->a3

References

The impact of pH and temperature on Ceforanide bioactivity and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH and temperature on the bioactivity and stability of Ceforanide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a second-generation cephalosporin antibiotic.[1][2] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[3] Like other β-lactam antibiotics, this compound binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3] This binding inactivates the PBPs, leading to a compromised cell wall and ultimately, bacterial cell lysis and death.

Q2: What are the optimal storage conditions for maintaining this compound stability?

A2: For long-term storage, this compound demonstrates stable biological activity for up to one year when stored at -70°C. It is also stable at -25°C. Storage at -10°C is less ideal. For short-term storage, this compound can be stored at 4°C for several months, although desiccation may occur. These stability profiles were observed at pH levels of 6.80 and 7.31.

Q3: How do pH and temperature generally affect the stability of cephalosporins like this compound?

A3: The stability of cephalosporins is significantly influenced by both pH and temperature. The primary degradation pathway involves the hydrolysis of the β-lactam ring, which renders the antibiotic inactive.[4][5] This degradation is subject to catalysis by hydrogen ions (acid-catalyzed), hydroxide ions (base-catalyzed), and water (neutral or spontaneous hydrolysis). Generally, cephalosporins exhibit maximum stability in the slightly acidic to neutral pH range. Elevated temperatures accelerate the degradation process across all pH levels.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in readily available literature, the degradation of cephalosporins typically involves the opening of the β-lactam ring. For some cephalosporins with an α-amino group in the side chain, fluorescent pyrazine derivatives can form upon degradation. Other potential degradation pathways include rearrangements and the formation of thiazole derivatives.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound bioactivity in prepared solutions. Degradation due to improper pH or high temperature.Prepare fresh solutions in a buffer with a pH between 4 and 7. Store solutions at 2-8°C for short-term use or frozen (-20°C or below) for longer periods. Avoid repeated freeze-thaw cycles.
Inconsistent results in stability studies. Fluctuation in temperature or pH of the storage medium. Use of inappropriate buffer systems.Ensure precise temperature control using calibrated equipment. Use a suitable buffer system (e.g., phosphate, acetate) and verify the pH of the solution throughout the experiment. Be aware that some buffer components can catalyze degradation.
Precipitation observed in this compound solutions. Exceeded solubility limit at a given pH and temperature.Check the solubility of this compound under your experimental conditions. Adjust the concentration or the pH of the solution as needed.
Unexpected peaks in HPLC analysis of this compound samples. Presence of degradation products.Conduct stress degradation studies (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and their retention times. Use a stability-indicating HPLC method that can resolve the parent drug from its degradants.

Quantitative Data on Cephalosporin Stability

While specific kinetic data for this compound is limited, the following tables summarize stability data for other second-generation cephalosporins, which can serve as a general guide.

Table 1: Stability of a Second-Generation Cephalosporin Formulation at Various Temperatures

Storage TemperatureDurationChange in Concentration
5°C24 monthsNo statistically significant change
30°C24 monthsNo statistically significant change
40°C12 monthsNo statistically significant change
Data is for a specific second-generation cephalosporin formulation and may not be directly applicable to all this compound preparations.

Table 2: Degradation Rate Constants (k) for Ceftiofur (a third-generation cephalosporin) at 60°C and Various pH Values

pHRate Constant (day⁻¹)
10.79 ± 0.21
30.61 ± 0.03
50.44 ± 0.05
7.41.27 ± 0.04
Distilled Water0.39 ± 0.01
This data illustrates the significant impact of pH on cephalosporin degradation at an elevated temperature.[6]

Experimental Protocols

Protocol 1: Determination of this compound Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for assessing the chemical stability of this compound.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or a buffer in the pH range of 4-6).

    • Prepare a series of working standard solutions of known concentrations by diluting the stock solution.

  • Preparation of Test Samples:

    • Prepare this compound solutions at the desired concentrations in various buffers to achieve a range of pH values (e.g., pH 2, 4, 7, 9).

    • Divide each solution into aliquots for storage at different temperatures (e.g., 4°C, 25°C, 40°C).

  • Sample Storage and Analysis:

    • Store the samples under the specified temperature conditions.

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately analyze the samples by HPLC.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for this compound.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for this compound (e.g., around 254 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample by comparing the peak area to a calibration curve generated from the standard solutions.

    • Plot the natural logarithm of the this compound concentration versus time for each pH and temperature condition to determine the pseudo-first-order degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Assessment of this compound Bioactivity using Agar Well Diffusion Assay

This protocol provides a method to determine the biological activity of this compound.

  • Preparation of Bacterial Inoculum:

    • Culture a susceptible bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in a suitable broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar plates.

    • Evenly spread the standardized bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Preparation of this compound Samples:

    • Prepare a stock solution of this compound of known concentration.

    • Prepare serial dilutions of the this compound stock solution to obtain a range of concentrations.

    • Prepare solutions of the this compound samples that have been subjected to different pH and temperature conditions.

  • Agar Well Diffusion:

    • Create wells of a uniform diameter (e.g., 6 mm) in the seeded agar plates using a sterile cork borer.

    • Add a fixed volume (e.g., 100 µL) of each this compound standard dilution and test sample into separate wells.

    • Include a negative control (buffer or solvent alone).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around each well where bacterial growth is inhibited) in millimeters.

  • Data Analysis:

    • Plot the square of the diameter of the zone of inhibition versus the logarithm of the this compound concentration for the standard solutions to generate a standard curve.

    • Determine the bioactivity of the test samples by interpolating the size of their inhibition zones on the standard curve.

Visualizations

Ceforanide_Mechanism_of_Action This compound This compound (β-Lactam Antibiotic) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Binds to and inhibits CellWall Bacterial Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_storage Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare this compound Solutions at various pH and concentrations Storage Store samples at different temperatures Prep->Storage Sampling Withdraw samples at predetermined time points Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Bioassay Bioactivity Assay Sampling->Bioassay Kinetics Determine Degradation Kinetics (Rate constants, Half-life) HPLC->Kinetics Activity Assess Remaining Bioactivity Bioassay->Activity

Caption: Workflow for this compound stability and bioactivity testing.

Logical_Relationship_Degradation cluster_factors Influencing Factors This compound Intact this compound (Active) Degradation Degradation Products (Inactive) This compound->Degradation β-Lactam Ring Hydrolysis pH pH (Acidic or Alkaline) pH->Degradation Temp Temperature (Elevated) Temp->Degradation Time Time Time->Degradation

Caption: Factors influencing this compound degradation.

References

Adjusting mobile phase composition to improve Ceforanide chromatographic separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of Ceforanide. The focus is on adjusting mobile phase composition to overcome common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for this compound analysis on a C18 column?

A common starting point for the analysis of cephalosporins like this compound on a C18 column is a mixture of an aqueous buffer and an organic modifier.[1][2] A typical mobile phase consists of a phosphate or acetate buffer at a pH between 3 and 7, mixed with acetonitrile or methanol.[1][2] For example, a mobile phase of acetonitrile and 0.04 M phosphate buffer at pH 6 in a 7:93 (v/v) ratio has been used successfully for separating similar compounds.[1] It is crucial to filter the mobile phase through a 0.45 μm membrane and degas it before use to prevent blockages and baseline issues.[2]

Q2: How does the pH of the mobile phase affect this compound retention and peak shape?

The pH of the mobile phase is a critical parameter that can dramatically alter the retention time, selectivity, and peak shape of ionizable compounds like this compound.[3][4][5] this compound contains carboxylic acid and amine functional groups, making its ionization state dependent on pH.

  • Retention Time: At a low pH (e.g., pH 2.5-4), the carboxylic acid groups are protonated (ion-suppressed), making the molecule less polar and increasing its retention on a reversed-phase C18 column.[4][6] Conversely, at a higher pH (e.g., pH 6-7), the carboxylic acid groups are deprotonated (ionized), making the molecule more polar and causing it to elute faster (shorter retention time).[7]

  • Peak Shape: Operating at a pH close to the analyte's pKa can lead to a mix of ionized and unionized forms, resulting in peak broadening, tailing, or splitting.[5] For robust and symmetrical peaks, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa of this compound.[3]

Q3: What is the role of the organic modifier (e.g., acetonitrile vs. methanol) in the separation?

The organic modifier controls the elution strength of the mobile phase in reversed-phase chromatography. Increasing the percentage of the organic solvent (e.g., acetonitrile) will decrease the polarity of the mobile phase, causing the analyte to elute faster and reducing the retention time.[8] Decreasing the organic content increases retention. Acetonitrile is often preferred due to its lower viscosity and UV transparency, but methanol can offer different selectivity for separating closely eluting peaks. The choice between them can impact resolution and should be evaluated during method development.

Q4: Why is a buffer necessary in the mobile phase for this compound analysis?

A buffer is essential to control and maintain a stable pH throughout the analysis.[9] Since the retention of ionizable compounds like this compound is highly sensitive to pH, even small fluctuations can lead to poor reproducibility and drifting retention times.[5] Using a buffer ensures that the ionization state of this compound and any residual silanol groups on the silica-based column packing remains constant, leading to consistent and reliable results.[10] The buffer concentration should typically be in the 10-25 mM range, which is sufficient for most applications.[9]

Troubleshooting Guide

Q1: Issue: Poor Peak Shape - My this compound peak is tailing. What mobile phase adjustments can I make?

Peak tailing, where the latter half of the peak is broader than the front half, is a common problem, often caused by secondary interactions between the analyte and the stationary phase.[10][11] For basic compounds, this can be due to interactions with acidic silanol groups on the silica packing.[10][12]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 2.5-3.5) with an acid like phosphoric or formic acid can suppress the ionization of silanol groups, minimizing secondary interactions and improving peak shape.[4]

  • Increase Buffer Concentration: A higher buffer concentration can sometimes mask the active silanol sites, leading to more symmetrical peaks.

  • Add a Competing Base: For basic analytes, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also improve peak shape.

Q2: Issue: Poor Peak Shape - My this compound peak is fronting. How can I adjust my mobile phase or sample solvent?

Peak fronting, where the first half of the peak is broader, can be caused by column overload or poor sample solubility in the mobile phase.[11]

Solutions:

  • Adjust Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or identical to the mobile phase.[11][13] Injecting a sample in a much stronger solvent can cause the analyte to move through the column too quickly at the start, leading to a fronting peak.

  • Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column. Column overload can be checked by injecting a smaller sample volume or a more dilute sample; if the peak shape improves, overload was the issue.[10][11]

Q3: Issue: Poor Peak Shape - My this compound peak is split. What are the likely mobile phase-related causes?

Split peaks can indicate a few issues, some of which are related to the mobile phase and sample injection.[11]

Solutions:

  • Check Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting.[11] Try dissolving the sample in the mobile phase itself.

  • Ensure Proper Equilibration: If running a gradient, ensure the column is properly equilibrated with the initial mobile phase composition before injection. Insufficient equilibration can lead to distorted peaks.[13]

  • Check for Contamination/Degradation: While not a mobile phase adjustment, consider if the peak split is due to an impurity or degradation product co-eluting with the main peak. Adjusting the mobile phase composition (pH or organic content) may resolve the two peaks.[11]

Q4: Issue: Poor Resolution - I can't separate this compound from an impurity. How can I improve resolution by changing the mobile phase?

Poor resolution between two peaks means the separation is incomplete. Adjusting the mobile phase is a primary strategy to improve it.

Solutions:

  • Decrease Organic Modifier Percentage: Reducing the amount of acetonitrile or methanol will increase the retention time of both peaks. This longer interaction time with the stationary phase often leads to better separation.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity of the separation, potentially resolving the co-eluting peaks.

  • Adjust pH: Fine-tuning the pH of the mobile phase can change the ionization and, therefore, the retention of this compound and the impurity differently, which can significantly enhance resolution.[3] Experiment with pH values that are still at least 1.5-2 units away from the pKa of the analytes.[3]

Q5: Issue: Unstable Retention Times - The retention time for this compound is drifting. What could be the cause related to the mobile phase?

Drifting retention times are a sign of an unstable chromatographic system, often pointing to issues with the mobile phase or column equilibration.[14]

Solutions:

  • Ensure Proper Mixing and Degassing: If preparing the mobile phase online, ensure the pump's mixer is functioning correctly.[14] Always degas the mobile phase, as dissolved gases can form bubbles in the pump, leading to inconsistent flow rates and retention times.[14]

  • Use a Buffered Mobile Phase: An unbuffered mobile phase can be susceptible to pH changes, causing retention time drift for ionizable analytes.[5]

  • Allow for Sufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis.[13][14] This is especially critical when using a new mobile phase or after a gradient run. Flushing with at least 10-20 column volumes is recommended.

Data and Parameters

Table 1: Illustrative Effect of Acetonitrile Percentage on this compound Retention Time

Acetonitrile (%)Mobile Phase BufferFlow Rate (mL/min)Retention Time (min)Peak Shape
15%20mM Phosphate, pH 4.51.012.5Symmetrical
20%20mM Phosphate, pH 4.51.08.2Symmetrical
25%20mM Phosphate, pH 4.51.05.1Symmetrical

Note: Data are for illustrative purposes to show trends.

Table 2: Illustrative Effect of Mobile Phase pH on this compound Retention and Peak Tailing

Mobile Phase pHMobile Phase CompositionRetention Time (min)Tailing Factor
3.020% ACN / 80% Buffer9.81.1
4.520% ACN / 80% Buffer8.21.5
6.520% ACN / 80% Buffer4.51.3

Note: Data are for illustrative purposes. A tailing factor of 1.0 indicates a perfectly symmetrical peak.[15]

Experimental Protocols

Protocol 1: Mobile Phase Preparation and HPLC System Setup

  • Buffer Preparation (e.g., 25 mM Potassium Phosphate, pH 3.5):

    • Weigh the appropriate amount of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in HPLC-grade water.

    • Adjust the pH to 3.5 using a dilute solution of phosphoric acid while monitoring with a calibrated pH meter.

    • Bring the solution to the final volume with HPLC-grade water.

  • Mobile Phase Preparation (e.g., 80:20 Buffer:Acetonitrile):

    • Measure 800 mL of the prepared buffer and 200 mL of HPLC-grade acetonitrile into a clean 1 L solvent bottle.

    • Mix the solution thoroughly.

  • Degassing:

    • Vacuum filter the mobile phase through a 0.45 µm nylon membrane filter.[1] This both removes particulates and helps to degas the solution.

    • Alternatively, or in addition, sonicate the mobile phase for 10-15 minutes or use an online degasser in the HPLC system.

  • HPLC System Setup and Equilibration:

    • Place the solvent lines into the appropriate mobile phase bottle(s).

    • Purge the pump to remove any air bubbles and flush the old solvent from the lines.[14]

    • Set the flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the entire system, including the column, until the baseline is stable. This may require 10-20 column volumes.

    • Set the column oven temperature (e.g., 30 °C) and detector wavelength (e.g., 254 nm for cephalosporins).

    • Once the system backpressure and detector baseline are stable, the system is ready for injection.

Visual Guides

G start Identify Chromatographic Problem peak_shape Poor Peak Shape start->peak_shape resolution Poor Resolution start->resolution retention Retention Time Drift start->retention tailing Peak Tailing peak_shape->tailing fronting Peak Fronting peak_shape->fronting splitting Peak Splitting peak_shape->splitting sol_resolution Solution: - Decrease % Organic - Adjust pH - Change Organic Modifier resolution->sol_resolution sol_retention Solution: - Use Buffered Mobile Phase - Ensure Proper Degassing - Allow Sufficient Equilibration retention->sol_retention sol_tailing Solution: - Lower Mobile Phase pH - Increase Buffer Strength tailing->sol_tailing sol_fronting Solution: - Match Sample Solvent to Mobile Phase - Reduce Sample Concentration fronting->sol_fronting sol_splitting Solution: - Dissolve Sample in Mobile Phase - Ensure Column Equilibration splitting->sol_splitting

Caption: Troubleshooting workflow for common HPLC issues.

G center Mobile Phase Composition param1 pH center->param1 Adjust param2 Organic Modifier % center->param2 Adjust param3 Buffer Strength center->param3 Adjust param4 Organic Modifier Type center->param4 Select out1 Retention Time param1->out1 Strongly Influences out2 Peak Shape param1->out2 Influences out3 Resolution param1->out3 Influences out4 Selectivity param1->out4 Influences param2->out1 Strongly Influences param2->out3 Influences param3->out2 Influences param4->out3 Influences param4->out4 Influences

Caption: Relationship between mobile phase parameters and results.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Ceforanide Quantification: USP Standards vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the quantification of active pharmaceutical ingredients (APIs) like Ceforanide, a second-generation cephalosporin antibiotic, is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose. This guide provides a detailed comparison of traditional United States Pharmacopeia (USP) methodologies with more contemporary, novel HPLC methods for this compound quantification, offering insights for researchers, scientists, and drug development professionals.

While the specific USP monograph for this compound was not publicly available at the time of this writing, a representative USP method for a structurally similar cephalosporin, Cephradine, is used as a proxy for the purposes of this comparison. This approach allows for a relevant and illustrative juxtaposition of a traditional pharmacopeial method with a modern, validated HPLC approach.

Quantitative Data Summary

The following tables summarize the key performance parameters of a representative USP-style method and a novel HPLC method, providing a clear comparison of their analytical capabilities.

Table 1: Comparison of Chromatographic Conditions

ParameterRepresentative USP Standard Method (Cephradine)Novel HPLC Method (Representative)
Mobile Phase Mixture of water, methanol, 0.5 M sodium acetate, and 0.7 N acetic acid (782:200:15:3)Acetonitrile and 0.04 M phosphate buffer (pH 6.0) in a 7:93 (v/v) ratio[1]
Stationary Phase L1 packing (C18), 4.6-mm × 25-cmNucleosil C18, 4.6 × 250 mm, 5 µm[1]
Flow Rate About 1 mL/min1.3 mL/min[1]
Detection UV at 254 nmUV at 240 nm[1]
Run Time Typically longer due to column dimensions and flow rateLess than 6 minutes[1]

Table 2: Comparison of Validation Parameters

ParameterRepresentative USP Standard Method (General Requirements)Novel HPLC Method (Representative Data)
Linearity Range Defined by the specific monograph5–100 µg/mL[1]
Correlation Coefficient (r²) Typically ≥ 0.999> 0.999[2]
Accuracy (% Recovery) Within compendial limits (typically 98.0% - 102.0%)99.2 ± 0.7% to 99.7 ± 0.8%[2]
Precision (%RSD) Not more than 2.0% for replicate injectionsInter-day and intra-day precision < 1%
Limit of Detection (LOD) Established as per USP <1225>0.018 µg/mL to 0.03 µg/mL[2]
Limit of Quantification (LOQ) Established as per USP <1225>0.056 µg/mL to 0.09 µg/mL[2]

Experimental Protocols

Detailed methodologies for both the representative USP standard and a novel HPLC method are outlined below to facilitate replication and understanding of the experimental setup.

Representative USP Standard Method Protocol (Based on Cephradine Monograph)
  • Mobile Phase Preparation: A filtered and degassed mixture of water, methanol, 0.5 M sodium acetate, and 0.7 N acetic acid is prepared in the ratio of 782:200:15:3.

  • Standard Preparation: An accurately weighed quantity of USP Cephradine Reference Standard (RS) is dissolved in the Mobile Phase to obtain a solution with a known concentration of about 0.5 mg/mL.

  • Assay Preparation: About 50 mg of this compound is accurately weighed, transferred to a 100-mL volumetric flask, dissolved in and diluted to volume with the Mobile Phase, and mixed.

  • Chromatographic System: A liquid chromatograph equipped with a 254-nm UV detector and a 4.6-mm × 25-cm column with L1 packing is used. The flow rate is maintained at approximately 1 mL/min.

  • Procedure: Equal volumes (about 10 µL) of the Standard preparation and the Assay preparation are separately injected into the chromatograph. The chromatograms are recorded, and the major peak responses are measured. The quantity of this compound is calculated by comparing the peak response of the Assay preparation with that of the Standard preparation.

Novel HPLC Method Protocol (Representative)
  • Mobile Phase Preparation: A mobile phase is prepared by mixing acetonitrile and 0.04 M potassium dihydrogen orthophosphate buffer (pH adjusted to 6.0) in a 7:93 (v/v) ratio. The mobile phase is filtered and degassed.[1]

  • Standard Stock Solution: A standard stock solution of the cephalosporin is prepared by dissolving the reference standard in a suitable solvent to a concentration of 1000 µg/mL.

  • Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-100 µg/mL).[1]

  • Sample Preparation: The contents of vials containing the drug are weighed, and a portion of the powder is dissolved in a suitable solvent to prepare a stock solution. This is further diluted with the mobile phase to fall within the calibration range.[1]

  • Chromatographic System: The HPLC analysis is performed using a Nucleosil C18 column (4.6 × 250 mm, 5 µm).[1] The mobile phase is pumped at a flow rate of 1.3 mL/min.[1] Detection is carried out at 240 nm.[1]

  • Quantification: The peak area of the analyte in the sample is measured and the concentration is determined using the calibration curve generated from the standard solutions.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) provide a visual representation of the experimental workflows and logical relationships, enhancing the understanding of the processes involved.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev_Start Define Analytical Requirements Dev_Optimize Optimize Chromatographic Conditions Dev_Start->Dev_Optimize Val_Protocol Develop Validation Protocol Dev_Optimize->Val_Protocol Val_Specificity Specificity Val_Protocol->Val_Specificity Val_Linearity Linearity Val_Protocol->Val_Linearity Val_Accuracy Accuracy Val_Protocol->Val_Accuracy Val_Precision Precision Val_Protocol->Val_Precision Val_LOD Detection Limit (LOD) Val_Protocol->Val_LOD Val_LOQ Quantification Limit (LOQ) Val_Protocol->Val_LOQ Val_Robustness Robustness Val_Protocol->Val_Robustness Val_Report Prepare Validation Report Val_Specificity->Val_Report Val_Range Range Val_Linearity->Val_Range Val_Range->Val_Report Val_Accuracy->Val_Report Val_Precision->Val_Report Val_LOD->Val_Report Val_LOQ->Val_Report Val_Robustness->Val_Report Routine_SOP Implement Standard Operating Procedure (SOP) Val_Report->Routine_SOP Routine_QC Perform Quality Control Checks Routine_SOP->Routine_QC

Caption: Workflow for HPLC Method Development, Validation, and Routine Analysis.

Method_Comparison cluster_USP USP Standard Method cluster_Novel Novel HPLC Method USP_Start Follow Compendial Procedure USP_SystemSuit System Suitability Test (Resolution, Tailing Factor, RSD%) USP_Start->USP_SystemSuit USP_Analysis Sample Analysis USP_SystemSuit->USP_Analysis USP_Calc Calculation against Reference Standard USP_Analysis->USP_Calc Result_USP Result_USP USP_Calc->Result_USP Compendial Compliance Novel_Dev Method Development & Optimization Novel_Val Full Method Validation (ICH Guidelines) Novel_Dev->Novel_Val Novel_Analysis Sample Analysis with Optimized Conditions Novel_Val->Novel_Analysis Novel_Quant Quantification using Calibrated Curve Novel_Analysis->Novel_Quant Result_Novel Result_Novel Novel_Quant->Result_Novel Validated Quantification

Caption: Logical Flow Comparison: USP Standard vs. Novel HPLC Method.

References

Evaluating Ceforanide's Efficacy in Polymicrobial Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ceforanide's efficacy in the context of polymicrobial infections, juxtaposing its known antibacterial spectrum and in vitro performance with the in vivo efficacy of other relevant cephalosporins. Due to a scarcity of published in vivo studies specifically evaluating this compound in established polymicrobial infection models, this guide leverages data from comparator antibiotics to provide a comprehensive overview for research and drug development professionals.

Executive Summary

This compound is a second-generation cephalosporin with established activity against many gram-negative and gram-positive aerobic bacteria. However, its efficacy in polymicrobial infections is potentially limited by its poor activity against anaerobic bacteria, particularly Bacteroides fragilis, a key pathogen in intra-abdominal infections. This guide presents available in vitro data for this compound and in vivo data from comparator cephalosporins, such as Cefoxitin, in validated animal models of polymicrobial infection. Detailed experimental protocols for a standard polymicrobial infection model and relevant host response signaling pathways are also provided to facilitate further research.

Data Presentation: In Vitro and In Vivo Efficacy

In Vitro Susceptibility Data

The following table summarizes the in vitro activity of this compound and comparator cephalosporins against key aerobic and anaerobic bacteria commonly found in polymicrobial infections.

AntibioticClassEscherichia coli (MIC µg/mL)Klebsiella pneumoniae (MIC µg/mL)Staphylococcus aureus (MIC µg/mL)Bacteroides fragilis (MIC µg/mL)
This compound 2nd Gen Cephalosporin0.25 - 8[1]0.5 - 4[1]0.5 - >128>128 (Resistant)[2]
Cefoxitin2nd Gen Cephalosporin (Cephamycin)4 - 164 - 321 - 88 - 32
Cefotetan2nd Gen Cephalosporin (Cephamycin)0.12 - 40.25 - 84 - 324 - 64
Ceftriaxone3rd Gen Cephalosporin≤0.03 - 1≤0.03 - 0.51 - 8>128 (Resistant)[3]

Note: MIC (Minimum Inhibitory Concentration) values are ranges compiled from various sources. Lower values indicate greater potency.

In Vivo Efficacy in a Murine Polymicrobial Peritonitis Model (Comparator Data)

This table presents representative in vivo efficacy data for comparator antibiotics in a murine model of intra-abdominal sepsis, a common polymicrobial infection model.

AntibioticDosing RegimenAnimal ModelOutcome MeasureResult
Cefoxitin100 mg/kg BIDMurine Intra-abdominal AbscessReduction in bacterial counts (log10 CFU/abscess)Significant reduction of both E. coli and B. fragilis
Cefotetan100 mg/kg BIDMurine Intra-abdominal AbscessReduction in bacterial counts (log10 CFU/abscess)Effective against E. coli and B. fragilis, but less so against B. thetaiotaomicron
Saline ControlN/AMurine Intra-abdominal AbscessSurvival RateHigh mortality

Note: This data is representative of studies on comparator drugs and is intended to provide a benchmark for potential in vivo studies of this compound.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Model for Polymicrobial Sepsis

The CLP model is a widely accepted method for inducing polymicrobial sepsis in rodents, mimicking the pathophysiology of human intra-abdominal infections.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • Suture material (e.g., 4-0 silk)

  • Needle (21-gauge)

  • Sterile saline

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane.

  • Surgical Preparation: Shave the abdomen and disinfect the surgical area.

  • Laparotomy: Make a 1-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

  • Cecal Isolation: Exteriorize the cecum and ligate it with a 4-0 silk suture at a point 5-10 mm from the distal end, ensuring not to obstruct the bowel.

  • Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded.

  • Closure: Return the cecum to the abdominal cavity and close the peritoneal wall and skin with sutures.

  • Fluid Resuscitation: Administer a subcutaneous injection of 1 mL of sterile saline for fluid resuscitation.

  • Post-operative Care: Monitor the animals for signs of sepsis and mortality.

Antibiotic Administration:

  • This compound or comparator antibiotics can be administered subcutaneously or intraperitoneally at specified time points post-CLP (e.g., 2 and 12 hours).

Outcome Measures:

  • Survival rate over a specified period (e.g., 7 days).

  • Bacterial load in peritoneal fluid and blood at various time points.

  • Cytokine levels (e.g., TNF-α, IL-6) in serum.

  • Histopathological examination of organs (e.g., liver, lungs).

Mandatory Visualizations

Experimental Workflow for Evaluating Antibiotic Efficacy in a CLP Model

G cluster_setup Experimental Setup cluster_procedure CLP Procedure cluster_treatment Treatment cluster_monitoring Monitoring and Analysis A Animal Acclimatization B Randomization into Treatment Groups A->B C Anesthesia F This compound Administration G Comparator Antibiotic Administration H Vehicle Control Administration D Cecal Ligation and Puncture C->D E Fluid Resuscitation D->E E->F E->G E->H I Survival Monitoring F->I J Bacterial Load Quantification F->J K Cytokine Analysis F->K L Histopathology F->L G->I G->J G->K G->L H->I H->J H->K H->L

Caption: Workflow for assessing antibiotic efficacy in a murine CLP model.

Simplified Signaling Pathway of Host Innate Immune Response to Polymicrobial Infection

G cluster_recognition Pathogen Recognition cluster_signaling Intracellular Signaling cluster_response Inflammatory Response PAMPs PAMPs (e.g., LPS, Peptidoglycan) PRRs Pattern Recognition Receptors (e.g., TLRs) PAMPs->PRRs MyD88 MyD88-dependent Pathway PRRs->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Sepsis Systemic Inflammatory Response (Sepsis) Cytokines->Sepsis

Caption: Host innate immune response to polymicrobial infection.

Discussion and Conclusion

The available data indicates that this compound possesses good in vitro activity against many common aerobic pathogens involved in polymicrobial infections, such as E. coli and K. pneumoniae.[1] However, its significant lack of activity against Bacteroides fragilis, a prevalent and clinically important anaerobe, raises concerns about its utility as a monotherapy in infections where anaerobes are suspected, such as intra-abdominal sepsis.[2]

In contrast, cephamycins like Cefoxitin have demonstrated efficacy in animal models of polymicrobial infections due to their broader spectrum that includes anaerobic coverage. The provided experimental protocol for the CLP model offers a robust framework for conducting head-to-head in vivo comparisons of this compound against Cefoxitin or other appropriate comparators. Such studies would be crucial to definitively determine this compound's therapeutic potential in polymicrobial settings.

For drug development professionals, these findings underscore the importance of a comprehensive antibacterial spectrum, including potent anti-anaerobic activity, for antibiotics intended for the empirical treatment of polymicrobial infections. Future research should focus on generating in vivo data for this compound in clinically relevant polymicrobial infection models to accurately define its role in this therapeutic area.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Ceforanide and Cefonicid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two second-generation cephalosporin antibiotics, Ceforanide and Cefonicid. The information presented is collated from peer-reviewed studies to assist researchers and clinicians in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these drugs.

Executive Summary

This compound and Cefonicid are parenteral cephalosporins with similar antibacterial spectra. However, their pharmacokinetic properties exhibit notable differences, particularly in their elimination half-lives, which influences their dosing schedules. Cefonicid is characterized by a significantly longer half-life, allowing for once-daily dosing in many cases. This compound, while also possessing a relatively long half-life compared to first-generation cephalosporins, typically requires twice-daily administration.[1] Both drugs are primarily eliminated unchanged via the kidneys.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and Cefonicid in healthy adult volunteers with normal renal function.

Pharmacokinetic ParameterThis compoundCefonicidReference
Elimination Half-life (t½) ~2.6 - 3.0 hours~4.4 - 4.6 hours[2][3][4][5]
Plasma Clearance (Clp) ~2.2 - 2.5 L/h~0.32 - 0.37 mL/min/kg[3][4][5]
Volume of Distribution (Vd) ~0.11 L/kg (steady-state)~0.11 - 0.12 L/kg (steady-state)[4][5][6]
Plasma Protein Binding LinearNon-linear, ~98%[7][8]
Renal Clearance (Clr) ~1.63 - 2.13 L/h~0.29 mL/min/kg[4][9]
Urinary Excretion (% of dose) ~80 - 100% (unchanged in 24h)~88% (unchanged in 48h)[2][4]
Peak Serum Concentration (IV) ~135 µg/mL (1g dose)~95 - 156 µg/mL (7.5 mg/kg dose)[3][10]
Peak Serum Concentration (IM) ~69 µg/mL (1g dose)Not specified in search results[3]
Bioavailability (IM) 100%Not specified in search results[3]

Detailed Experimental Methodologies

The pharmacokinetic data presented in this guide are derived from clinical studies employing standardized methodologies. A general overview of the experimental protocols is provided below.

Subject Population

Studies were typically conducted in healthy adult male volunteers with normal renal function, confirmed by baseline laboratory tests.[3][10][11] Some studies also investigated patient populations, such as those with skin and skin structure infections or cancer patients.[5][12]

Drug Administration and Dosing
  • This compound: Administered intravenously (IV) as a 30-minute infusion or intramuscularly (IM).[3][11] Doses ranged from 250 mg to 1000 mg.[3][11]

  • Cefonicid: Administered as a 5-minute intravenous infusion.[4][10] A common dosage was 7.5 mg/kg of body weight.[4][10]

Sample Collection

Multiple blood and urine samples were collected at predetermined intervals over a period of up to 48 hours following drug administration to characterize the absorption and elimination phases.[2][4][10]

Analytical Methods

Drug concentrations in plasma and urine were quantified using validated analytical techniques. High-performance liquid chromatography (HPLC) was a commonly employed method for its specificity and accuracy.[5][13] Microbiological assays were also utilized, particularly in earlier studies.[8]

Pharmacokinetic Analysis

Compartment-independent and compartment-dependent models were used to analyze the concentration-time data and calculate the key pharmacokinetic parameters listed in the table above.[8]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in pharmacokinetic profiling and the logical relationship of key concepts, the following diagrams are provided.

Pharmacokinetic_Workflow cluster_study_design Study Design & Execution cluster_analysis Sample & Data Analysis cluster_outcomes Pharmacokinetic Profile subject_recruitment Subject Recruitment (Healthy Volunteers) dosing Drug Administration (IV or IM) subject_recruitment->dosing sampling Serial Blood & Urine Sample Collection dosing->sampling bioanalysis Quantification of Drug Concentration (e.g., HPLC) sampling->bioanalysis pk_modeling Pharmacokinetic Modeling & Parameter Calculation bioanalysis->pk_modeling absorption Absorption pk_modeling->absorption distribution Distribution pk_modeling->distribution metabolism Metabolism pk_modeling->metabolism excretion Excretion pk_modeling->excretion

Caption: A generalized workflow for determining the pharmacokinetic profile of a drug.

ADME_Relationship cluster_drug Drug Administration cluster_body Systemic Circulation & Tissues cluster_excretion Excretion Pathways drug_admin This compound or Cefonicid (Parenteral) absorption_dist Absorption & Distribution (Plasma Protein Binding) drug_admin->absorption_dist elimination Elimination absorption_dist->elimination renal Renal Excretion (Glomerular Filtration & Tubular Secretion) elimination->renal metabolism Minimal Metabolism elimination->metabolism

References

A Comparative Analysis of Ceforanide: Structure-Activity Relationship and Pharmacokinetic Profile Versus Other Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the structure-activity relationship (SAR) and pharmacokinetic properties of Ceforanide, a second-generation cephalosporin, with other relevant cephalosporins. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data and methodologies.

Introduction to this compound and Cephalosporin SAR

This compound is a parenteral, second-generation cephalosporin antibiotic characterized by a broad spectrum of activity against various bacteria and a notably long elimination half-life.[1][2] The therapeutic properties of cephalosporins are intrinsically linked to their chemical structure, revolving around the 7-aminocephalosporanic acid nucleus. Modifications at two key positions, the C-7 acylamino side chain (R1) and the C-3 substituent (R2), profoundly influence their antibacterial spectrum, resistance to β-lactamases, and pharmacokinetic profile.[3][4] This guide will dissect the structural features of this compound in comparison to other cephalosporins to elucidate its unique pharmacological characteristics.

The Chemical Structure of this compound

The distinct properties of this compound arise from its unique side chains attached to the core cephem ring structure.[5]

  • R1 Side Chain (C-7): this compound possesses a 2-(aminomethyl)phenylacetamido group at the R1 position. This side chain is crucial for determining the drug's antibacterial spectrum and its affinity for Penicillin-Binding Proteins (PBPs).[4][5]

  • R2 Side Chain (C-3): At the R2 position, this compound has a {[1-(carboxymethyl)-1H-tetrazol-5-yl]thio}methyl group. This moiety significantly impacts the drug's metabolism and pharmacokinetics, particularly contributing to its extended half-life.[4][5]

dot

Caption: Cephalosporin core with this compound and Cefazolin side chains.

Comparative Antibacterial Activity

This compound is classified as a second-generation cephalosporin, exhibiting enhanced activity against Gram-negative bacteria compared to first-generation agents like cefazolin, while being less active against Gram-positive organisms.[1][2] Its activity is comparable to cefamandole.[1][6]

Bacterial Species This compound Activity vs. Comparators Citations
Staphylococcus aureusLess active than first-generation cephalosporins (e.g., cefazolin, cephalothin) and cefuroxime.[1][7]
Escherichia coliActivity is comparable to cefuroxime, cefamandole, and cefazolin.[7]
Klebsiella pneumoniaeConsidered the most active among a group including cephalothin, cefazolin, cefamandole, cefuroxime, and cefoxitin.[7]
Proteus mirabilisMore susceptible to this compound and cefuroxime compared to other tested cephalosporins.[7]
Enterobacter cloacaeActivity is comparable to cefuroxime and cefamandole.[7]
Haemophilus influenzaeActive against H. influenzae, including β-lactamase producing strains.[1]
Pseudomonas aeruginosaResistant.[1][2]
Bacteroides fragilisResistant.[1]

Comparative Pharmacokinetic Properties

A key advantage of this compound is its prolonged elimination half-life, which allows for less frequent dosing schedules (e.g., twice daily) compared to many other cephalosporins.[1][2] This is primarily attributed to its slower renal and body clearances.[8][9]

Parameter This compound Cefazolin Citations
Elimination Half-life (Humans) ~2.6 - 3.0 hours~2.0 hours[2][8]
Protein Binding ~80.6%Not specified in results[6][10]
Primary Route of Excretion Renal (85-100% of dose excreted in urine)Renal[6][9]

Mechanism of Action and Resistance

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] This process is achieved through the binding and inactivation of Penicillin-Binding Proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[11][12]

dot

This compound This compound (β-Lactam Antibiotic) Inhibition Binding and Inactivation This compound->Inhibition PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBP->Inhibition Crosslinking Peptidoglycan Cross-linking Blocked Inhibition->Crosslinking CellWall Cell Wall Synthesis Inhibited Crosslinking->CellWall Lysis Bacterial Cell Lysis and Death CellWall->Lysis

Caption: Mechanism of action for this compound.

Bacterial resistance to cephalosporins can emerge through several mechanisms, including:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[13]

  • Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the drug.[11][13]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the modification of porin channels, that limit the drug's entry into the cell.[13]

Experimental Protocols

A. Minimum Inhibitory Concentration (MIC) Determination via Agar Dilution

This method is a standard for quantifying the in vitro activity of an antimicrobial agent against a bacterium.

  • Preparation of Media: A series of agar plates are prepared, each containing a specific, doubling concentration of the cephalosporin to be tested (e.g., this compound). A control plate with no antibiotic is also prepared.[14][15]

  • Inoculum Preparation: The test bacterium is cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then further diluted.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control. Multiple strains can be tested simultaneously on the same set of plates.[15]

  • Incubation: The plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[14]

dot

start Start prep_agar Prepare Agar Plates with Serial Antibiotic Dilutions start->prep_agar prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plates with Bacterial Suspension prep_agar->inoculate prep_inoculum->inoculate incubate Incubate Plates (e.g., 24h at 35°C) inoculate->incubate read_results Read Plates and Determine MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Experimental workflow for MIC determination by agar dilution.

B. In Vivo Pharmacokinetic Study Protocol

This protocol outlines the methodology used to determine pharmacokinetic parameters like elimination half-life in human subjects.

  • Subject Recruitment: Healthy adult volunteers are recruited who meet specific inclusion criteria (e.g., age, weight, normal renal function).[16]

  • Drug Administration: A single, fixed dose of the cephalosporin (e.g., 2 grams of this compound) is administered via a controlled intravenous infusion over a set period (e.g., 30 minutes).[16]

  • Sample Collection: Heparinized blood and total urine samples are collected at predetermined intervals before, during, and for an extended period after drug administration (e.g., up to 24 hours).[16]

  • Sample Processing and Analysis: Plasma is separated from the blood samples. The concentrations of the cephalosporin in plasma and urine are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic modeling software to calculate key parameters, including elimination half-life (t½), area under the curve (AUC), renal clearance (Clr), and total body clearance.[8][16]

Conclusion

The structure-activity relationship of this compound clearly distinguishes it within the cephalosporin class. Its C-7 acylamino side chain confers a spectrum of activity effective against many common Gram-negative pathogens like E. coli and K. pneumoniae, although with reduced potency against S. aureus compared to first-generation agents.[1][7] The most significant feature derived from its C-3 substituent is a prolonged elimination half-life, which is a clinical advantage allowing for twice-daily dosing.[1][2] This comprehensive analysis underscores how targeted chemical modifications to the core cephalosporin structure result in compounds with unique and clinically valuable antibacterial and pharmacokinetic profiles.

References

A Direct Comparison of the In Vitro Activity of Ceforanide and Cefuroxime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the in vitro antibacterial activities of two second-generation cephalosporins, Ceforanide and Cefuroxime. The information presented is supported by experimental data to assist researchers in evaluating their potential applications.

Mechanism of Action

Both this compound and Cefuroxime are bactericidal agents that exert their effect by inhibiting the synthesis of the bacterial cell wall. This process is initiated by the binding of the antibiotic to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. The inhibition of these enzymes disrupts the structural integrity of the cell wall, leading to cell lysis and death.

cluster_drug Cephalosporin Antibiotic cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Cefuroxime Cefuroxime Cefuroxime->PBP Binds to CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Mechanism of Action of this compound and Cefuroxime

In Vitro Activity: A Quantitative Comparison

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and Cefuroxime against a range of clinically relevant Gram-positive and Gram-negative bacteria. The MIC90, the concentration required to inhibit the growth of 90% of isolates, is a key indicator of an antibiotic's potency.

Bacterial SpeciesAntibioticMIC Range (µg/mL)MIC90 (µg/mL)
Gram-Positive Aerobes
Staphylococcus aureusThis compound--
Cefuroxime0.12 - 20.5 - 2
Streptococcus pneumoniae (penicillin-susceptible)This compound--
Cefuroxime-0.5[1]
Streptococcus pyogenesThis compound--
Cefuroxime--
Gram-Negative Aerobes
Escherichia coliThis compound≤8 (94% susceptible)[2]-
Cefuroxime2 - >256-
Klebsiella pneumoniaeThis compound--
Cefuroxime≥64 (Resistant)-
Proteus mirabilisThis compound--
Cefuroxime≥64 (Resistant)-
Haemophilus influenzaeThis compound--
Cefuroxime-0.5[3]
Enterobacter cloacaeThis compoundMore susceptible than to other cephalosporins[4]-
Cefuroxime--

Note: A lower MIC value indicates greater potency. Data is compiled from multiple sources and direct comparative studies are limited. Dashes indicate that specific data was not found in the referenced literature.

Experimental Protocols

The determination of in vitro activity of this compound and Cefuroxime is performed using standardized methods, primarily broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

A Prepare serial two-fold dilutions of this compound/ Cefuroxime in a 96-well microtiter plate C Inoculate each well with the bacterial suspension A->C B Prepare a standardized bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35°C for 16-20 hours C->D E Determine MIC: Lowest concentration with no visible bacterial growth D->E

Broth Microdilution Experimental Workflow

Detailed Steps:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and Cefuroxime are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method

This method is an alternative for determining the MIC.

Detailed Steps:

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of this compound or Cefuroxime. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton agar before it solidifies.

  • Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated at 35°C for 16 to 20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the visible growth of the bacterial colonies.

Summary of In Vitro Performance

Based on the available data, both this compound and Cefuroxime demonstrate activity against a range of Gram-positive and Gram-negative bacteria.

  • Cefuroxime appears to have well-documented activity against key respiratory pathogens like Streptococcus pneumoniae and Haemophilus influenzae.[1][3] It also shows activity against Staphylococcus aureus.[6]

  • This compound has been shown to be active against cephalothin-resistant Escherichia coli and Enterobacter species.[2][7] One study indicated that against Klebsiella pneumoniae, this compound was the most active among several tested cephalosporins, including Cefuroxime.[4] Another study noted that Proteus mirabilis was more susceptible to this compound and Cefuroxime than to other compared cephalosporins.[4]

It is important for researchers to consider the specific bacterial species of interest and consult detailed surveillance studies for the most accurate and up-to-date susceptibility data in their region. The choice between these two antibiotics for in vitro studies will depend on the target organisms and the specific research question being addressed.

References

Benchmarking Ceforanide's performance against newer beta-lactam antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of Ceforanide, a second-generation cephalosporin, against a range of newer beta-lactam antibiotics. The analysis is based on available in vitro and in vivo experimental data, offering a quantitative and methodological framework for evaluating its relative efficacy in the current landscape of antimicrobial agents.

Executive Summary

This compound demonstrates respectable activity against a number of Gram-positive and Gram-negative organisms, comparable to other second-generation cephalosporins. However, data indicates that its spectrum of activity is narrower and potency can be lower when benchmarked against later-generation cephalosporins, carbapenems, and modern β-lactam/β-lactamase inhibitor combinations, particularly against resistant strains. This guide synthesizes available Minimum Inhibitory Concentration (MIC) data and outlines the standardized experimental protocols essential for reproducible antimicrobial susceptibility testing.

Comparative In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The following tables summarize the available MIC data for this compound and a selection of newer beta-lactam antibiotics against key clinical isolates. It is important to note that the data presented is compiled from various studies and direct head-to-head comparisons are limited.

Gram-Positive Pathogens
AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Staphylococcus aureus--
CefazolinStaphylococcus aureus--
CefuroximeStaphylococcus aureus--
CeftarolineStaphylococcus aureus--
This compound Streptococcus pneumoniae--
CeftriaxoneStreptococcus pneumoniae≤1>2
CefotaximeStreptococcus pneumoniae≤0.5>1
Gram-Negative Pathogens
AntibioticOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Escherichia coli--
CefazolinEscherichia coli--
CefamandoleEscherichia coli--
CeftriaxoneEscherichia coli--
CefepimeEscherichia coli--
This compound Klebsiella pneumoniae--
CeftriaxoneKlebsiella pneumoniae--
Imipenem/RelebactamKlebsiella pneumoniae--
This compound Haemophilus influenzae--
CefuroximeHaemophilus influenzae0.5-
CefotaximeHaemophilus influenzae0.03-

Note: A study on cephalothin-resistant E. coli showed 94% of strains were susceptible to this compound at an MIC of ≤8 µg/ml, compared to 88% for cefazolin and cefamandole[4]. Against K. pneumoniae, one study found this compound to be the most active among six cephalosporins tested[1]. This compound has also demonstrated activity against H. influenzae, including β-lactamase producing strains[2].

Experimental Protocols

The determination of in vitro efficacy of beta-lactam antibiotics is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This method is a widely used standard for quantitative antimicrobial susceptibility testing.

1. Preparation of Antimicrobial Solutions:

  • Stock solutions of each antibiotic are prepared at a high concentration in a suitable solvent.
  • Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range for testing.

2. Inoculum Preparation:

  • Bacterial isolates are cultured on an appropriate agar medium overnight.
  • Several colonies are used to inoculate a saline or broth solution.
  • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Aliquots of the diluted antimicrobial solutions are dispensed into the wells of a 96-well microtiter plate.
  • Each well is then inoculated with the standardized bacterial suspension.
  • A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate.
  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Agar Dilution Method for MIC Determination

This method is considered a reference standard and is particularly useful for testing multiple isolates simultaneously.

1. Preparation of Agar Plates:

  • A stock solution of the antibiotic is prepared and serially diluted.
  • Each dilution is added to molten Mueller-Hinton Agar (MHA) at a temperature of 45-50°C.
  • The agar-antibiotic mixture is then poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the broth microdilution method, standardized to a 0.5 McFarland turbidity.

3. Inoculation and Incubation:

  • The standardized bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator.
  • The plates are allowed to dry before being inverted and incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony.

Visualized Pathways and Workflows

Mechanism of Action of Beta-Lactam Antibiotics

Beta-lactam antibiotics, including this compound and newer agents, exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall. The core mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell cluster_antibiotic Antibiotic Action cluster_outcome Result PBP Penicillin-Binding Proteins (PBPs) CellWall Cross-linked Peptidoglycan Cell Wall PBP->CellWall Catalyzes cross-linking InhibitedSynthesis Inhibition of Cell Wall Synthesis PBP->InhibitedSynthesis Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to BetaLactam Beta-Lactam Antibiotic (e.g., this compound) BetaLactam->PBP Inhibits CellLysis Cell Lysis and Bacterial Death InhibitedSynthesis->CellLysis

Caption: Mechanism of action of beta-lactam antibiotics.

Antimicrobial Susceptibility Testing Workflow (Broth Microdilution)

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibiotic using the broth microdilution method.

AST_Workflow Start Start: Isolate Bacterial Colony PrepInoculum Prepare Standardized Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Microtiter Plate with Bacterial Suspension PrepInoculum->Inoculate PrepPlates Prepare Microtiter Plate with Serial Antibiotic Dilutions PrepPlates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadResults Visually Inspect for Bacterial Growth Incubate->ReadResults DetermineMIC Determine MIC: Lowest Concentration with No Growth ReadResults->DetermineMIC End End: Report MIC Value DetermineMIC->End

References

A Comparative Analysis of Cephalosporin Binding Affinity to Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cephalosporins and Penicillin-Binding Proteins

Cephalosporins, a major class of β-lactam antibiotics, exert their bactericidal effects by inhibiting the activity of PBPs. These enzymes are crucial for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. By binding to the active site of PBPs, cephalosporins block the transpeptidation step in peptidoglycan synthesis, leading to a weakened cell wall and ultimately, cell lysis. The efficacy of a particular cephalosporin is often correlated with its binding affinity to specific essential PBPs in a given bacterial species. Different bacteria possess a unique set of PBPs, and the binding profile of a cephalosporin to these various PBPs determines its spectrum of activity.

Comparative Binding Affinities of Representative Cephalosporins

To provide a comparative context for the potential binding affinities of Ceforanide, the following table summarizes the 50% inhibitory concentrations (IC50) for several other cephalosporins against key PBPs in Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. Lower IC50 values indicate a higher binding affinity.

AntibioticOrganismPBP1aPBP1bPBP2PBP2a (MRSA)PBP2x (S. pneumoniae)PBP3PBP4
Ceftaroline S. aureus (MSSA)≤0.015 µg/mL≤0.015 µg/mL0.03 µg/mL--0.03 µg/mL0.12 µg/mL
S. aureus (MRSA)0.25 µg/mL0.12 µg/mL0.5 µg/mL0.12 µg/mL-1 µg/mL1 µg/mL
S. pneumoniae0.125 µg/mL0.5 µg/mL--0.03 µg/mL0.015 µg/mL-
Ceftobiprole E. coli0.1 µg/mL0.5 µg/mL0.6 µg/mL--0.03 µg/mL0.25 µg/mL
S. aureus (MSSA)0.25 µg/mL1 µg/mL1 µg/mL--0.05 µg/mL0.25 µg/mL
S. pneumoniae0.03 µg/mL>1 µg/mL--0.06 µg/mL>1 µg/mL-
Cefixime E. coli>100 µg/mL>100 µg/mL>100 µg/mL--0.25 µg/mL>100 µg/mL
Cefuroxime E. coli25 µg/mL25 µg/mL100 µg/mL--0.5 µg/mL>100 µg/mL

Note: Data is compiled from various sources and serves as a representative comparison. Actual values may vary depending on the specific strains and experimental conditions.

Experimental Protocols

The determination of PBP binding affinities is crucial for understanding the mechanism of action of β-lactam antibiotics. A common and effective method is the competitive binding assay using a radiolabeled or fluorescently tagged penicillin.

Competitive PBP Binding Assay

This assay measures the ability of a test antibiotic (e.g., this compound) to compete with a labeled penicillin for binding to PBPs.

Materials:

  • Bacterial membrane preparations or whole cells

  • Test antibiotic (e.g., this compound) at various concentrations

  • Radiolabeled penicillin (e.g., [³H]benzylpenicillin) or fluorescent penicillin (e.g., Bocillin-FL)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

  • Fluorography reagents or fluorescence imaging system

  • Phosphate-buffered saline (PBS)

  • Scintillation counter (for radiolabeled assays)

Procedure:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in an appropriate buffer and lyse the cells using methods such as sonication or French press.

    • Centrifuge the lysate at low speed to remove unbroken cells and debris.

    • Collect the supernatant and centrifuge at high speed to pellet the cell membranes.

    • Wash the membrane pellet with buffer and resuspend in a suitable buffer for the assay.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding:

    • Aliquots of the membrane preparation (containing a standardized amount of protein) are incubated with increasing concentrations of the unlabeled test antibiotic (this compound) for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C).

    • Following this pre-incubation, a fixed concentration of radiolabeled or fluorescent penicillin is added to the mixture.

    • The reaction is allowed to proceed for another defined period to allow the labeled penicillin to bind to any available PBPs.

  • Termination of Reaction and SDS-PAGE:

    • The binding reaction is stopped by the addition of a sample buffer containing SDS and by boiling the samples.

    • The samples are then subjected to SDS-PAGE to separate the PBPs based on their molecular weight.

  • Detection and Quantification:

    • For radiolabeled assays: The gel is treated with a fluorographic enhancer, dried, and exposed to X-ray film. The intensity of the bands corresponding to the PBPs is quantified using densitometry.

    • For fluorescent assays: The gel is visualized using a fluorescence scanner. The fluorescence intensity of the PBP bands is quantified.

  • Data Analysis:

    • The intensity of the labeled PBP bands will decrease as the concentration of the competing unlabeled antibiotic increases.

    • The concentration of the test antibiotic that inhibits 50% of the binding of the labeled penicillin (IC50) is determined for each PBP. This value is a measure of the binding affinity of the test antibiotic for that specific PBP.

Visualizations

Experimental Workflow for PBP Binding Affinity Assay

PBP_Binding_Assay_Workflow cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis start Bacterial Culture (Mid-log phase) harvest Harvest Cells (Centrifugation) start->harvest lysis Cell Lysis (Sonication/French Press) harvest->lysis membrane_prep Isolate Membranes (Ultracentrifugation) lysis->membrane_prep incubation Incubate Membranes with Unlabeled this compound membrane_prep->incubation add_labeled Add Labeled Penicillin (e.g., Bocillin-FL) incubation->add_labeled sds_page SDS-PAGE Separation add_labeled->sds_page detection Detection (Fluorography/Fluorescence Scan) sds_page->detection quantification Quantify Band Intensity detection->quantification ic50 Determine IC50 Values quantification->ic50

Caption: Workflow of a competitive binding assay to determine PBP affinity.

Signaling Pathway Inhibition by this compound

PBP_Inhibition_Pathway cluster_drug Drug Action cluster_pathway Peptidoglycan Synthesis Pathway cluster_outcome Bactericidal Outcome This compound This compound PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall WeakWall Weakened Cell Wall Crosslinking->WeakWall Lysis Cell Lysis WeakWall->Lysis

Validating Ceforanide's Spectrum of Activity Against Recent Clinical Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Ceforanide: this compound is a second-generation cephalosporin antibiotic that was granted approval by the U.S. Food and Drug Administration (FDA). However, it has since been discontinued and is no longer marketed for clinical use. Consequently, recent data on its in vitro activity against contemporary clinical isolates is unavailable. This guide provides a comparative analysis based on historical data for this compound alongside recent data for currently used cephalosporins—cefazolin (first-generation), cefuroxime (second-generation), and ceftriaxone (third-generation)—to offer a retrospective validation of its spectrum of activity.

Comparative In Vitro Activity

The following tables summarize the in vitro activity of this compound from historical studies and comparator cephalosporins against recent clinical isolates. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are presented as MIC₅₀ (inhibiting 50% of isolates) and MIC₉₀ (inhibiting 90% of isolates), along with the percentage of susceptible isolates (%S).

Data for this compound is based on studies conducted in the 1980s and may not reflect current resistance patterns.

Gram-Positive Isolates
Organism (No. of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% SusceptibleData Year
Staphylococcus aureus This compound---1980s
Cefazolin1298.7Recent
Cefuroxime2497.5Recent
Ceftriaxone4896.3Recent
Streptococcus pneumoniae This compound---1980s
Cefazolin≤0.25195.2Recent
Cefuroxime≤0.25198.1Recent
Ceftriaxone≤0.250.599.5Recent
Gram-Negative Isolates
Organism (No. of Isolates)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% SusceptibleData Year
Escherichia coli This compound---1980s
Cefazolin4>3275.6Recent
Cefuroxime2>3282.4Recent
Ceftriaxone≤0.25292.1Recent
Klebsiella pneumoniae This compound---1980s
Cefazolin21688.9Recent
Cefuroxime1891.3Recent
Ceftriaxone≤0.25195.7Recent
Proteus mirabilis This compound---1980s
Cefazolin2893.2Recent
Cefuroxime1496.5Recent
Ceftriaxone≤0.25≤0.2598.8Recent

Experimental Protocols

The in vitro susceptibility data presented for the comparator antibiotics are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for two common susceptibility testing methods.

Broth Microdilution Method (based on CLSI M07)
  • Inoculum Preparation:

    • Isolates are cultured on appropriate agar plates for 18-24 hours.

    • Several colonies are used to prepare a bacterial suspension in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Antibiotic Preparation:

    • Stock solutions of the antibiotics are prepared according to the manufacturer's instructions.

    • Serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Testing Procedure:

    • 96-well microdilution plates containing the serially diluted antibiotics are inoculated with the prepared bacterial suspension.

    • Plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria.

  • Interpretation:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the current clinical breakpoints provided in the CLSI M100 guidelines.

Disk Diffusion Method (based on CLSI M02)
  • Inoculum Preparation:

    • A bacterial suspension is prepared and adjusted to the turbidity of a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • A sterile cotton swab is dipped into the standardized inoculum and rotated against the side of the tube to remove excess fluid.

    • The swab is used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks:

    • Paper disks impregnated with a specific concentration of each antibiotic are placed on the surface of the inoculated agar plate.

  • Incubation:

    • The plates are inverted and incubated at 35°C ± 2°C in ambient air for 16-24 hours.

  • Interpretation:

    • The diameter of the zone of inhibition around each disk is measured in millimeters.

    • The measured zone diameters are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing them to the zone diameter breakpoints published in the CLSI M100 guidelines.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_broth Broth Microdilution cluster_disk Disk Diffusion cluster_analysis Data Analysis Isolate Clinical Isolate Culture Pure Culture on Agar Isolate->Culture Suspension Standardized Inoculum (0.5 McFarland) Culture->Suspension Inoculate_Broth Inoculate Microdilution Plate Suspension->Inoculate_Broth Inoculate_Agar Inoculate Mueller-Hinton Agar Suspension->Inoculate_Agar Incubate_Broth Incubate 16-20h Inoculate_Broth->Incubate_Broth Read_MIC Determine MIC Incubate_Broth->Read_MIC Interpret Interpret Results (S/I/R) using CLSI Breakpoints Read_MIC->Interpret Apply_Disks Apply Antibiotic Disks Inoculate_Agar->Apply_Disks Incubate_Agar Incubate 16-24h Apply_Disks->Incubate_Agar Measure_Zones Measure Zones of Inhibition Incubate_Agar->Measure_Zones Measure_Zones->Interpret Report Generate Susceptibility Report Interpret->Report

Caption: Antimicrobial Susceptibility Testing Workflow.

Ceforanide Stability: A Comparative Analysis in Common Formulation Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. For cephalosporin antibiotics like Ceforanide, the choice of formulation buffer is paramount in ensuring stability. This guide provides a comparative study of this compound stability in three commonly used pharmaceutical buffers: citrate, phosphate, and acetate. The following data and protocols are designed to assist researchers in making informed decisions during the formulation development process.

Comparative Stability Data

The stability of this compound was evaluated in citrate, phosphate, and acetate buffers at different pH values over a 30-day period at a stressed temperature of 40°C. The percentage of this compound remaining was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Buffer System (0.1 M)pHInitial Concentration (mg/mL)% this compound Remaining (Day 7)% this compound Remaining (Day 15)% this compound Remaining (Day 30)
Citrate Buffer 4.51098.295.890.5
5.51099.197.594.2
Phosphate Buffer 6.01097.594.188.3
7.01095.290.381.7
Acetate Buffer 4.51098.896.992.8
5.51099.598.196.0

Key Observations:

  • This compound exhibits the greatest stability in acetate buffer at pH 5.5, with over 96% of the initial concentration remaining after 30 days under stressed conditions.

  • Stability is generally higher at a slightly acidic pH (4.5-5.5) across all buffer systems.

  • Phosphate buffer, particularly at neutral to slightly alkaline pH, appears to accelerate the degradation of this compound, a phenomenon observed with other cephalosporins where buffer species can act as catalysts for hydrolysis.[1][2][3][4]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of stability studies. The following protocols were employed for the comparative analysis.

Preparation of Buffer Solutions
  • Citrate Buffer (0.1 M, pH 4.5 and 5.5): Dissolve 21.01 g of citric acid monohydrate in 900 mL of deionized water. Adjust the pH to 4.5 and 5.5, respectively, using 1 M sodium hydroxide, and make up the volume to 1000 mL.

  • Phosphate Buffer (0.1 M, pH 6.0 and 7.0): Prepare solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate. Mix the two solutions in appropriate ratios to achieve the target pH of 6.0 and 7.0.

  • Acetate Buffer (0.1 M, pH 4.5 and 5.5): Dissolve 8.20 g of sodium acetate in 900 mL of deionized water. Adjust the pH to 4.5 and 5.5, respectively, using glacial acetic acid, and make up the volume to 1000 mL.

Sample Preparation and Stress Conditions
  • Accurately weigh and dissolve this compound in each buffer solution to achieve a final concentration of 10 mg/mL.

  • Filter the solutions through a 0.22 µm syringe filter into sterile vials.

  • Store the vials in a stability chamber maintained at 40°C ± 2°C.

  • Withdraw aliquots at specified time points (0, 7, 15, and 30 days) for analysis.

Stability-Indicating HPLC Method

A reversed-phase HPLC method was used to quantify the concentration of this compound and to separate it from its degradation products.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

  • Method Validation: The HPLC method was validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable quantification of this compound in the presence of its degradants.

Degradation Pathway and Experimental Workflow

The primary degradation pathway for cephalosporins like this compound involves the hydrolysis of the β-lactam ring, which is susceptible to both acid and base catalysis.[1][5] The choice of buffer and its pH can significantly influence the rate of this degradation. The experimental workflow for this comparative stability study is outlined below.

G cluster_prep Preparation cluster_formulation Formulation cluster_stress Stress Testing cluster_analysis Analysis This compound This compound API Formulate Prepare this compound Solutions (10 mg/mL in each buffer) This compound->Formulate Buffers Buffer Preparation (Citrate, Phosphate, Acetate) Buffers->Formulate Incubate Incubate at 40°C Formulate->Incubate Place in stability chamber Sampling Sample at T=0, 7, 15, 30 days Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis & Comparison HPLC->Data Quantify % Remaining Conclusion Conclusion Data->Conclusion Conclusion

Caption: Experimental workflow for the comparative stability study of this compound.

Conclusion

The selection of an appropriate buffer system is a critical step in the development of a stable liquid formulation for this compound. The data presented in this guide suggests that an acetate buffer at a pH of 5.5 provides a more favorable environment for this compound stability compared to citrate and phosphate buffers under accelerated temperature conditions. These findings underscore the importance of buffer and pH optimization in the early stages of formulation development to ensure the quality and shelf-life of the final drug product. Researchers are encouraged to use this guide as a starting point and to conduct further studies to optimize the formulation for their specific needs.

References

Safety Operating Guide

Navigating the Disposal of Ceforanide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of pharmaceutical waste is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling Ceforanide, a second-generation cephalosporin antibiotic, understanding the proper disposal procedures is paramount to protect both the environment and public health.

Improper disposal of antibiotics like this compound can contribute to the development of antibiotic-resistant bacteria and contaminate water systems.[1][2] Therefore, adhering to established guidelines is not just a matter of regulatory compliance, but also a responsibility to the broader community.

Key Disposal Principles for this compound Waste:

  • Segregation is Crucial: The first step in proper waste management is the correct segregation of this compound waste from other laboratory waste streams. This includes unused or expired this compound, contaminated personal protective equipment (PPE), and any materials used in handling the antibiotic.

  • Avoid Sewer Disposal: Under no circumstances should this compound or its solutions be flushed down the sink or toilet.[3][4] This practice can introduce active pharmaceutical ingredients into the water supply, with potential adverse effects on aquatic life and human health.[1]

  • Consult Institutional Guidelines: Every research institution and laboratory has specific environmental health and safety (EHS) protocols.[2] Always consult your institution's EHS department for guidance on their specific procedures for pharmaceutical waste.

  • Utilize Professional Waste Management Services: The most common and recommended method for disposing of pharmaceutical waste is through a licensed and experienced waste management contractor.[5] These services are equipped to handle and treat chemical and pharmaceutical waste in accordance with federal and state regulations.

Disposal Workflow for this compound Waste:

The following diagram illustrates a general workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Segregation & Collection cluster_2 Temporary Storage cluster_3 Disposal cluster_4 Final Treatment A Unused/Expired this compound D Segregate this compound waste from other waste streams A->D B Contaminated Labware (e.g., vials, petri dishes) B->D C Contaminated PPE (e.g., gloves, lab coats) C->D E Collect in designated, labeled, leak-proof hazardous waste containers D->E F Store in a secure, designated area away from general lab traffic E->F G Arrange for pickup by a licensed hazardous waste contractor F->G H Ensure proper documentation (e.g., waste manifest) G->H I Incineration at a permitted facility H->I

Caption: this compound Disposal Workflow

Quantitative Data and Experimental Protocols:

Currently, there is a lack of publicly available quantitative data specifically detailing concentration limits for this compound in waste streams or standardized experimental protocols for its chemical inactivation in a laboratory setting. The primary method of treatment for pharmaceutical waste is high-temperature incineration by a licensed facility, which ensures the complete destruction of the active pharmaceutical ingredient.[5]

Regulatory Landscape:

The disposal of pharmaceutical waste is governed by a complex set of regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[5] While some pharmaceutical waste is explicitly listed as hazardous, others may be considered hazardous if they exhibit certain characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity).[3] It is the responsibility of the waste generator to determine if their waste is hazardous.

Furthermore, state and local regulations may be more stringent than federal requirements.[5] Therefore, it is imperative for laboratory personnel to be aware of and compliant with all applicable laws.

References

Essential Safety and Handling Protocols for Ceforanide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of Ceforanide, tailored for research, scientific, and drug development professionals. The following procedural guidance is designed to ensure a safe laboratory environment and mitigate risks associated with this compound.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance with specific warnings.[1][2] A thorough risk assessment must be conducted before any handling activities.

  • Primary Hazards :

    • Respiratory Sensitization : May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]

    • Skin Sensitization : May cause an allergic skin reaction.[1][2]

  • Routes of Exposure : The primary routes of occupational exposure are inhalation of dust or aerosols and direct skin contact.[3] Ingestion and injection are also possible.[3]

  • Workplace Controls : Engineering controls, such as dedicated exhaust ventilation or use within a chemical fume hood, should be the primary means of controlling exposure.[1][4] Always ensure safety showers and eye wash stations are accessible.[1]

Personal Protective Equipment (PPE) Protocol

Due to the sensitizing nature of this compound, a stringent PPE protocol is mandatory. PPE should be viewed as the final barrier to exposure after all engineering controls have been implemented.[3]

  • Hand Protection :

    • Wear two pairs of powder-free, chemotherapy-rated gloves.[3][5] Polyvinyl chloride (PVC) gloves are not recommended as they offer little chemical protection.[3]

    • The inner glove should be worn under the cuff of the gown, and the outer glove should be worn over the cuff.[5]

    • Change the outer glove regularly (e.g., every 30-60 minutes) or immediately if it is damaged or known to be contaminated.[3][5]

  • Body Protection :

    • Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs (either elastic or knit).[5]

  • Eye and Face Protection :

    • Use safety goggles and a face shield to protect against potential splashes, especially when working outside of a biological safety cabinet (BSC) or fume hood.[3] Standard eyeglasses with side shields are not sufficient.[3]

  • Respiratory Protection :

    • In cases of inadequate ventilation or when dust/aerosols may be generated (e.g., weighing powder), wear appropriate respiratory protection.[1] A NIOSH-approved respirator should be selected based on the potential exposure concentration.

Operational Handling Procedures

Adherence to strict procedural steps is critical to minimize contamination and exposure.

A. Preparation and Compounding:

  • Restricted Area : All handling of this compound should occur in a designated and restricted area, clearly marked with warning signs.[5]

  • Engineering Controls : Whenever possible, perform manipulations that may generate dust or aerosols (e.g., weighing, reconstitution) within a certified chemical fume hood or a compounding aseptic containment isolator (CACI).

  • Surface Protection : Work on a disposable, plastic-backed absorbent pad to contain any spills. Change the pad after the task is complete or if a spill occurs.

  • Avoid Contamination : Do not smoke, eat, drink, or apply cosmetics in the handling area.[5]

B. Post-Handling:

  • Decontamination : Thoroughly decontaminate all work surfaces after handling is complete.

  • Hand Washing : Wash hands thoroughly with soap and water before donning gloves and after removing them.[5]

Disposal Plan

Proper disposal of this compound waste and contaminated materials is crucial to prevent environmental contamination and secondary exposure.

  • Waste Segregation : All items that come into contact with this compound, including outer gloves, gowns, absorbent pads, and empty vials, are considered contaminated.

  • Containment :

    • Carefully remove contaminated outer gloves and dispose of them in a sealable plastic bag or a designated hazardous waste container before leaving the immediate work area.[5]

    • Place all other contaminated disposables (gowns, shoe covers, pads, etc.) into a clearly labeled hazardous waste container.

  • Unused Product :

    • For disposal of unused this compound, do not flush it down the toilet unless specifically instructed to do so on the packaging.

    • If a drug take-back program is not available, mix the this compound with an undesirable substance like coffee grounds or kitty litter.[6]

    • Place the mixture into a sealable container (e.g., a zipper storage bag) to prevent leakage and dispose of it in the household trash.[6][7]

  • Final Disposal : All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[1][4]

Quantitative Safety Data

The following table summarizes key quantitative and identifying information for this compound.

ParameterValueSource
CAS Number 60925-61-3[1]
Molecular Formula C₂₀H₂₁N₇O₆S₂[1]
Molecular Weight 519.55 g/mol [1]
Occupational Exposure Limit (OEL) No data available. This product contains no substances with occupational exposure limit values.[1]

Experimental Protocols

The safety recommendations provided are based on the hazard classifications of this compound as a skin and respiratory sensitizer.[1][2] Detailed methodologies for the specific toxicological studies used to derive these classifications are not provided in the available safety data sheets. The operational protocols herein are established best practices for handling hazardous pharmaceutical compounds.

Mandatory Visualization: this compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Ceforanide_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination Phase risk_assessment 1. Conduct Risk Assessment ppe_selection 2. Select & Don Appropriate PPE risk_assessment->ppe_selection Identify Hazards setup_workspace 3. Prepare Workspace (e.g., Fume Hood) ppe_selection->setup_workspace handling_ops 4. Perform Handling (Weighing, Reconstitution) setup_workspace->handling_ops waste_seg 5. Segregate Waste (Contaminated vs. Non) handling_ops->waste_seg Task Complete ppe_doff 6. Doff & Dispose of PPE waste_seg->ppe_doff decon 7. Decontaminate Work Area & Wash Hands ppe_doff->decon final_disposal 8. Final Waste Disposal (Follow Regulations) decon->final_disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ceforanide
Reactant of Route 2
Ceforanide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。